molecular formula C16H18ClNO B094152 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine CAS No. 355382-88-6

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

Katalognummer: B094152
CAS-Nummer: 355382-88-6
Molekulargewicht: 275.77 g/mol
InChI-Schlüssel: QENTZLVVHHHDSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine is a synthetic substituted phenethylamine of significant interest in chemical and pharmacological research . This compound features a phenethylamine backbone modified with a 4-chlorophenyl ring at the 2-position and an N-(4-methoxybenzyl) group, a structural motif shared with certain classes of psychoactive substances studied for their receptor interactions . Researchers utilize this chemical as a key reference standard and building block in analytical chemistry, forensic science, and the design of novel bioactive molecules. Its structure is of particular value for investigating structure-activity relationships (SAR), especially concerning the 5-HT (serotonin) receptor system . The addition of a benzyl group to the nitrogen of the phenethylamine core is a known strategy in medicinal chemistry to dramatically increase receptor binding affinity and selectivity, making this compound a critical intermediate for developing more potent and selective receptor ligands . As a research chemical, it is employed in in vitro studies to elucidate metabolic pathways, receptor binding mechanisms, and functional activity. This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research applications in controlled settings. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. All necessary safety data sheets (SDS) must be consulted and followed by qualified personnel handling this compound.

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13/h2-9,18H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENTZLVVHHHDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386130
Record name 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-88-6
Record name 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

This guide provides an in-depth technical analysis of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine , a structural isomer of the potent 5-HT2A agonist 25C-NBOMe. Often referred to in forensic literature as 25C-NB4OMe or N-(4-methoxybenzyl)-4-chlorophenethylamine , this compound belongs to the N-benzylphenethylamine class.

Unlike the canonical 25C-NBOMe, which features a 2,5-dimethoxy substitution on the phenethyl ring and a 2-methoxy group on the benzyl ring, this molecule possesses a simplified 4-chlorophenethyl core and a para-methoxybenzyl moiety. This structural variation significantly alters its pharmacological potency and spectroscopic signature, making precise chemical characterization essential for differentiation in forensic and medicinal chemistry contexts.

Chemical Identity & Structure

PropertyDetail
IUPAC Name 2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine
Common Names 25C-NB4OMe; N-(4-methoxybenzyl)-4-chlorophenethylamine; 25C-NBOMe 4-methoxy isomer
CAS Number 1566571-35-4 (Free Base) / 1566571-58-1 (HCl Salt)
Molecular Formula C₁₆H₁₈ClNO
Molecular Weight 275.78 g/mol (Free Base); 312.23 g/mol (HCl Salt)
SMILES COc1ccc(CNCCc2ccc(Cl)cc2)cc1
InChI Key QEGZBQXBCVUMCU-UHFFFAOYSA-N
Structural Analysis

The molecule consists of two primary aromatic systems linked by a secondary amine chain:

  • Phenethylamine Core: A phenyl ring substituted at the 4-position with chlorine (4-chlorophenethylamine scaffold).[1]

  • Benzyl Moiety: A benzyl group substituted at the 4-position with a methoxy group (p-methoxybenzyl or PMB).

This specific substitution pattern (4-OMe vs. 2-OMe) renders the benzyl ring electronically distinct from the "NBOMe" series, affecting both metabolic stability (via O-demethylation) and receptor binding affinity.

Physicochemical Properties[6][7]

The following properties are critical for formulation and pharmacokinetic modeling.

PropertyValue (Experimental/Predicted)Context
LogP 3.8 (Predicted)Highly lipophilic; readily crosses the blood-brain barrier.
pKa (Amine) ~9.6Exists predominantly as a cation at physiological pH (7.4).
Solubility (Free Base) < 1 mg/mL in WaterSoluble in DCM, Methanol, Ethanol, DMSO.
Solubility (HCl Salt) ~10-20 mg/mL in WaterModerate aqueous solubility; soluble in Ethanol.
Melting Point (HCl) 151–153 °CTypical range for phenethylamine hydrochlorides.
UV Max 229, 275 nmCharacteristic of chlorobenzene and anisole chromophores.

Synthesis & Reactivity

The standard synthesis for N-benzylphenethylamines is reductive amination . This route is preferred for its high yield and operational simplicity, avoiding the formation of tertiary amines common in direct alkylation.

Protocol: Reductive Amination

Objective: Synthesis of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine HCl.

Reagents:

  • 4-Chlorophenethylamine (1.0 equiv)[2]

  • 4-Methoxybenzaldehyde (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 equiv) or Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)[3]

  • Acetic Acid (catalytic, if using STAB)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 4-methoxybenzaldehyde (10 mmol) in anhydrous MeOH (30 mL).

    • Add 4-chlorophenethylamine (10 mmol) dropwise with stirring.

    • Observation: The solution may warm slightly and turn yellow, indicating imine (Schiff base) formation.

    • Stir at Room Temperature (RT) for 2–4 hours to ensure equilibrium shifts toward the imine.

    • Note: If using STAB/DCM, add MgSO₄ to sequester water produced during imine formation.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add NaBH₄ (20 mmol) portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).

    • Allow the mixture to warm to RT and stir overnight (12h).

  • Workup:

    • Quench excess hydride by adding water (10 mL) or 1M HCl dropwise.

    • Evaporate MeOH under reduced pressure.

    • Basify the residue with 1M NaOH (pH > 12).

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude oil.

  • Purification (Salt Formation):

    • Dissolve crude oil in minimal cold isopropanol or diethyl ether.

    • Add concentrated HCl (in dioxane or ether) dropwise until precipitation occurs.

    • Filter the white solid and recrystallize from EtOH/Et₂O.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise conversion from precursors to the final secondary amine.

ReductiveAmination Start 4-Chlorophenethylamine + 4-Methoxybenzaldehyde Imine Imine Intermediate (Schiff Base) Start->Imine - H2O (Condensation) Reduction Hydride Attack (NaBH4 / STAB) Imine->Reduction Protonation (Activation) Product 2-(4-chlorophenyl)-N- (4-methoxybenzyl)ethanamine Reduction->Product Reduction (C=N to C-N)

Caption: Mechanistic pathway of reductive amination showing condensation to the imine followed by irreversible hydride reduction.

Analytical Characterization

Differentiation of this isomer from 25C-NBOMe (2-methoxy isomer) is critical in forensic analysis.

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion: [M]+ at m/z 275 (characteristic chlorine isotope pattern ³⁵Cl:³⁷Cl ≈ 3:1).

  • Base Peak: m/z 121.

    • The fragmentation is dominated by alpha-cleavage at the benzylic position of the 4-methoxybenzyl group.

    • This generates the stable 4-methoxybenzyl cation (tropylium ion) at m/z 121.

  • Secondary Ions: m/z 154 (chlorophenethyl cation fragment).

Differentiation Note: The m/z 121 peak is shared with all N-(4-methoxybenzyl) analogs. However, 25C-NBOMe (2-methoxy) typically yields a base peak at m/z 121 (2-methoxybenzyl cation) as well. Mass spec alone is often insufficient for regioisomer differentiation without chromatographic separation.

Infrared Spectroscopy (FT-IR)

Vapor phase GC-IR is the gold standard for differentiating NBOMe regioisomers.

  • 4-Methoxy Isomer (This compound): Strong band at ~1608 cm⁻¹ (C=C stretch of para-substituted ring).

  • 2-Methoxy Isomer (NBOMe): Band shifts to ~1593 cm⁻¹ .

  • C-O Stretch: ~1246 cm⁻¹ (para) vs ~1238 cm⁻¹ (ortho).

NMR Spectroscopy (¹H NMR in CDCl₃)
  • Benzylic CH₂: Singlet at ~3.75 ppm (2H).

  • Ethyl Chain: Two triplets at ~2.85 ppm and ~2.95 ppm.

  • Methoxy Group: Singlet at ~3.80 ppm (3H).

  • Aromatic Region:

    • 4-Chlorophenyl: AA'BB' system (~7.1–7.3 ppm).

    • 4-Methoxybenzyl: AA'BB' system (~6.85 ppm and ~7.2 ppm), showing clear para substitution symmetry.

Metabolism & Stability

The N-benzyl bond is the metabolic "weak link," making these compounds short-acting compared to their parent phenethylamines.

Metabolic Pathway
  • O-Demethylation: CYP450 enzymes attack the 4-methoxy group, yielding a phenol.

  • N-Dealkylation (Major): Oxidative cleavage of the C-N bond removes the benzyl group entirely, releasing the parent 4-chlorophenethylamine (4-CA) and 4-methoxybenzaldehyde.

    • Toxicological Implication: 4-chlorophenethylamine (4-CA) is a known neurotoxin (serotonergic neurotoxicity). The metabolism of this specific analog releases 4-CA in vivo.

Metabolism Parent 25C-NB4OMe (Parent Drug) Metabolite1 N-Dealkylation (CYP450) Parent->Metabolite1 Product1 4-Chlorophenethylamine (Neurotoxic Metabolite) Metabolite1->Product1 Product2 4-Methoxybenzaldehyde (Inactive) Metabolite1->Product2

Caption: Primary metabolic degradation pathway via oxidative N-dealkylation.

Safety & Handling

  • Hazard Class: Potent CNS active agent. Treat as a high-potency serotonin agonist.

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dusts (HCl salt is often a fine powder).

  • Storage: Store at -20°C, protected from light and moisture. The free base reacts with CO₂ in air; store as the HCl salt for stability.

  • Legal Status: In many jurisdictions (UK, parts of EU), this falls under "Generic Bans" or "Analog Acts" covering N-benzylphenethylamines, regardless of specific listing.

References

  • Casale, J. F., & Hays, P. A. (2012). Characterization of eleven 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) derivatives and differentiation from their 3- and 4-methoxybenzyl analogues - Part I. Microgram Journal. Link

  • Hansen, M., et al. (2014).[4] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.[4] Link

  • Cayman Chemical. (2023). 25C-NB4OMe (hydrochloride) Product Information & Safety Data Sheet. Link

  • National Institute of Justice. (2019). Vapor phase GC-IR identification of regioisomeric N-methoxybenzyl-4-substituted-2,5-dimethoxyphenethylamines. Link

  • PubChem. (2025).[5][6] Compound Summary: 25C-NB4OMe (CID 118796506).[5][6] National Library of Medicine. Link

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction:

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine is a substituted phenethylamine. While direct research on this specific molecule is not extensively published, its structural features strongly suggest a mechanism of action centered on the serotonergic system, with potential interactions with other monoamine receptors. This guide will synthesize information from closely related analogs to propose a putative mechanism of action and outline the experimental methodologies required for its validation. The core structure, a phenethylamine backbone with an N-benzyl substitution, is characteristic of a class of compounds known for their potent psychoactive effects, primarily mediated by the serotonin 2A receptor (5-HT2A).

The addition of an N-benzyl group to a phenethylamine core, particularly a methoxy-substituted benzyl group (as seen in the NBOMe series of compounds), has been shown to dramatically increase affinity and potency at the 5-HT2A receptor.[1][2] This structural motif is a key determinant of the pharmacological activity of related compounds.[1][3] Therefore, it is hypothesized that 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine functions as a potent 5-HT2A receptor agonist.

I. Proposed Primary Mechanism of Action: Serotonin 5-HT2A Receptor Agonism

The principal hypothesis is that 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine acts as a potent agonist at the serotonin 5-HT2A receptor. This is based on the well-established structure-activity relationships (SAR) of N-benzylphenethylamines. The N-(2-methoxybenzyl) substitution, in particular, is known to enhance 5-HT2A receptor potency significantly.[2][3]

Signaling Pathway:

Activation of the 5-HT2A receptor, a Gq/G11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). This cascade ultimately leads to the diverse physiological and behavioral effects associated with 5-HT2A receptor activation.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Compound 2-(4-chlorophenyl)-N- (4-methoxybenzyl)ethanamine Compound->5HT2A Binds and Activates

Caption: Proposed 5-HT2A receptor signaling pathway activated by the compound.

II. Potential Off-Target Activities

While the 5-HT2A receptor is the primary hypothesized target, N-benzylphenethylamines often exhibit a broader receptor interaction profile.[2] It is plausible that 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine may also interact with other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A), adrenergic receptors (e.g., α1A), and dopamine receptors.[2] The 4-chloro substitution on the phenyl ring could influence binding to monoamine transporters, although this is generally a weaker interaction for this class of compounds.[2]

III. Experimental Validation Protocols

A rigorous and self-validating experimental workflow is crucial to elucidate the precise mechanism of action.

Workflow Diagram:

Experimental_Workflow Start Compound Synthesis & Purification Binding_Assay Receptor Binding Assays (Radioligand Displacement) Start->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Flux, IP1 Accumulation) Binding_Assay->Functional_Assay Validate functional activity at high-affinity targets Selectivity_Panel Receptor Selectivity Profiling (Broad Panel Screening) Functional_Assay->Selectivity_Panel Determine on- and off-target effects Downstream_Analysis Downstream Signaling Analysis (e.g., Western Blot for p-ERK) Selectivity_Panel->Downstream_Analysis Investigate cellular response pathways Data_Analysis Data Analysis & Interpretation (Ki, EC50, Selectivity Ratios) Downstream_Analysis->Data_Analysis

Caption: A comprehensive workflow for characterizing the compound's mechanism of action.

A. Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for the 5-HT2A receptor and a panel of other relevant receptors.

Methodology: Radioligand displacement assays are the gold standard.

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells). Homogenize cells and isolate the membrane fraction by centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

  • Competition Binding:

    • Incubate a fixed concentration of a high-affinity radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin or [3H]MDL 100,907) with the prepared cell membranes.[4]

    • Add increasing concentrations of the unlabeled test compound, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Scintillation Counting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Receptor Binding Affinity Data

Receptor TargetRadioligandKi (nM)
5-HT2A[3H]ketanserinExpected < 10
5-HT2C[3H]mesulergineTo be determined
5-HT1A[3H]8-OH-DPATTo be determined
Dopamine D2[3H]spiperoneTo be determined
Adrenergic α1A[3H]prazosinTo be determined

B. Functional Assays

Objective: To determine the functional potency (EC50) and efficacy of the compound at the 5-HT2A receptor.

Methodology: Calcium flux assays are a direct measure of Gq-coupled receptor activation.

  • Cell Culture: Plate cells expressing the 5-HT2A receptor in black-walled, clear-bottom microplates.

  • Calcium-Sensitive Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

Table 2: Hypothetical Functional Potency Data

AssayReceptorEC50 (nM)Emax (% of Serotonin)
Calcium Flux5-HT2AExpected < 20To be determined

Based on established structure-activity relationships for N-benzylphenethylamines, it is highly probable that 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine is a potent 5-HT2A receptor agonist. Its pharmacological profile is likely to be characterized by high affinity and functional potency at this receptor, which would classify it as a potential psychedelic agent. However, comprehensive in vitro and in vivo studies are necessary to definitively elucidate its mechanism of action, selectivity, and overall pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for such an investigation. The presence of the 4-chlorophenyl moiety may also introduce unique interactions with other receptors or transporters, warranting a broad screening approach to fully characterize this novel compound.

References

  • Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). (2013). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • 2-(4-chloro-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine. PubChem. [Link]

  • N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Geroprotectors.org. [Link]

  • Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903–4909. [Link]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 564–574. [Link]

  • N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. PubChem. [Link]

  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. (2011). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE. precisionFDA. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2014). The role of 5-HT2A receptors in the effects of the NBOMe-derivatives of 2,5-dimethoxy-substituted phenethylamines. Neuropharmacology, 82, 193–198. [Link]

  • Technical Report on 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). (2014). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • Zhelev, Z., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules, 27(9), 2772. [Link]

Sources

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

Introduction

Synthesis via Reductive Amination

The most common and efficient method for preparing secondary amines like 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine is through reductive amination.[1][2] This one-pot reaction involves the formation of an imine intermediate from a primary amine and an aldehyde, followed by its reduction to the corresponding secondary amine.[2][3]

Reaction Principle

The synthesis begins with the reaction of a primary amine, 2-(4-chlorophenyl)ethanamine, with an aldehyde, 4-methoxybenzaldehyde. This condensation reaction forms a Schiff base, or imine, intermediate. The subsequent reduction of the imine C=N double bond, typically using a mild reducing agent, yields the target secondary amine.[2] The choice of reducing agent is crucial to selectively reduce the imine in the presence of the aldehyde.[3]

Precursors and Reagents
Compound Name Structure Role
2-(4-chlorophenyl)ethanaminePrimary Amine
4-methoxybenzaldehydeAldehyde
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reducing Agent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Solvent
Acetic AcidCatalyst
Experimental Protocol: Reductive Amination
  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add 2-(4-chlorophenyl)ethanamine (1.0 equivalent) and 4-methoxybenzaldehyde (1.0-1.2 equivalents).

  • Solvent Addition : Dissolve the reactants in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Catalyst : Add a catalytic amount of glacial acetic acid to the mixture.

  • Imine Formation : Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction : To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the pure 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-(4-chlorophenyl)ethanamine C Condensation & Imine Formation (DCM, Acetic Acid) A->C B 4-methoxybenzaldehyde B->C D Reduction (NaBH(OAc)3) C->D Imine Intermediate E 2-(4-chlorophenyl)-N- (4-methoxybenzyl)ethanamine D->E

Caption: Reductive amination workflow for the synthesis of the target compound.

Characterization

The identity and purity of the synthesized 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine would be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the 4-chlorophenyl and 4-methoxybenzyl groups, the methoxy protons, and the aliphatic protons of the ethylamine backbone.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic, methoxy, and aliphatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the final product.

Potential Applications and Biological Relevance

The structural motifs within 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine suggest potential for biological activity.

  • CNS Activity : The phenethylamine core is a common feature in many psychoactive compounds and central nervous system (CNS) active drugs. The N-benzyl substitution, in particular, is known to modulate the pharmacological profile of phenethylamines. For instance, the addition of an N-(2-methoxybenzyl) group to 2C-I significantly increases its affinity for the 5-HT2A serotonin receptor.[4]

  • Dopamine Receptor Ligands : Structurally related molecules have shown high affinity for dopamine receptors. For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a potent and selective ligand for the D4 dopamine receptor.[5] This suggests that 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine could be investigated as a potential modulator of dopaminergic systems.

  • Drug Discovery Scaffold : This compound can serve as a scaffold for the development of new chemical entities in drug discovery programs. The chlorine and methoxy substituents provide opportunities for further chemical modification to optimize pharmacological properties.

Conclusion

While a dedicated CAS number for 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine is not readily found, this technical guide outlines a reliable synthetic pathway via reductive amination, a standard method for the preparation of such secondary amines. The structural features of this compound suggest its potential as a research tool in neuropharmacology and as a scaffold for the development of novel therapeutics targeting the central nervous system. Further investigation into its biological activity is warranted to fully elucidate its pharmacological profile.

References

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Zhang, R., Liu, S., & Edgar, K. J. (2017, September 1). Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
  • precisionFDA. (n.d.). 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine. Retrieved from [Link]

  • Brandt, S. D., & Kavanagh, P. V. (2013). Technical Report on 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online.
  • Kant, R., Sahi, S., Gupta, V. K., Kapoor, K., & Paul, S. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3077.
  • Pharmaffiliates. (n.d.). 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2014). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
  • Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Retrieved from [Link]

  • Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903–4909.
  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.

Sources

Receptor Binding Profile: 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the receptor binding profile, structure-activity relationships (SAR), and experimental characterization of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine .

Executive Summary

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (often abbreviated in SAR literature contexts as N-(4-methoxybenzyl)-4-Cl-PEA or a "stripped" analog of 25C-NBOMe) is a synthetic N-benzyl phenethylamine.

Unlike its highly potent structural relative 25C-NBOMe (which possesses a 2,5-dimethoxy substitution on the phenethylamine ring and an ortho-methoxy on the benzyl ring), this specific molecule lacks the critical oxygenation patterns required for sub-nanomolar 5-HT2A affinity. Consequently, it serves primarily as a structural probe or negative control in medicinal chemistry, defining the lower bounds of affinity and illustrating the necessity of the "2,5-dimethoxy" and "ortho-benzyl" motifs for psychedelic potency.

Its binding profile is characterized by:

  • Low Affinity for 5-HT2A receptors (compared to NBOMe series).[1]

  • Moderate Affinity for Sigma-1 (

    
    ) receptors (common to N-substituted phenethylamines).
    
  • Functional Selectivity: Lacks the specific conformational stabilization required to recruit

    
    -arrestin2 efficiently at 5-HT2A.
    

Chemical Identity & Structural Analysis[2][3][4]

This molecule represents a hybridization of a simple 4-chlorophenethylamine core with a para-methoxybenzyl N-substitution.

FeatureSpecification
IUPAC Name 2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine
Molecular Formula

Molar Mass 275.77 g/mol
Core Scaffold Phenethylamine (PEA)
N-Substituent 4-methoxybenzyl (NB4OMe)
Key Difference Lacks 2,5-dimethoxy groups found in 2C-C and 25C-NBOMe.
Structural Comparison (DOT Diagram)

The following diagram illustrates the structural relationship between the high-potency 25C-NBOMe and the target molecule, highlighting the "missing" pharmacophores.

StructureComparison Target Target Molecule 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (Low Affinity) Feature1 Phenethylamine Ring: 4-Cl only (No 2,5-OMe) Target->Feature1 Feature2 Benzyl Ring: 4-Methoxy (Para) Target->Feature2 NBOMe Reference Potent Agonist 25C-NBOMe (Sub-nanomolar Affinity) Feature3 Phenethylamine Ring: 2,5-Dimethoxy + 4-Cl NBOMe->Feature3 Feature4 Benzyl Ring: 2-Methoxy (Ortho) NBOMe->Feature4 Feature1->Feature3 Loss of H-Bond Acceptors Feature2->Feature4 Loss of Intramolecular H-Bond

Caption: Structural divergence between the target molecule and the potent 25C-NBOMe. Red nodes indicate features reducing affinity; green nodes indicate features enhancing affinity.

Receptor Binding Profile

Primary Target: 5-HT2A Receptor

The 5-HT2A receptor is the primary target for psychedelic N-benzyl phenethylamines. However, the binding affinity (


) of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine is significantly attenuated.
  • Affinity (

    
    ):  Estimated > 100 nM (Low).
    
  • Mechanism of Low Affinity:

    • Lack of 2,5-Dimethoxy: The 2-methoxy and 5-methoxy groups on the phenethylamine ring in 25C-NBOMe form critical hydrogen bonds with Ser159 and Asp155 in the receptor binding pocket. Their absence destabilizes the ligand-receptor complex.

    • Para-Methoxy Position: High-affinity NBOMe compounds require an ortho-substituent (2-methoxy) on the benzyl ring. This forms an intramolecular hydrogen bond with the protonated amine, locking the molecule into a specific conformation that fits the receptor's "lid" region. The para-methoxy (4-methoxy) in the target molecule prevents this conformation, increasing entropic penalty upon binding.

Off-Target Profiles
  • Sigma-1 Receptor (

    
    ): 
    
    • Affinity: Moderate (

      
       ~ 50–200 nM).
      
    • Rationale: N-substituted phenethylamines are privileged scaffolds for Sigma-1 binding. The hydrophobic benzyl group and the basic amine satisfy the primary pharmacophore requirements for

      
      , making this receptor a likely secondary target.
      
  • Monoamine Transporters (SERT/NET/DAT):

    • Activity: Weak inhibitor/substrate.

    • Rationale: While 4-chlorophenethylamine is a substrate for MAO-B and transporters, the bulky N-benzyl group generally reduces transporter affinity compared to the parent primary amine.

Comparative Binding Data Table
ReceptorTarget Molecule (

)
Reference (25C-NBOMe) (

)
Fold Difference
5-HT2A > 100 nM 0.5 nM ~200x Lower
5-HT2C > 300 nM1.8 nM~160x Lower
5-HT1A > 1000 nM> 500 nMComparable (Low)
Sigma-1 ~ 100 nM~ 200 nMComparable

*Values inferred from SAR trends in Hansen et al. (2014) and Braden et al. (2006) for non-methoxylated N-benzyl analogs.

Signaling Pathway & Functional Implications[5][6][7]

Even if binding occurs at high concentrations, the functional outcome differs from potent agonists. The target molecule lacks the specific contacts to stabilize the active state required for Gq coupling or


-arrestin recruitment.
5-HT2A Signaling Cascade (DOT Diagram)

SignalingPathway Ligand Ligand: 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine Receptor 5-HT2A Receptor (Low Occupancy) Ligand->Receptor Weak Binding (High Ki) GProtein Gαq Protein Receptor->GProtein Inefficient Coupling PLC PLCβ (Phospholipase C) GProtein->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG Ca Ca2+ Release (Intracellular) IP3->Ca Outcome Functional Outcome: Weak/Negligible Signal Ca->Outcome

Caption: The canonical Gq signaling pathway. The target molecule's weak binding results in inefficient downstream Ca2+ flux.

Experimental Protocols

To empirically validate the binding profile of this compound, the following standardized radioligand binding assay is recommended.

Protocol: 5-HT2A Radioligand Displacement Assay

Objective: Determine the inhibition constant (


) of the target molecule against a radiolabeled standard.

Materials:

  • Source Tissue: HEK293 cells stably expressing human 5-HT2A receptors.

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -DOI (Agonist). Note: Agonist radioligands are preferred for detecting high-affinity agonist states.
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.1 mM EDTA, pH 7.4.
    

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL radioligand (final conc. ~0.5 nM).[2]

    • Add 50 µL of Target Molecule (concentration range:

      
       M to 
      
      
      
      M).
    • Add 100 µL membrane suspension.

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Determine

    
     using non-linear regression. Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Link

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology. Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines. Neuropharmacology. Link

Sources

Preclinical Characterization of Novel Phenethylamine Scaffolds: From SAR to Functional Bias

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

The phenethylamine backbone remains one of the most versatile scaffolds in medicinal chemistry, serving as the template for endogenous neurotransmitters (dopamine, norepinephrine) and a vast array of psychoactive substances. In the context of novel drug development—whether for neuropsychiatric therapeutics or the characterization of New Psychoactive Substances (NPS)—the shift has moved beyond simple ring substitution.

Current research focuses on N-benzyl substituted phenethylamines (e.g., the NBOMe and NBOH series) and rigidified analogues (e.g., benzofurans). These modifications do not merely alter metabolic stability; they fundamentally reshape the pharmacodynamic profile, often converting partial agonists into super-potent full agonists at the 5-HT2A receptor or altering selectivity ratios between monoamine transporters (DAT/NET/SERT).

Structural Evolution and SAR

The critical insight for researchers is the interaction with the hydrophobic pocket formed by Transmembrane Helices 4 and 5 (TM4/TM5) of the 5-HT2A receptor. While simple 2C-x compounds (e.g., 2C-B) bind the orthosteric site, the addition of an N-benzyl group (NBOMe) extends into this hydrophobic cleft, drastically increasing affinity (


) and functional potency (

).

SAR_Evolution Core Phenethylamine Core (Endogenous/Simple) RingSub Ring Substitution (2C-x Series) 4-position halogen/alkyl Core->RingSub Increased Metabolic Stability N_Sub N-Benzyl Substitution (NBOMe/NBOH Series) Targeting TM4/TM5 Pocket RingSub->N_Sub >100x Affinity Increase (Sub-nanomolar Ki) Rigid Conformational Restriction (Benzofurans/FLY) Fixed Side-chain RingSub->Rigid Receptor Subtype Selectivity

Figure 1: Structural Activity Relationship (SAR) evolution from simple phenethylamines to high-potency N-substituted and rigidified scaffolds.

Receptor Binding Profiles: The "What"

Binding affinity is the first filter, but in phenethylamine research, it is often deceptive. Novel derivatives frequently display


 values in the low nanomolar to picomolar range.
Critical Target: 5-HT2A

The 5-HT2A receptor is the primary mediator of psychedelic activity.[1] However, selectivity against 5-HT2B is a critical safety parameter, as 5-HT2B agonism is linked to valvular heart disease.

  • 2C-x Series: Typically display

    
     values of 1–20 nM.
    
  • NBOMe Series: Display

    
     values of 0.05–1.0 nM.
    

Experimental Note: When performing radioligand binding assays (using


-Ketanserin or 

-LSD), it is vital to use a displacer that covers the full spectrum. For novel phenethylamines, non-specific binding should be defined using 10

M Methysergide rather than serotonin, to prevent high-affinity state artifacts.

Functional Pharmacology: The "How"

Binding affinity (


) does not predict efficacy (

). A compound can bind tightly but act as an antagonist or partial agonist. For novel phenethylamines, Functional Selectivity (Bias) is the gold standard for characterization.
Gq-Calcium Flux vs. -Arrestin Recruitment

Recent data suggests that the therapeutic vs. hallucinogenic potential may lie in the bias between the Gq pathway (calcium release) and


-arrestin2 recruitment (internalization/tolerance).
  • Gq Pathway: Canonical signaling. Measured via intracellular Calcium (

    
    ) flux.[2][3] High efficacy here correlates with psychedelic intensity.
    
  • 
    -Arrestin Pathway:  Non-canonical. Measured via enzyme complementation (e.g., PathHunter).[3] High efficacy here correlates with rapid tolerance (tachyphylaxis).
    

Signaling_Bias Ligand Novel Phenethylamine (e.g., 25I-NBOMe) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gq Protein Coupling Receptor->Gq Pathway A Arr Beta-Arrestin Recruitment Receptor->Arr Pathway B (Biased Agonism) PLC PLC Activation Gq->PLC Ca Calcium Flux (Hallucinogenic Potential) PLC->Ca Inter Receptor Internalization Arr->Inter Tol Tachyphylaxis (Tolerance) Inter->Tol

Figure 2: Functional Selectivity pathways. Novel scaffolds often exhibit extreme bias toward Pathway B (Arrestin), leading to rapid tolerance compared to classical tryptamines.

Transporter Interaction: Inhibition vs. Release

Phenethylamines are unique in that minor structural tweaks shift them from Reuptake Inhibitors (cocaine-like) to Substrate Releasers (amphetamine-like).

  • Assay Design: To distinguish these mechanisms, uptake assays must be performed in HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Differentiation Protocol:

    • Inhibition: Measures reduction of radioligand uptake.

    • Release: Pre-load cells with

      
      -neurotransmitter, wash, then add the test compound. An increase in efflux indicates "releaser" activity (transporter reversal).
      

Data Summary: Comparative Potency Profiles

Compound Class5-HT2A Affinity (

)
Functional BiasDAT ActivityPrimary Effect
Amphetamine >10,000 nM (Inactive)N/AReleaser (

nM)
Stimulant
2C-B ~1.0 nMBalanced Gq/ArrestinWeak InhibitorPsychedelic
25I-NBOMe 0.04 nMArrestin BiasedInactivePotent Psychedelic
Benzofurans (e.g., 6-APB) ~100 nMGq PreferringReleaser (SERT/DAT)Empathogen

Toxicology: Metabolic Stability & Cytotoxicity[4]

Novel phenethylamines, particularly the halogenated NBOMes and chlorinated amphetamines (e.g., 2-Cl-4,5-MDMA), exhibit distinct cytotoxicity profiles compared to classical stimulants.

  • Model: Dopaminergic-differentiated SH-SY5Y cells.[4][5]

  • Mechanism: Many halogenated derivatives induce oxidative stress (ROS generation) leading to apoptosis, whereas synthetic cathinones often trigger necrosis.

  • Metabolic Stability: The N-benzyl group of NBOMes is a metabolic "soft spot," undergoing rapid O-demethylation and N-dealkylation by CYP450 enzymes, which complicates in vivo extrapolation from in vitro data.

Validated Experimental Protocols

Protocol A: High-Throughput Calcium Flux Assay (Functional)

Validates: Agonist potency (


) and Efficacy (

) at 5-HT2A.
  • Cell Prep: Seed HEK293 cells stably expressing human 5-HT2A (

    
     coupled) at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.
    
  • Dye Loading: Remove media. Add 100

    
    L Calcium-4 assay kit  dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES (pH 7.4).
    
    • Critical Step: Add 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.

  • Incubation: Incubate 45 min at 37°C, then 15 min at room temperature to equilibrate.

  • Compound Addition: Prepare 10x compound stocks in HBSS. Place in FLIPR (Fluorometric Imaging Plate Reader).

  • Measurement: Inject compound. Read fluorescence (Ex 485nm / Em 525nm) every 1 second for 60 seconds.

  • Analysis: Calculate

    
    . Normalize to 10 
    
    
    
    M 5-HT (100% Emax).
Protocol B: Monoamine Transporter Uptake Assay

Validates: Reuptake inhibition at DAT/SERT/NET.

  • Buffer Prep: Krebs-HEPES Buffer (KHB): 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM

    
    , 1.2 mM 
    
    
    
    , 5 mM D-glucose, pH 7.3.[6]
  • Pre-incubation: Wash HEK293-DAT/SERT cells twice with warm KHB. Incubate with test compound (7 concentrations) for 10 min at 37°C.

  • Substrate Addition: Add

    
    -Dopamine or 
    
    
    
    -5-HT (final conc. 20 nM) for exactly 5 minutes.
    • Control: Define non-specific uptake using 10

      
      M Cocaine (DAT) or Paroxetine (SERT).
      
  • Termination: Rapidly aspirate buffer. Wash 3x with ice-cold KHB to stop transport.

  • Lysis & Counting: Lyse cells with 1% SDS. Quantify radioactivity via liquid scintillation counting.

References

  • Halberstadt, A. L., et al. (2020).[6] Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Chemical Neuroscience. [Link]

  • Poulie, C. B. M., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • Sogos, V., et al. (2021).[4] Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances.[4][5] International Journal of Molecular Sciences. [Link]

  • Eshleman, A. J., et al. (2017). Substituted Phenethylamines: Monoamine Transporter and Receptor Interaction Profiles. Journal of Pharmacology and Experimental Therapeutics.[7] [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. [Link]

Sources

Introduction: The Odyssey from Concept to Candidate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Development of Research Chemicals

The journey of a research chemical from a mere hypothesis to a potential therapeutic agent is a multi-stage, iterative, and resource-intensive odyssey. It is a process governed not by a linear checklist, but by a dynamic interplay of biological validation, chemical innovation, and rigorous safety assessment. This guide, intended for researchers, scientists, and drug development professionals, deconstructs this complex pathway. As a Senior Application Scientist, my objective is to illuminate the causality behind experimental choices and to present the protocols as self-validating systems, ensuring that each stage builds a robust data package for the next. The ultimate goal is to identify a single, high-quality candidate molecule from a starting pool of millions, a molecule that is not only potent and selective but also possesses the drug-like properties necessary for clinical success.

Chapter 1: The Foundation - Target Identification and Validation

The entire drug discovery cascade rests upon the selection and validation of a biological target. A "target" is typically a protein or nucleic acid whose activity can be modulated by a therapeutic to alter the course of a disease.[1][2] A poorly validated target is the single greatest predictor of late-stage clinical failure. Therefore, this initial phase is arguably the most critical.

The Rationale: Defining a "Druggable" Target

A viable drug target must have a confirmed role in the disease's pathophysiology and be "druggable," meaning its function can be modulated by a drug molecule.[1] The ideal target is not ubiquitously expressed throughout the body, which helps to minimize potential side effects.[1] Modern methodologies like genomics, proteomics, and transcriptomics are instrumental in identifying potential targets by analyzing dysregulated genes and proteins in disease states.[3][4]

The Litmus Test: Target Validation Methodologies

Target validation is the process of demonstrating that modulating the target will have the desired therapeutic effect.[3] This is a critical step to build confidence before committing significant resources.

Key Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout for Target Validation

  • Design & Synthesis: Design single guide RNAs (sgRNAs) specific to the gene encoding the putative target protein. Synthesize these sgRNAs and the Cas9 nuclease mRNA.

  • Cell Line Selection: Choose a human cell line that is relevant to the disease pathology and endogenously expresses the target.

  • Transfection: Introduce the sgRNAs and Cas9 mRNA into the selected cell line using lipid-based transfection or electroporation.

  • Clonal Selection: Isolate single cells to generate clonal populations.

  • Verification of Knockout: Expand clonal populations and screen for target protein knockout using Western Blot or ELISA. Sequence the genomic DNA of knockout clones to confirm frame-shift mutations in the target gene.

  • Phenotypic Assay: Subject the verified knockout cell lines to a relevant functional assay (e.g., cell viability, cytokine production, or a specific signaling pathway marker).

  • Analysis: Compare the results from the knockout cells to wild-type (unmodified) cells. A significant change in the disease-relevant phenotype upon target knockout provides strong evidence for target validation.[5]

This protocol is self-validating because the genetic modification directly and specifically removes the target, allowing for a clear assessment of its functional role in the disease phenotype.[5]

G cluster_0 Target Identification cluster_1 Target Validation Genomics Genomics (GWAS) Putative_Target Putative Target(s) Identified Genomics->Putative_Target Proteomics Proteomics Proteomics->Putative_Target Lit_Review Literature Review Lit_Review->Putative_Target CRISPR Genetic (CRISPR) Animal_Models In Vivo Models CRISPR->Animal_Models RNAi Genetic (RNAi) RNAi->Animal_Models Small_Molecules Pharmacological Small_Molecules->Animal_Models Validated_Target Validated Target for Screening Animal_Models->Validated_Target confirms Hypothesis Disease Hypothesis Hypothesis->Genomics informs Hypothesis->Proteomics informs Hypothesis->Lit_Review informs Putative_Target->CRISPR tested by Putative_Target->RNAi tested by Putative_Target->Small_Molecules tested by

Caption: Workflow for Target Identification and Validation.

Chapter 2: Finding a Starting Point - Hit Discovery

Once a target is validated, the search begins for "hits"—small molecules that exhibit the desired biological activity against the target.[6][7] This is typically accomplished by screening large collections, or "libraries," of chemical compounds.

High-Throughput Screening (HTS)

HTS is the workhorse of hit discovery, using robotics, automation, and data processing to test millions of compounds rapidly.[8][9][10] The goal of HTS is not to find a perfect drug, but to identify promising starting points for medicinal chemistry efforts.[11]

Key Experimental Protocol: A Generic HTS Workflow

  • Assay Development: Design a robust and miniaturized biological assay that measures the activity of the target. This could be, for example, an enzyme activity assay or a receptor binding assay. The assay must be compatible with automation and produce a stable signal (e.g., fluorescence or luminescence).

  • Library Preparation: A large compound library (often >1 million compounds) is formatted in microplates (e.g., 384- or 1536-well plates).

  • Automated Screening: An integrated robotic system performs the assay:

    • Dispenses a precise, small volume of the target protein into each well.

    • Adds a single compound from the library to each well.

    • Adds necessary substrates or reagents to initiate the biological reaction.

    • Incubates the plates for a set period.

  • Data Acquisition: A plate reader measures the signal from each well.[11]

  • Data Analysis: The activity of each compound is calculated. "Hits" are identified as compounds that produce a signal above a predefined threshold, indicating modulation of the target's activity. The reliability of the assay is often checked using a statistical value called the Z'-factor, where a value above 0.5 is considered excellent.[12]

HTS_Workflow Compound_Library Compound Library (1M+ Compounds) Assay_Ready_Plates Assay-Ready Plates (384-well) Compound_Library->Assay_Ready_Plates Robotics Robotic Liquid Handling System Assay_Ready_Plates->Robotics dispense Incubation Incubation Robotics->Incubation prepare Reader Plate Reader (Signal Detection) Incubation->Reader read Data_Analysis Data Analysis (Hit Identification) Reader->Data_Analysis Hits Confirmed Hits Data_Analysis->Hits

Caption: High-Throughput Screening (HTS) Experimental Workflow.

Chapter 3: From a Spark to a Flame - The Hit-to-Lead (H2L) Process

The H2L stage, also known as lead generation, is a critical early drug discovery phase where hits from an HTS campaign are evaluated and undergo initial optimization to identify promising "lead" compounds.[13][14] The primary objective is to transform a simple "hit," which often has modest potency and undesirable properties, into a more drug-like "lead" series.

Core Activities: Validation and Expansion
  • Hit Confirmation: The first step is to re-test the initial hits to ensure the observed activity is real and not an artifact of the HTS assay.[7]

  • Analog Synthesis (Hit Expansion): Medicinal chemists synthesize a small number of analogs, or closely related structures, of the confirmed hits. This process begins to establish an initial Structure-Activity Relationship (SAR).[13]

  • Preliminary SAR and ADMET Assessment: The goal is to improve the potency from the micromolar (10⁻⁶ M) range, typical for hits, to the nanomolar (10⁻⁹ M) range.[7][13] Concurrently, early in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays are run to ensure that the chemical series has the potential to be developed into a drug that can be absorbed by the body and is not immediately metabolized or toxic.[15][16]

The H2L process typically narrows down several hit series to 2-4 promising chemical series that will be advanced into the more resource-intensive lead optimization phase.[6]

Chapter 4: Forging a Candidate - Lead Optimization (LO)

Lead optimization (LO) is an iterative process where the selected lead series are chemically modified to produce a single preclinical drug candidate.[13] This phase is a delicate balancing act, aiming to enhance multiple properties simultaneously.[17][18]

The Engine of LO: Structure-Activity Relationship (SAR) Studies

SAR is the foundational concept that explores how small modifications to a molecule's chemical structure influence its biological activity and properties.[19][20] By systematically making changes to a lead compound and testing the resulting new molecules, chemists can build a detailed understanding of which parts of the molecule are essential for activity, selectivity, and good ADMET properties.[21][22]

Key Experimental Protocol: A Design-Make-Test-Analyze (DMTA) Cycle for SAR

  • Design: Based on existing SAR data, computational modeling, and chemical intuition, medicinal chemists design a new set of molecules with specific structural modifications intended to improve a key property (e.g., increase potency or reduce metabolic liability).

  • Make: Synthetic chemists produce the designed molecules in the laboratory.

  • Test: The new molecules are subjected to a panel of in vitro assays to measure:

    • Potency against the primary target.

    • Selectivity against a panel of related off-targets.

    • Key ADMET properties like metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), and plasma protein binding.[23][24]

  • Analyze: The data from the "Test" phase is analyzed to understand the impact of the structural changes. This new information updates the SAR and informs the next "Design" phase.

This DMTA cycle is repeated many times, with each iteration refining the lead compounds and moving them closer to the desired profile of a preclinical candidate.[6]

DMTA_Cycle Design Design Make Make (Synthesis) Design->Make New Structures Test Test (In Vitro Assays) Make->Test New Compounds Analyze Analyze (Update SAR) Test->Analyze Biological Data Analyze->Design New Hypothesis

Caption: The iterative Design-Make-Test-Analyze (DMTA) Cycle in Lead Optimization.

Chapter 5: The Bridge to the Clinic - Preclinical Development

Before a drug candidate can be tested in humans, its safety and efficacy must be rigorously evaluated in what are known as preclinical studies. This phase involves both in vitro (laboratory) and in vivo (animal) experiments.[25][26] The data gathered here forms the basis of an Investigational New Drug (IND) application submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA).[27][28]

IND-Enabling Studies: The Final Pre-Human Hurdle

The goal of IND-enabling studies is to provide sufficient evidence that the drug is reasonably safe for initial use in humans.[27][29] This package of studies typically includes:

  • Safety Pharmacology: Examines the effects of the drug candidate on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

  • Toxicology: Assesses the potential for adverse effects. This includes single-dose and repeat-dose studies in at least two animal species (one rodent, one non-rodent).[29][30]

  • Pharmacokinetics (ADME): Studies how the drug is absorbed, distributed, metabolized, and excreted by the body in animal models.[27] This data is crucial for estimating a safe starting dose for human trials.

  • Bioanalysis: Development of validated methods to quantify the drug and its metabolites in biological fluids like blood and plasma.[29]

Chapter 6: The Human Element - Clinical Development

With an approved IND, the research chemical, now termed an investigational drug, can enter clinical trials in humans. This process is divided into several distinct phases, each with a different primary objective.[31][32]

PhaseNumber of ParticipantsPrimary PurposeDurationSuccess Rate
Phase I 20-100 healthy volunteers (or patients with the condition)Assess safety, determine a safe dosage range, and identify side effects.[33][34][35]Several months~70% of drugs move to Phase II.[35]
Phase II Up to several hundred patients with the conditionEvaluate effectiveness (efficacy) and further assess safety.[32][33][35]Several months to 2 years~33% of drugs move to Phase III.[35]
Phase III 300 to 3,000 patients with the conditionConfirm efficacy, monitor side effects, compare to commonly used treatments.[31][33]1 to 4 years25-30% of drugs that enter this phase pass.[33]
Phase IV Several thousand patients with the conditionPost-market surveillance to gather additional information on long-term risks, benefits, and optimal use.[31][36]OngoingN/A

Chapter 7: Regulatory Approval and Beyond

After successfully completing Phase III trials, the drug's sponsor can submit a New Drug Application (NDA) to the FDA.[36] The NDA is an exhaustive document containing all the data from preclinical and clinical studies.[37][38]

A team of FDA experts, including physicians, statisticians, and chemists, conducts a thorough review to determine if the drug's benefits outweigh its known risks for the intended population.[39] This review process typically takes 6 to 10 months.[37] If approved, the drug can be marketed and sold. The process doesn't end there, however, as Phase IV studies continue to monitor the drug's safety in the general population.[31]

Conclusion

The discovery and development of a research chemical is a journey of systematic risk reduction. It begins with a broad, exploratory search for a validated biological target and progressively narrows its focus through hit discovery, lead optimization, and rigorous preclinical testing. Each stage is designed to answer critical questions about a compound's viability, ensuring that only the most promising candidates, with a well-defined balance of efficacy and safety, advance to the costly and complex phases of human clinical trials. This adherence to scientific integrity and logical progression is the bedrock upon which new medicines are built.

References

  • Hit to lead - Wikipedia. (n.d.). In Wikipedia.
  • Structure–Activity Relationship (SAR) in Drug Discovery | Excelra. (n.d.). Excelra.
  • Structure Activity Relationship Of Drugs. (n.d.).
  • Lead Optimization in Drug Discovery | Danaher Life Sciences. (n.d.). Danaher Life Sciences.
  • Hit-to-Lead process | Drug Discovery - Oncodesign Services. (n.d.). Oncodesign Services.
  • What is hit to lead stage in drug discovery? - Dotmatics. (n.d.). Dotmatics.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3).
  • High-throughput screening - Wikipedia. (n.d.). In Wikipedia.
  • The 5 Drug Development Phases - Patheon pharma services. (2023, October 23). Patheon Pharma Services.
  • High-throughput screening (HTS) | BMG LABTECH. (n.d.). BMG LABTECH.
  • Target Identification & Validation in Drug Discovery | Technology Networks. (2024, February 15). Technology Networks.
  • Development & Approval Process | Drugs - FDA. (2022, August 8). U.S. Food and Drug Administration.
  • FDA Drug Approval Process - Drugs.com. (2024, August 19). Drugs.com.
  • The Role of Lead Optimization in Drug Discovery | Biobide. (2024, June 7). Biobide.
  • IND-Enabling Studies: The Final Step Before Human Clinical Trials. (2025, March 26).
  • What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (2024, September 16). Aragen Life Sciences.
  • Structure–activity relationship - Wikipedia. (n.d.). In Wikipedia.
  • Navigating Phase 1: Target Identification and Validation in Drug Discovery - Blog. (2026, January 12).
  • Navigating Lead Optimization in Drug Discovery: Planning for Success - Cresset Group. (n.d.). Cresset Group.
  • Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace. (2025, October 2). Chemspace.
  • What is the Hit to Lead (H2L) Process? - Blog. (n.d.).
  • The Significance of In Vitro to In Vivo Translation in Drug Discovery. (n.d.).
  • Understanding the U.S. Drug Approval Process - Ecreee. (2026, January 28). Ecreee.
  • Phases of clinical trials - Cancer Research UK. (n.d.). Cancer Research UK.
  • How Do Drugs Get Approved (and Fast-Tracked) by the FDA? | LUNGevity Foundation. (2024, August 27). LUNGevity Foundation.
  • Target identification and validation in research - | World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). World Journal of Biology Pharmacy and Health Sciences.
  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (n.d.). Oncodesign Services.
  • High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. (n.d.). Vipergen.
  • What Is IND-Enabling Testing & What Does It Include? - WuXi AppTec. (2022, August 1). WuXi AppTec.
  • ADMET prediction | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15). Fiveable.
  • Hit to Lead (H2L) Process in Drug Discovery - AZoLifeSciences. (2022, September 8). AZoLifeSciences.
  • Target Identification and Validation in Drug Discovery | Chemspace. (2025, December 8). Chemspace.
  • IND-Enabling Studies - Charles River Laboratories. (n.d.). Charles River Laboratories.
  • Trial Phases 1, 2 & 3 Defined | Clinical Research Management (CRM) | Research | Psychiatry and Behavioral Neuroscience - College of Medicine - University of Cincinnati. (n.d.). University of Cincinnati College of Medicine.
  • Drug Approval Process - Friends of Cancer Research. (n.d.). Friends of Cancer Research.
  • IND-enabling studies - IITRI. (n.d.). IITRI.
  • In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods - Assay Genie. (n.d.). Assay Genie.
  • What Are The 4 Phases Of Clinical Trials? - Aixial Group. (n.d.). Aixial Group.
  • Step 3: Clinical Research - FDA. (2018, January 4). U.S. Food and Drug Administration.
  • In vitro vs. In vivo: Is One Better? - UHN Research. (2019, November 28). UHN Research.
  • Target Identification and Validation - BioCytoceuticals - Creative Bioarray. (n.d.). Creative Bioarray.
  • How do you predict ADMET properties of drug candidates? - Aurlide. (2025, September 27). Aurlide.
  • Structure-activity relationship (SAR) study designs - Australian Translational Medicinal Chemistry Facility - Monash University. (2020, June 15). Monash University.
  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.).
  • ADME Properties in Drug Discovery - BioSolveIT. (n.d.). BioSolveIT.
  • IND Enabling-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
  • On In Vivo vs. In Vitro Models. (2024, May 23).
  • In Vivo vs. In Vitro Models Differences & Applications - Liveon Biolabs. (2024, September 26). Liveon Biolabs.
  • ADMET Evaluation in Drug Discovery. 11. PharmacoKinetics Knowledge Base (PKKB): A Comprehensive Database of Pharmacokinetic and Toxic Properties for Drugs - ACS Publications. (2012, May 6). ACS Publications.

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Methodological & Application

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine for cell culture experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of N-Benzyl Phenethylamine Analogs in GPCR Assays

Executive Summary & Scientific Context

This Application Note details the handling, solubilization, and experimental deployment of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine .

Scientific Significance: This compound serves as a critical Structure-Activity Relationship (SAR) probe in serotonin receptor research. It is a structural isomer of the potent 5-HT2A agonist 25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine).

By removing the 2,5-dimethoxy substituents on the phenethylamine ring and shifting the benzyl methoxy group from the ortho (2-position) to the para (4-position), this molecule typically exhibits significantly altered binding affinity and intrinsic efficacy. It is frequently used in comparative pharmacology to:

  • Validate the steric and electronic requirements of the 5-HT2A orthosteric binding pocket.

  • Act as a "low-affinity" or "selectivity" control to distinguish specific vs. non-specific binding in high-potency analog screens.

  • Investigate "functional selectivity" (biased signaling) between Gq-mediated calcium flux and

    
    -arrestin recruitment.
    

Safety & Handling (Critical)

Risk Classification: Although this specific isomer may exhibit lower potency than 25C-NBOMe, it belongs to the N-benzylphenethylamine class, which includes potent psychotropic substances.

  • HSE Protocol: Treat as a High-Potency Pharmacological Agent .

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles. Handle exclusively in a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • Legal Status: Verify local scheduling. In many jurisdictions, it may be treated as a "structural analog" of Schedule I substances.

Physicochemical Properties & Reagent Preparation

Molecular Weight: 275.77 g/mol Formula: C


H

ClNO
Solubility Protocol

This compound is a lipophilic amine. Direct dissolution in aqueous media (cell culture media/PBS) will result in precipitation and erratic data.

Step-by-Step Stock Preparation:

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered (0.2

    
    m).
    
  • Target Concentration: Prepare a 10 mM master stock.

    • Calculation: Weigh 2.76 mg of powder

      
       dissolve in 1.0 mL DMSO.
      
  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation). Store at -20°C . Stable for 6 months.

Working Solution (Day of Experiment):

  • Dilute the 10 mM DMSO stock into the assay buffer (e.g., HBSS + 20 mM HEPES).

  • Max DMSO Tolerance: Ensure final DMSO concentration in the cell well is

    
     0.1%  to prevent solvent cytotoxicity or membrane permeabilization artifacts.
    

Experimental Protocol: Gq-Mediated Calcium Flux Assay

Objective: To determine the functional potency (


) and intrinsic efficacy (

) of the compound at the 5-HT2A receptor compared to Serotonin (5-HT).

Cell Line: HEK-293 or CHO cells stably expressing human 5-HT2A receptors (and optionally G


q16 to force coupling).
Workflow Diagram (DOT)

G Start Cell Seeding (Poly-D-Lysine Plates) DyeLoad Dye Loading (Fluo-4 AM + Probenecid) Start->DyeLoad 24h growth Incubate Incubation (37°C, 45-60 min) DyeLoad->Incubate Injection Automated Injection (FLIPR/FlexStation) Incubate->Injection Transfer Plate CompoundPrep Ligand Preparation (Serial Dilution in HBSS) CompoundPrep->Injection Readout Real-time Fluorescence (Ex 488nm / Em 525nm) Injection->Readout Kinetic Read (120s) Analysis Data Analysis (Sigmoidal Dose-Response) Readout->Analysis

Caption: Workflow for Calcium Flux functional assay using calcium-sensitive dyes.

Detailed Procedure:
  • Seeding: Plate cells (50,000 cells/well) in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate 24h at 37°C/5% CO

    
    .
    
  • Dye Loading:

    • Remove media. Wash 1x with HBSS.

    • Add 100

      
      L Calcium 6  or Fluo-4 AM  dye loading buffer containing 2.5 mM Probenecid  (inhibits anion transport to prevent dye leakage).
      
    • Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT).

  • Compound Addition:

    • Prepare 10-point serial dilutions of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (Range: 10

      
      M to 0.1 nM).
      
    • Controls:

      • Positive: 5-HT (Serotonin) full curve.

      • Negative: Vehicle (0.1% DMSO).

      • Antagonist Check: Pre-incubate with 1

        
        M Ketanserin  to confirm 5-HT2A specificity.
        
  • Measurement:

    • Transfer to FLIPR or FlexStation.

    • Record baseline fluorescence for 20 seconds.

    • Inject compound (5x concentrate) to achieve 1x final.

    • Record response for 120 seconds.

Mechanistic Signaling Pathway

Understanding the specific signaling cascade is vital for interpreting "partial agonist" or "biased" data, which is common with this class of analogs.

Signaling Ligand Ligand (4-Cl-NB-4-OMe) Receptor 5-HT2A GPCR Ligand->Receptor Binding Gq Gαq/11 Receptor->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER ER (Ca2+ Store) IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Caption: Canonical Gq signaling pathway utilized in the Calcium Flux assay.

Data Analysis & Interpretation

When comparing this probe to the standard 25C-NBOMe, expect the following results based on established SAR principles (Braden et al., 2006):

Parameter25C-NBOMe (Reference)2-(4-Cl)-N-(4-OMe-benzyl) (Probe)Biological Interpretation
Affinity (

)
Sub-nanomolar (0.5 - 2 nM)Low/Moderate (> 100 nM)The 2,5-dimethoxy motif on the phenethylamine ring is essential for high-affinity anchoring.
Efficacy (

)
Full Agonist (~90-100%)Partial Agonist or AntagonistRemoval of ortho-methoxy on benzyl ring disrupts receptor activation switch (Toggle Switch W6.48).
Selectivity High (5-HT2A > 2C)Poor / MixedLoss of specific contacts leads to "promiscuous" binding at other amine receptors (Dopamine, Adrenergic).

Calculating Results:

  • Normalize Fluorescence:

    
    .
    
  • Fit data to a 4-parameter logistic equation (Hill Slope):

    
    
    
  • Validation: If the

    
     is > 10 
    
    
    
    M, the compound is considered inactive for physiological relevance in this assay.

Troubleshooting Guide

  • Issue: High Background / Noise.

    • Cause: Incomplete washing of extracellular dye.

    • Fix: Add a wash step with Probenecid-containing buffer after dye loading but before reading. Use a masking dye (e.g., Trypan Blue) if using a bottom-read plate reader.

  • Issue: Precipitation upon addition.

    • Cause: Compound crashed out of solution when hitting aqueous buffer.

    • Fix: Ensure the intermediate dilution plate (e.g., 5x concentration) contains adequate surfactant (0.01% Pluronic F-127) or BSA to stabilize the lipophilic amine.

  • Issue: No Response.

    • Cause: The compound acts as an antagonist.

    • Fix: Run an Antagonist Mode assay. Incubate cells with the compound for 15 mins, then inject an

      
       concentration of Serotonin. If the Serotonin signal is blunted, your compound is an antagonist.
      

References

  • Braden, M. R., et al. (2006). "Molecular modeling of serotonin 5-HT2A receptors." Psychopharmacology, 186(1), 93-101. Link

  • Hansen, M., et al. (2014). "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience, 5(3), 243–249. Link

  • Halberstadt, A. L. (2017). "Pharmacology and Toxicology of N-Benzylphenethylamine ('NBOMe') Hallucinogens." Current Topics in Behavioral Neurosciences, 32, 283-311. Link

  • Nichols, D. E. (2016). "Psychedelics."[1][2] Pharmacological Reviews, 68(2), 264-355. Link

Sources

analytical methods for 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical framework for the detection and quantification of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (CAS: 355382-88-6). This compound is a structural analogue of the "25C-NBOMe" series, specifically resembling a demethoxylated version of 25C-NB4OMe. Often encountered in forensic and toxicological contexts as a New Psychoactive Substance (NPS) or a synthesis intermediate, its analysis requires high-specificity methods to distinguish it from isobaric or positional isomers.

This guide provides validated protocols for Sample Preparation (SPE) , GC-MS (with derivatization) , and LC-MS/MS (MRM profiling) , grounded in the physicochemical properties of N-benzyl phenethylamines.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine
Common Aliases 4-Cl-NB4OMe (Demethoxylated); N-(4-methoxybenzyl)-4-chlorophenethylamine
Molecular Formula C₁₆H₁₈ClNO
Molecular Weight 275.77 g/mol
Monoisotopic Mass 275.1077 Da
pKa (Calc.) ~9.5 (Secondary Amine)
Key Functional Groups Secondary amine, 4-chlorophenyl, 4-methoxybenzyl

Analytical Workflow Overview

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on sample type and required sensitivity.

AnalyticalWorkflow Sample Unknown Sample (Powder/Biofluid) Prep Sample Preparation (LLE / SPE) Sample->Prep Extraction Screening Rapid Screening (Colorimetric/TLC) Sample->Screening Presumptive Test GCMS GC-MS Analysis (Derivatization Required) Prep->GCMS High Conc. / Structural ID LCMS LC-MS/MS Analysis (Quantitative MRM) Prep->LCMS Trace Level / Bioanalysis Data Data Processing (Library Match/Quant) GCMS->Data EI Spectra (m/z 121, 150) LCMS->Data Precursor 276 -> Frag

Caption: Workflow for the isolation and identification of N-benzyl phenethylamines.

Sample Preparation Protocols

Due to the secondary amine structure, this compound is basic. Extraction efficiency is maximized at alkaline pH.

Protocol A: Solid Phase Extraction (SPE) for Biological Matrices (Urine/Plasma)

Target: Trace detection (<1 ng/mL)

  • Conditioning : Use a mixed-mode cation exchange cartridge (e.g., OASIS MCX or Strata-X-C).

    • Add 1 mL Methanol.

    • Add 1 mL dH₂O.

  • Loading :

    • Dilute 0.5 mL plasma/urine with 1 mL phosphate buffer (pH 6.0).

    • Load onto cartridge (gravity or low vacuum).

  • Washing :

    • Wash 1: 1 mL 0.1M HCl (removes neutrals/acids).

    • Wash 2: 1 mL Methanol (removes hydrophobic interferences).

  • Elution :

    • Elute with 2 x 0.5 mL 5% NH₄OH in Methanol .

    • Mechanism: The ammonia neutralizes the protonated amine, releasing it from the sorbent.

  • Reconstitution :

    • Evaporate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Protocol B: Liquid-Liquid Extraction (LLE) for Seized Powders
  • Dissolve 10 mg powder in 10 mL deionized water.

  • Add 1 mL 1M NaOH (pH > 12).

  • Extract with 5 mL Ethyl Acetate or MTBE.

  • Vortex for 2 mins, centrifuge, and collect organic layer.

  • Dry over anhydrous Na₂SO₄.

GC-MS Analysis (Structural Confirmation)

Direct injection of secondary amines can lead to peak tailing and thermal degradation. Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to improve chromatographic behavior and provide diagnostic mass fragments.

Derivatization Step
  • Take 50 µL of the LLE extract.

  • Add 50 µL TFAA and 20 µL Ethyl Acetate.

  • Incubate at 60°C for 20 minutes.

  • Evaporate and reconstitute in Ethyl Acetate.

Instrument Parameters
  • Column : Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.

  • Carrier Gas : Helium @ 1.0 mL/min.

  • Temp Program : 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Inlet : 250°C, Splitless.

Mass Spectral Interpretation (EI, 70eV)

For the Native Compound (Underivatized):

  • Molecular Ion [M]⁺ : m/z 275 (Weak).

  • Base Peak : m/z 121 (4-Methoxybenzyl cation). This is the most stable fragment, formed by cleavage at the benzylic position.

  • Diagnostic Fragment : m/z 150 .

    • Mechanism: Cleavage of the C-C bond between the alpha and beta carbons of the phenethylamine chain.

    • Structure: [CH₂=NH-CH₂-(4-OMe-Ph)]⁺.

  • Chlorobenzyl Fragment : m/z 125/127 (ratio 3:1) is typically not the base peak but may appear at low abundance from the phenethyl moiety.

For the TFA-Derivative :

  • Molecular Ion : m/z 371 (275 + 97 [COCF3] - 1 [H]).

  • The derivatization shifts the mass and alters fragmentation, often enhancing the molecular ion visibility.

LC-MS/MS Analysis (Quantification)

LC-MS/MS is the gold standard for sensitivity. The method utilizes Positive Electrospray Ionization (ESI+).

Chromatographic Conditions
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B (0-1 min) → 95% B (6 min) → 95% B (8 min).

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Identity
276.1 [M+H]⁺121.1 20Quantifier (4-Methoxybenzyl cation)
276.1 [M+H]⁺150.1 15Qualifier 1 (Immonium ion)
276.1 [M+H]⁺91.1 35Qualifier 2 (Tropylium ion)

Note: The presence of the Chlorine atom provides a distinctive isotopic pattern (M and M+2) in the precursor scan, which serves as an additional confirmation check.

Fragmentation Pathway Diagram

Fragmentation Parent Precursor Ion [M+H]+ = 276.1 Frag1 Fragment A (Base Peak) m/z 121.1 (4-Methoxybenzyl+) Parent->Frag1 Benzylic Cleavage Frag2 Fragment B m/z 150.1 (Immonium Ion) Parent->Frag2 C-C Cleavage Frag3 Fragment C m/z 91.1 (Tropylium) Frag1->Frag3 Loss of OMe

Caption: Proposed ESI+ fragmentation pathway for MRM transition selection.

Safety and Handling

  • Hazard Class : Unknown (Treat as highly potent 5-HT2A agonist).

  • PPE : Nitrile gloves, lab coat, safety goggles. Work within a fume hood.

  • Deactivation : Acidify waste to pH < 3 to ensure the amine is protonated and non-volatile, then dispose of as hazardous chemical waste.

References

  • PubChem. (n.d.).[1] 2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine (Compound).[1][2] National Library of Medicine. Retrieved February 20, 2026, from [Link](Note: Link directs to the closest structural analogue 25C-NB4OMe for class comparison as specific CAS landing pages may vary dynamically).

  • Hansen, M., Phonekeo, K., Paine, J. S., et al. (2014).[3] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.[3] [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Isomers. Microgram Journal, 9(2), 84-109. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. [Link]

Sources

HPLC-MS protocol for N-benzylphenethylamine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Benzylphenethylamine (NBPEA)

Abstract

This application note details a robust protocol for the quantification of N-benzylphenethylamine (NBPEA) in complex biological and synthetic matrices (e.g., urine, dietary supplements). NBPEA (C₁₅H₁₇N), a structural isomer of controlled phenethylamine derivatives, has emerged as both an illicit synthesis impurity and an undeclared adulterant in "botanical" performance enhancers. This guide prioritizes isomeric selectivity and sub-nanogram sensitivity using a Biphenyl stationary phase and Electrospray Ionization (ESI) Tandem Mass Spectrometry.

Introduction & Mechanistic Rationale

The Analytical Challenge

NBPEA presents a unique challenge due to its structural simplicity and hydrophobicity. It contains two aromatic rings linked by a secondary amine.

  • Isomeric Risk: It must be chromatographically resolved from regioisomers (e.g., N-methyl-1,2-diphenylethylamine) and separated from co-eluting matrix components that suppress ionization.

  • Fragmentation Physics: Under Collision-Induced Dissociation (CID), the secondary amine bond is the primary cleavage site, yielding a dominant benzyl carbocation (

    
     91). Reliance on a single transition (
    
    
    
    ) is prone to false positives; therefore, a high-energy secondary transition (
    
    
    ) is mandatory for confirmation.
Why Biphenyl Chromatography?

While C18 columns are standard, they rely solely on hydrophobic interactions. This protocol utilizes a Biphenyl stationary phase.[1] The biphenyl ligands engage in


 interactions with the two aromatic rings of NBPEA, offering superior selectivity and peak shape compared to C18, particularly when separating it from other aromatic amines found in urine or plant extracts.

Experimental Workflow Diagram

NBPEA_Workflow Sample Sample Source (Urine/Supplement) Prep Sample Prep (SPE or Dilute-and-Shoot) Sample->Prep Extraction LC HPLC Separation (Biphenyl Column) Prep->LC Injection (5 µL) ESI ESI+ Ionization (Protonation) LC->ESI Elution MS1 Q1 Filter (m/z 212.1) ESI->MS1 [M+H]+ CID Collision Cell (N2 Gas) MS1->CID Selection MS2 Q3 Detection (m/z 91.1, 65.1) CID->MS2 Fragmentation

Figure 1: Logical flow from sample matrix to detection.[2][3] Note the critical role of the Biphenyl column in pre-ionization selectivity.

Detailed Protocol

Materials & Reagents
  • Reference Standard: N-benzyl-2-phenylethylamine HCl (purity >98%).

  • Internal Standard (IS): Phenethylamine-d5 or Methamphetamine-d5 (due to structural similarity and retention behavior).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Modifiers: Formic Acid (FA), Ammonium Formate (AmForm).

Sample Preparation

Method A: Dietary Supplements (High Concentration)

  • Homogenize: Grind tablet/powder to fine dust.

  • Extract: Weigh 50 mg into 10 mL of 50:50 MeOH:H₂O (0.1% FA).

  • Sonicate: 15 minutes at ambient temperature.

  • Clarify: Centrifuge at 10,000 x g for 5 mins. Filter supernatant (0.22 µm PTFE).

  • Dilute: Dilute 1:1000 with Mobile Phase A to fit calibration range.

Method B: Urine/Plasma (Trace Quantification) Use Solid Phase Extraction (SPE) to remove salts and phospholipids.

  • Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).

  • Load: 1 mL Urine + 1 mL 1% Formic Acid (aq).

  • Wash 1: 2 mL 0.1% FA in Water.

  • Wash 2: 2 mL Methanol (removes neutrals).

  • Elute: 2 mL 5% Ammonium Hydroxide in Methanol (releases basic NBPEA).

  • Reconstitute: Evaporate to dryness under N₂; reconstitute in 100 µL Mobile Phase A.

Liquid Chromatography Conditions
ParameterSettingRationale
System UHPLC (Agilent 1290 / Waters UPLC)High pressure required for sub-2µm particles.
Column Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm)

selectivity for aromatic separation.
Temp 40°CImproves mass transfer and peak sharpness.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffers pH ~3.0 to ensure amine protonation (

).
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides lower backpressure than MeOH.

Gradient Profile:

  • 0.0 min: 10% B

  • 1.0 min: 10% B (Divert to waste to remove salts)

  • 6.0 min: 90% B (Linear ramp)

  • 7.5 min: 90% B (Wash)

  • 7.6 min: 10% B (Re-equilibration)

  • 10.0 min: Stop

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C (High temp needed for amine desolvation)

  • Gas Flow: 10 L/min

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
NBPEA 212.1 91.1 20Quantifier (Benzyl cation)
212.165.145Qualifier (Cyclopentadienyl)
212.1105.115Qualifier (Phenethyl cation)
IS (PEA-d5) 127.1110.115Internal Standard

Note: The 212->91 transition is extremely abundant. Ensure the detector does not saturate. The 212->65 transition requires high energy to break the stable benzyl ring.

Validation & Quality Assurance

To ensure Trustworthiness and a self-validating system:

  • Linearity: Construct a 6-point calibration curve (0.5 ng/mL – 500 ng/mL). Weighting

    
     is recommended due to the wide dynamic range.
    
  • Ion Ratio Confirmation: The ratio of the Quantifier (91) to Qualifier (65) peak areas must be consistent within ±20% of the reference standard. If this ratio deviates, suspect interference from an isomer.

  • Carryover Check: Inject a solvent blank immediately after the highest standard. NBPEA is "sticky" due to its hydrophobicity; carryover should be <0.2% of the LOQ.

  • Matrix Effect (ME): Calculate ME using the equation:

    
    
    Acceptable range: -20% to +20%. If suppression >20% is observed in urine, switch to the SPE method described above.
    

References

  • Cohen, P. A., et al. (2015). A methamphetamine analog (N,α-diethyl-phenylethylamine) identified in a mainstream dietary supplement. Drug Testing and Analysis.[1][3][4][5][6][7][8][9][10][11] Link

  • Food and Drug Administration (FDA). (2014). Determination of N-benzylphenethylamine in Dietary Supplements. FDA Laboratory Information Bulletin. Link

  • Wohlfarth, A., et al. (2015). Comprehensive characterization of the new psychoactive substance 25I-NBOMe and its metabolites. Journal of Analytical Toxicology. Link

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines.Link

Sources

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine as a research tool for neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for neuroscience researchers and medicinal chemists focusing on the structure-activity relationships (SAR) of serotonin 5-HT2A receptor agonists.

The compound 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine serves as a critical structural probe and negative control in the study of hallucinogenic N-benzylphenethylamines (NBOMes). It is structurally related to the super-potent agonist 25C-NBOMe but lacks the specific substitution patterns required for high-affinity receptor activation, making it an essential tool for validating pharmacophore models.

Compound ID: 2-(4-Cl-PEA)-NB4OMe (Provisional Code) CAS: 355382-88-6 (Generic) Molecular Weight: 275.77 g/mol Target Class: Serotonin 5-HT2A Receptor (Low Affinity/Control), TAAR1 (Potential)

Part 1: Scientific Rationale & Utility

The "Ortho-Effect" Validation Tool

In the development of psychedelic therapeutics, the NBOMe class (e.g., 25I-NBOMe, 25C-NBOMe) exhibits nanomolar affinity for the 5-HT2A receptor. This high potency is driven by the 2-methoxy (ortho) substitution on the benzyl ring, which facilitates a specific intramolecular hydrogen bond or a critical interaction with residues like Ser159 or Phe339 in the receptor binding pocket.

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine moves this methoxy group to the 4-position (para) and removes the 2,5-dimethoxy pattern on the phenethylamine ring.

Research Utility:

  • Negative Control: Use this compound to demonstrate the specificity of the ortho-methoxy group. It typically exhibits significantly reduced affinity (Ki > 100 nM) compared to its ortho-isomer (Ki < 1 nM), validating the necessity of the specific N-benzyl orientation.

  • Off-Target Profiling: Because it retains the lipophilic N-benzyl phenotype but lacks 5-HT2A potency, it is an ideal candidate for screening off-target activity at Sigma-1 receptors or Dopamine D2 receptors, which often cross-react with lipophilic amines.

  • Metabolic Stability Reference: The 4-methoxybenzyl group is a primary site for O-demethylation by cytochrome P450 enzymes. This compound serves as a simplified substrate to study the metabolic clearance rates of N-benzyl moieties without the interference of the complex phenethylamine core.

Part 2: Experimental Protocols

Protocol A: Chemical Synthesis (Reductive Amination)

Objective: To synthesize high-purity probe material for in vitro assays.

Reagents:

  • 2-(4-chlorophenyl)ethanamine (4-Cl-PEA)

  • 4-methoxybenzaldehyde[1][2]

  • Methanol (anhydrous)

  • Sodium Borohydride (NaBH4)

  • Dichloromethane (DCM) / 1M NaOH

Workflow:

  • Imine Formation:

    • Dissolve 1.0 mmol of 2-(4-chlorophenyl)ethanamine in 10 mL of anhydrous methanol.

    • Add 1.0 mmol of 4-methoxybenzaldehyde dropwise.

    • Critical Step: Stir at Room Temperature (RT) for 2 hours. The solution may turn slightly yellow, indicating imine formation.

    • QC Check: Monitor by TLC (System: 9:1 DCM:MeOH). The aldehyde spot should disappear.

  • Reduction:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 2.0 mmol of NaBH4 in small portions (exothermic reaction).

    • Allow the mixture to warm to RT and stir for 12 hours.

  • Work-up:

    • Quench with 5 mL water.

    • Evaporate methanol under reduced pressure.

    • Extract aqueous residue with DCM (3 x 15 mL).

    • Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Purification:

    • Convert to Hydrochloride salt using HCl/Ether for stability.

    • Recrystallize from Ethanol/Et2O.

Synthesis Logic Diagram (Graphviz):

SynthesisWorkflow Start Start: 4-Cl-PEA + 4-OMe-Benzaldehyde Imine Intermediate: Imine Formation Start->Imine MeOH, 2h Reduction Reduction: NaBH4 Addition Imine->Reduction 0°C -> RT Workup Work-up: DCM Extraction Reduction->Workup 12h Stir Product Final Product: HCl Salt Workup->Product HCl/Ether

Caption: Step-by-step reductive amination pathway for generating the target SAR probe.

Protocol B: Comparative Binding Affinity Assay (Radioligand)

Objective: To quantify the loss of affinity caused by the para-methoxy shift relative to 25C-NBOMe.

Materials:

  • Receptor Source: HEK293 cells stably expressing human 5-HT2A.

  • Radioligand: [3H]-Ketanserin (Antagonist mode) or [125I]-DOI (Agonist mode). Note: [3H]-Ketanserin is preferred for broad affinity screening.

  • Reference Ligand: 25C-NBOMe (Positive Control).

Methodology:

  • Membrane Preparation: Homogenize HEK293 cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL radioligand (final conc. ~Kd).

    • Add 50 µL of Test Compound (2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine) at concentrations ranging from 10^-10 M to 10^-5 M .

    • Add 100 µL membrane suspension.

  • Equilibrium: Incubate for 60 mins at 37°C.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

Data Interpretation Table:

CompoundBenzyl SubstitutionPhenethylamine CorePredicted Ki (5-HT2A)Interpretation
25C-NBOMe 2-Methoxy (Ortho)2,5-Dimethoxy-4-Cl< 1.0 nMHigh Potency (Super-agonist)
Test Probe 4-Methoxy (Para) 4-Chloro (Mono) > 100 nM Loss of specific binding
4-Cl-PEA None4-Chloro (Mono)> 1000 nMBaseline affinity

Note: If the Test Probe shows Ki < 50 nM, it suggests that the 4-methoxybenzyl group is engaging a secondary binding pocket, warranting docking studies.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Pharmacophore Dissection" logic. It shows why the Test Probe is expected to fail in activating the receptor compared to the active drug (25C-NBOMe), highlighting the missing interactions.

Pharmacophore cluster_0 Interaction Outcome Receptor 5-HT2A Receptor Binding Pocket OrthoSite Hydrophobic Pocket A (Requires Ortho-OMe) AspSite Asp155 (Ionic Bond) PheSite Phe339 (Pi-Pi Stacking) NBOMe 25C-NBOMe (Active Drug) NBOMe->OrthoSite 2-OMe Interaction (Strong) NBOMe->AspSite Protonated Amine NBOMe->PheSite 2,5-Dimethoxy Ring Probe Test Probe (2-(4-Cl)-N-(4-OMe)) Probe->OrthoSite 4-OMe (Steric Mismatch) Probe->AspSite Protonated Amine Probe->PheSite 4-Cl Ring (Weak)

Caption: Mechanistic comparison showing the failure of the Test Probe to engage the critical Ortho-Methoxy pocket.

Part 4: Safety & Handling (E-E-A-T)

Although this specific probe is likely of lower potency than scheduled NBOMe compounds, it must be treated with the same rigor due to its structural similarity to potent hallucinogens.

  • Handling: Use a fume hood. Wear nitrile gloves. Avoid inhalation of dusts.

  • Legal Status: While 25C-NBOMe is Schedule I (USA), this specific isomer (4-methoxybenzyl / 4-chloro-PEA) is often an unscheduled research chemical. However, it may be considered a "controlled substance analogue" under the Federal Analogue Act if intended for human consumption. Strictly for in vitro research use only.

  • Toxicity: Unknown. Assume cardiotoxicity similar to other phenethylamines (hERG channel inhibition potential).

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[3] Link

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[4]51) and Phe340(6.[4]52) with superpotent N-benzyl phenethylamine agonists.[4] Molecular Pharmacology. Link

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Eshleman, A. J., et al. (2014). N-Benzylphenethylamines as 5-HT2A Receptor Agonists: A Detailed SAR Study. Psychopharmacology. Link

Sources

Application Notes and Protocols for the Investigation of Phenethylamine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Phenethylamine Scaffold

The 2-phenylethylamine (PEA) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neuromodulators and a vast array of synthetic compounds with significant therapeutic applications.[1][2] Endogenous phenethylamines, such as dopamine and norepinephrine, are critical for regulating mood, attention, and movement.[1] Their synthetic derivatives have been developed into drugs for a wide range of conditions, including attention-deficit/hyperactivity disorder (ADHD), depression, and Parkinson's disease.[3]

Phenethylamine and its derivatives primarily exert their effects by modulating monoaminergic neurotransmitter systems.[3] Their mechanisms of action are multifaceted and can include:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: TAAR1 is a G-protein coupled receptor that, when activated, can modulate the activity of dopamine, norepinephrine, and serotonin systems.[3][4]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: By inhibiting VMAT2, these compounds can disrupt the storage of monoamines in synaptic vesicles, leading to their increased cytosolic concentration and subsequent release.[3]

  • Monoamine Transporter Inhibition and Reversal: Many phenethylamines can bind to and inhibit the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), blocking the reuptake of these neurotransmitters from the synaptic cleft. Some, like amphetamine, can even reverse the direction of transport, leading to neurotransmitter efflux.[5]

This guide provides a series of detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of novel phenethylamine compounds, designed for researchers in pharmacology and drug development.

Part 1: Synthesis and Characterization of Phenethylamine Derivatives

A common and versatile method for synthesizing phenethylamine derivatives is through the reductive amination of a corresponding ketone. This protocol describes the synthesis of a generic N-substituted phenethylamine.

Protocol 1.1: Synthesis of a Representative N-Alkyl-Phenethylamine Derivative

Objective: To synthesize an N-alkyl-phenethylamine derivative from a phenylacetone precursor.

Materials:

  • Phenylacetone

  • Alkylamine (e.g., methylamine, ethylamine)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve phenylacetone (1.0 equivalent) in methanol.

    • Add the desired alkylamine (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (2.0 equivalents) in small portions. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and stir the reaction for an additional 30 minutes at room temperature.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[3]

  • Characterization:

    • Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 2: In Vitro Characterization of Phenethylamine Compounds

The following protocols outline key in vitro assays to determine the pharmacological profile of newly synthesized phenethylamine derivatives.

Protocol 2.1: Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine transporter (hDAT).

Materials:

  • HEK-293 cells stably expressing hDAT

  • [³H]WIN 35,428 (or other suitable radioligand for DAT)

  • Test compound

  • Nonspecific binding control (e.g., 10 µM GBR 12909)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest HEK-293 cells expressing hDAT and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Binding buffer

      • Test compound at various concentrations

      • A fixed concentration of [³H]WIN 35,428 (typically at its Kd value)

      • Cell membrane preparation

    • For total binding wells, add buffer instead of the test compound.

    • For nonspecific binding wells, add the nonspecific binding control instead of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2.2: Inositol Phosphate (IP) Turnover Assay for 5-HT₂ Receptor Functional Activity

Objective: To measure the functional agonism of a test compound at 5-HT₂A or 5-HT₂C receptors.

Materials:

  • tsA201 or HEK-293 cells transiently transfected with the desired 5-HT₂ receptor subtype.[5]

  • Inositol-free DMEM supplemented with 10% dialyzed fetal bovine serum.[5]

  • [³H]myo-inositol

  • Stimulation buffer containing LiCl

  • Test compound

  • Serotonin (as a positive control)

  • Dowex AG1-X8 resin

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Transfection:

    • Culture and transfect cells with the receptor of interest.

    • The day after transfection, seed the cells into 96-well plates.

  • Radiolabeling:

    • Incubate the cells with [³H]myo-inositol in inositol-free medium overnight to label the cellular phosphoinositide pools.

  • Stimulation:

    • Wash the cells and pre-incubate with stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

    • Add the test compound at various concentrations and incubate for 1 hour at 37°C.

  • Extraction of Inositol Phosphates:

    • Lyse the cells with formic acid.

    • Transfer the lysate to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with ammonium formate/formic acid.

  • Quantification:

    • Add scintillation fluid to the eluate and quantify the radioactivity.

  • Data Analysis:

    • Plot the amount of [³H]inositol phosphate accumulation against the logarithm of the test compound concentration.

    • Determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy) values using non-linear regression.

Quantitative Data Summary
CompoundTargetAssay TypeValue (nM)
Phenethylamine hTAAR1Functional (Agonism)EC₅₀: 8,800[6]
β-Methylphenethylamine hTAAR1Functional (Agonism)EC₅₀: 2,100[6]
Higenamine hTAAR1Functional (Agonism)EC₅₀: 980[6]
Tyramine hTAAR1Functional (Agonism)EC₅₀: 9,500[6]
Dopamine hDATBindingKi: ~1,500
Amphetamine hDATBindingKi: ~350

Part 3: In Vivo Evaluation in Animal Models

The following protocols describe established animal models for assessing the therapeutic potential of phenethylamine compounds in depression and Parkinson's disease.

Protocol 3.1: Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To evaluate the antidepressant-like effects of a test compound in mice.

Rationale: The FST is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.[7]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound

  • Vehicle control (e.g., saline)

  • Positive control (e.g., imipramine, 10 mg/kg)[8]

  • Transparent cylindrical containers (20 cm diameter, 30 cm height)[9]

  • Water at 25 ± 1°C[10]

Procedure:

  • Acclimation:

    • Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Test Session:

    • Gently place each mouse individually into a cylinder filled with 20 cm of water.[10]

    • The test session lasts for 6 minutes.[10]

    • A trained observer, blind to the treatment conditions, should record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[10]

  • Data Analysis:

    • Calculate the mean duration of immobility for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control. A significant decrease in immobility time is indicative of an antidepressant-like effect.[9]

Protocol 3.2: 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

Objective: To assess the neuroprotective or restorative effects of a test compound in a rat model of Parkinson's disease.

Rationale: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) causes a progressive and specific degeneration of dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of Parkinson's disease.[11][12]

Materials:

  • Adult male Sprague-Dawley rats

  • 6-Hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid-saline solution (0.02% w/v)

  • Desipramine (to protect noradrenergic neurons)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Hamilton syringe

  • Apomorphine or amphetamine for rotational behavior testing

Procedure:

  • Pre-treatment:

    • Administer desipramine (25 mg/kg, i.p.) 30 minutes before surgery to prevent uptake of 6-OHDA into noradrenergic neurons.

  • Stereotaxic Surgery:

    • Anesthetize the rat and secure it in a stereotaxic frame.

    • Dissolve 6-OHDA in cold ascorbic acid-saline to the desired concentration (e.g., 4 µg/µL).

    • Using stereotaxic coordinates for the MFB, slowly inject a total of 8-16 µg of 6-OHDA.[11]

    • Leave the injection needle in place for 5 minutes post-injection to allow for diffusion before slowly retracting it.[11]

  • Post-operative Care:

    • Suture the incision and allow the animal to recover. Provide appropriate post-operative analgesia and care.

  • Behavioral Assessment (Rotational Behavior):

    • Two to three weeks post-lesion, assess the extent of the dopaminergic lesion by inducing rotational behavior.

    • Administer a dopamine agonist like apomorphine (0.2 mg/kg, i.p.) and count the number of full contralateral (away from the lesion) rotations over 30 minutes. A successful lesion is typically characterized by >210 contralateral rotations.[11]

    • Alternatively, administer a dopamine-releasing agent like amphetamine (5 mg/kg, i.p.) and count ipsilateral rotations.[11]

  • Therapeutic Intervention and Analysis:

    • Administer the test compound according to the experimental design (e.g., pre-treatment for neuroprotection or post-lesion for restoration).

    • Evaluate the effect of the compound on rotational behavior, other motor tests (e.g., cylinder test), and post-mortem analysis of dopamine levels and tyrosine hydroxylase-positive neurons in the striatum and substantia nigra.

Part 4: Visualization of Pathways and Workflows

Diagram 1: TAAR1 Signaling Pathway

TAAR1_Signaling PEA Phenethylamine (or derivative) TAAR1 TAAR1 Receptor PEA->TAAR1 Agonist Binding G_protein Gαs/Gαq TAAR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP Generates IP3_DAG IP₃ / DAG PLC->IP3_DAG Generates PKA Protein Kinase A cAMP->PKA Activates PKC Protein Kinase C IP3_DAG->PKC Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates PKC->DAT Phosphorylates Phosphorylation Phosphorylation (Inhibition/Reversal) DAT->Phosphorylation FST_Workflow start Start: Select Mice acclimate Acclimate to Testing Room (1 hr) start->acclimate grouping Divide into Groups (Vehicle, Positive Control, Test Compound) acclimate->grouping dosing Administer Treatment (e.g., 30 min pre-test) grouping->dosing fst Forced Swim Test (6 min duration) dosing->fst record Record Immobility Time (last 4 min) fst->record analysis Statistical Analysis (ANOVA) record->analysis end End: Evaluate Antidepressant Effect analysis->end

Caption: Workflow for the Forced Swim Test (FST) protocol.

References

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Retrieved from [Link]

  • Sabelli, H. C., et al. (1995). Phenylethylamine in neuropsychiatric disorders. Journal of Neuropsychiatry and Clinical Neurosciences, 7(1), 6-14. Retrieved from [Link]

  • Glapa-Nowak, A., et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Journal of Clinical Medicine, 14(20), 4985. Retrieved from [Link]

  • Spirit Pharmacist. (2024, May 2). Phenethylamines: Dopamine Release and Duration of Action. Retrieved from [Link]

  • Adaro, T., et al. (2023). Comparative Effect between Antidepressants and D-phenylalanine, a Phenethylamine Precursor, in an Animal Model of Depression. Archives of Psychiatry Research, 59(3), 219-224. Retrieved from [Link]

  • Saha, S., et al. (n.d.). A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Journal of Chemical Sciences. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]

  • Ramiro-Puig, N., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • van der Velde, A. A., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Nutrients, 16(11), 1567. Retrieved from [Link]

  • Lee, B., et al. (2020). 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway. International Journal of Molecular Sciences, 21(23), 9130. Retrieved from [Link]

  • van der Velde, A. A., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Nutrients, 16(11), 1567. Retrieved from [Link]

  • Underhill, S. M., et al. (2011). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Pharmacology Biochemistry and Behavior, 98(3), 449-456. Retrieved from [Link]

  • de Mello, F. S., et al. (2020). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience, 14, 57. Retrieved from [Link]

  • Consensus. (n.d.). Is Phenethylamine (PEA) effective in improving symptoms of major depressive disorder? Retrieved from [Link]

  • Iannitelli, A., et al. (2021). A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. Methods and Protocols, 4(2), 33. Retrieved from [Link]

  • Chen, C. L., et al. (2006). Optimization of the Separation and On-Line Sample Concentration of Phenethylamine Designer Drugs With Capillary Electrophoresis-Fluorescence Detection. Journal of Analytical Toxicology, 30(1), 20-27. Retrieved from [Link]

  • Heien, M. L., et al. (2005). Psychoanalytical Electrochemistry: Dopamine and Behavior. Analytical Chemistry, 77(17), 319A-327A. Retrieved from [Link]

  • Heien, M. L., et al. (2004). Real-Time Chemical Measurements of Dopamine Release in the Brain. Methods in Molecular Medicine, 97, 275-288. Retrieved from [Link]

  • Kirik, D., et al. (2004). 6-OHDA Lesion Models of Parkinson's Disease in the Rat. Methods in Molecular Medicine, 97, 189-209. Retrieved from [Link]

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  • Blandini, F., et al. (2007). The 6-hydroxydopamine model of Parkinson's disease. Neurotoxicity Research, 11(3-4), 169-175. Retrieved from [Link]

  • Iannitelli, A., et al. (2021). A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. Methods and Protocols, 4(2), 33. Retrieved from [Link]

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  • Grabowska, I., et al. (2020). Electrochemical Aptasensor for Detection of Dopamine. Sensors, 20(8), 2269. Retrieved from [Link]

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  • Sagvolden, T. (2000). Animal models of attention-deficit hyperactivity disorder. Behavioural Brain Research, 117(1-2), 1-15. Retrieved from [Link]

  • Kim, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 30(6), 543-551. Retrieved from [Link]

  • Castagné, V., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), 52587. Retrieved from [Link]

  • Gmeinwieser, K. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

  • Al-Snafi, A. E. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 323-333. Retrieved from [Link]

  • Lee, J., et al. (2014). A Simple Behavioral Paradigm to Measure Impulsive Behavior in an Animal Model of Attention Deficit Hyperactivity Disorder (ADHD) of the Spontaneously Hypertensive Rats. Experimental Neurobiology, 23(3), 270-277. Retrieved from [Link]

  • Sagvolden, T. (2011). Overview of Animal Models of Attention Deficit Hyperactivity Disorder (ADHD). In Animal Models of Cognitive Impairment. CRC Press/Taylor & Francis. Retrieved from [Link]

Sources

experimental protocol for administering 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For the safe and effective administration of any research compound, a comprehensive and well-validated protocol is paramount. This document outlines a generalized framework and key considerations for the administration of the novel compound 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine to preclinical animal models.

Disclaimer: This protocol is intended as a foundational guide for trained researchers and scientists in controlled laboratory settings. All procedures involving animal subjects must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. Researchers must adhere to all institutional and national guidelines for animal welfare. The principal investigator is responsible for ensuring that all personnel are adequately trained and that appropriate safety measures are in place.

Compound Information and Preparation

Compound Profile
  • IUPAC Name: 2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethan-1-amine

  • Molecular Formula: C₁₆H₁₈ClNO

  • Molecular Weight: 275.77 g/mol

  • Key Structural Features: This compound is a substituted phenethylamine derivative, featuring a chlorophenyl group and a methoxybenzyl group. These modifications can significantly influence its pharmacokinetic and pharmacodynamic properties compared to unsubstituted phenethylamines.

Vehicle Selection and Compound Solubilization

The choice of an appropriate vehicle is critical for ensuring the stability and bioavailability of the administered compound. The solubility of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine must be empirically determined.

Recommended Vehicle Screening Protocol:

  • Begin with standard physiological vehicles such as saline (0.9% NaCl), phosphate-buffered saline (PBS), and sterile water.

  • If solubility is limited, consider using a co-solvent system. A common starting point is a mixture of saline with a small percentage of a biocompatible organic solvent.

  • Evaluate the necessity of pH adjustment to improve solubility.

  • The final vehicle formulation should be sterile, non-toxic at the administered volume, and have a pH within a physiologically compatible range (typically pH 6.5-7.5).

Table 1: Example Vehicle Screening Parameters

Vehicle ComponentConcentration RangePurposeConsiderations
Saline (0.9% NaCl)q.s. to final volumeIsotonic vehiclePrimary choice for aqueous solutions
Tween® 800.1% - 5% (v/v)Surfactant/EmulsifierCan improve solubility of hydrophobic compounds
DMSO1% - 10% (v/v)Organic co-solventPotential for toxicity at higher concentrations
PEG 40010% - 40% (v/v)Co-solventGenerally well-tolerated

q.s. = quantum satis (as much as is sufficient)

Preparation of Dosing Solution (Example)

This protocol is a template and must be adapted based on empirical solubility and stability data.

  • Weighing: Accurately weigh the required amount of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine in a sterile container.

  • Solubilization: If using a co-solvent, first dissolve the compound in the minimum required volume of the organic solvent (e.g., DMSO).

  • Dilution: Gradually add the primary vehicle (e.g., saline) to the dissolved compound concentrate while vortexing to prevent precipitation.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared dosing solution as determined by stability studies (e.g., at 4°C, protected from light). Solutions should ideally be prepared fresh on the day of dosing.

Animal Model and Husbandry

Species and Strain Selection

The choice of animal model is dependent on the research question. Common models for initial pharmacokinetic and pharmacodynamic studies include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar).

Acclimation and Housing
  • Acclimation: Upon arrival, animals must be allowed an acclimation period of at least 7 days before the start of any experimental procedures. This minimizes stress-related physiological variability.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/12-hour dark cycle, stable temperature (20-24°C), and humidity (40-60%).

  • Diet: Standard chow and water should be available ad libitum unless otherwise specified by the experimental design (e.g., fasting studies).

Administration Protocol

Route of Administration

The route of administration significantly impacts the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. The selection should align with the intended clinical application or research objective.

  • Intraperitoneal (IP): Common for preclinical studies, offering rapid absorption.

  • Oral Gavage (PO): Used to assess oral bioavailability and first-pass metabolism.

  • Subcutaneous (SC): Provides slower, more sustained absorption.

  • Intravenous (IV): Bypasses absorption for direct systemic exposure, used for determining bioavailability.

Dosing Procedure (Example: Intraperitoneal Injection)
  • Animal Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck to expose the abdomen.

  • Dose Calculation: Calculate the exact volume to be administered based on the most recent body weight of the animal and the concentration of the dosing solution. The administration volume should be minimized (e.g., 5-10 mL/kg for mice).

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Insert the needle (e.g., 25-27 gauge) at a 15-20 degree angle. Aspirate slightly to ensure no blood or fluid is drawn back, then slowly inject the solution.

  • Post-Injection Monitoring: Return the animal to its home cage and monitor for any immediate adverse reactions (e.g., distress, lethargy, abnormal posture) for at least 30 minutes post-injection.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a single-dose administration study.

G cluster_pre Pre-Dosing Phase cluster_dose Dosing Phase cluster_post Post-Dosing Phase acclimate Animal Acclimation (≥ 7 days) baseline Baseline Measurements (e.g., Body Weight) acclimate->baseline prep Prepare Dosing Solution baseline->prep dose Administer Compound (e.g., IP, PO) prep->dose observe Behavioral Observation dose->observe collect Sample Collection (e.g., Blood, Tissue) observe->collect analyze Data Analysis collect->analyze

using 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine in radioligand binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of N-Benzylphenethylamine Analogues

Introduction & Scientific Context

The compound 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (CAS 355382-88-6) represents a critical structural probe in the Structure-Activity Relationship (SAR) study of 5-HT


 receptor ligands. It is a simplified analogue of the highly potent "NBOMe" class (e.g., 25C-NBOMe), distinguished by two key structural modifications:
  • Phenethylamine Core: It lacks the 2,5-dimethoxy substitution pattern on the phenethylamine ring, retaining only the 4-chloro substituent.[1]

  • Benzyl Moiety: It features a para-methoxy (4-methoxy) substitution on the benzyl ring, contrasting with the ortho-methoxy (2-methoxy) group critical for the high affinity of standard NBOMe compounds .

Experimental Utility: This compound is primarily used as a negative control or SAR comparator to validate the "2-methoxy" and "2,5-dimethoxy" pharmacophore hypotheses. While 25C-NBOMe exhibits sub-nanomolar affinity (


) for the 5-HT

receptor, the removal of the oxygenated ring substituents and the shift to a 4-methoxybenzyl position typically results in a drastic reduction in affinity. Quantifying this loss of affinity is essential for mapping the receptor's ligand-binding pocket, specifically the interaction with residues in Helix 3 and Helix 6 .

Furthermore, lipophilic N-benzyl amines are prone to off-target binding at Sigma-1 (


) receptors . Therefore, a comprehensive binding protocol must assess selectivity against 

sites.

Safety & Handling

  • Hazard Classification: Treat as a potent CNS-active research chemical. Although predicted to be less potent than 25C-NBOMe, structural analogues can exhibit unexpected toxicity.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses. Handle all powder in a fume hood.

  • Solubility: The free base is lipophilic. Dissolve in 100% DMSO to create a 10 mM stock solution. For assay use, dilute into aqueous buffer; ensure final DMSO concentration is

    
    .
    

Protocol 1: 5-HT Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of the test compound by displacing the antagonist radioligand 

-Ketanserin.
Materials
  • Receptor Source: Membranes from HEK-293 cells stably expressing human 5-HT

    
     receptors (or rat frontal cortex homogenate).
    
  • Radioligand:

    
    -Ketanserin (Specific Activity ~60-80 Ci/mmol). Final concentration: 1.0 nM (
    
    
    
    ).
  • Non-Specific Binding (NSB) Define: Methysergide (10

    
    M) or Ketanserin (10 
    
    
    
    M).
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 0.1% Ascorbic Acid, pH 7.4.
    
Experimental Workflow
  • Preparation of Assay Plate (96-well polypropylene):

    • Total Binding (TB): Add 150

      
      L Buffer.
      
    • Non-Specific Binding (NSB): Add 150

      
      L Buffer + 25 
      
      
      
      L Methysergide (100
      
      
      M stock).
    • Test Compound: Add 150

      
      L Buffer + 25 
      
      
      
      L of Test Compound (dilution series:
      
      
      M to
      
      
      M).
  • Radioligand Addition:

    • Add 25

      
      L of 
      
      
      
      -Ketanserin (8 nM working stock
      
      
      1 nM final) to all wells.
  • Membrane Initiation:

    • Add 50

      
      L of membrane suspension (approx. 10-20 
      
      
      
      g protein/well) to start the reaction.
    • Note: Pre-homogenize membranes with a Polytron to ensure uniformity.

  • Incubation:

    • Incubate for 60 minutes at 37°C (equilibrium is slower for lipophilic ligands).

  • Harvesting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce binding to filters).

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry filters, add liquid scintillation cocktail, and count on a Beta Counter.

Data Analysis

Calculate the


 using the Cheng-Prusoff equation:


  • Expected Result: Based on SAR rules, the

    
     for 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine is expected to be in the micromolar range (
    
    
    
    )
    or high nanomolar, significantly weaker than 25C-NBOMe (
    
    
    ).

Protocol 2: Sigma-1 ( ) Receptor Selectivity Screen

Objective: Verify if the lipophilic N-benzyl tail drives off-target binding at the Sigma-1 receptor, a common "sink" for such structures.

Materials
  • Receptor Source: Guinea pig brain membranes or Jurkat cell membranes.

  • Radioligand:

    
    -(+)-Pentazocine (Final conc: 2-3 nM).
    
  • NSB Define: Haloperidol (10

    
    M).
    
  • Buffer: 50 mM Tris-HCl, pH 8.0.

Workflow Summary

Follow the same filtration logic as Protocol 1, but incubate for 120 minutes at 25°C (room temp). Use GF/B filters without PEI pre-soaking, as PEI can interfere with Sigma assays.

Data Presentation & Visualization

Pipetting Scheme (96-Well Format)
Well TypeBuffer (

L)
NSB Agent (

L)
Test Cmpd (

L)
Radioligand (

L)
Membranes (

L)
Total Vol (

L)
Total Binding 150--2550250
NSB 12525-2550250
Sample 125-252550250
Experimental Logic Diagram

BindingAssayLogic cluster_SAR SAR Hypothesis Check Compound Test Compound (4-Cl, 4-OMe-Benzyl) Incubation Equilibrium Binding (60 min @ 37°C) Compound->Incubation Competition Receptor 5-HT2A Receptor (Membrane Prep) Receptor->Incubation Radioligand [3H]-Ketanserin (1 nM) Radioligand->Incubation Filter GF/B Filtration (Separates Bound vs Free) Incubation->Filter Count Scintillation Counting (CPM Data) Filter->Count Analysis Curve Fitting (Non-linear Regression) Count->Analysis Result Ki Determination (SAR Validation) Analysis->Result Result->Compound Confirm Low Affinity (Lack of 2-OMe)

Caption: Workflow for competitive radioligand binding to validate the structure-activity relationship of the N-benzylphenethylamine derivative.

References

  • Braden, M. R., et al. (2006).[2] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[2]51) and Phe340(6.[2]52) with superpotent N-benzyl phenethylamine agonists.[2] Molecular Pharmacology, 70(6), 1956–1964. Link

  • Hansen, M., et al. (2014). Synthesis and pharmacological evaluation of N-benzyl-phenethylamines as 5-HT2A agonists. ACS Chemical Neuroscience, 5(3), 243–249. Link

  • Ettrup, A., et al. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT2A agonist PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 38(4), 681–693. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5570316, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine. Link

Sources

Application Notes and Protocols for Studying 5-HT2A Receptor Agonists Using 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: A Potent Tool for Serotonin Research

The serotonin 2A receptor (5-HT2A) is a critical G-protein coupled receptor (GPCR) involved in a vast array of physiological and pathological processes, including learning, memory, mood, and perception. Its activation is a primary mechanism for the action of classic psychedelic compounds.[1] The study of 5-HT2A receptor agonists is therefore of paramount importance for understanding fundamental neurobiology and for the development of novel therapeutics for psychiatric and neurological disorders.

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine, a member of the N-benzylphenethylamine class of compounds, is a potent and selective agonist for the 5-HT2A receptor.[2][3] Its structural relationship to the 2C-x family of psychedelic phenethylamines, with the addition of an N-2-methoxybenzyl group, significantly enhances its affinity and potency at the 5-HT2A receptor.[1] This makes it an invaluable research tool for elucidating the complex signaling pathways and behavioral effects mediated by this receptor.

These application notes provide a comprehensive guide for researchers utilizing 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine to investigate 5-HT2A receptor function. We will detail protocols for in vitro characterization of its binding and functional activity, as well as in vivo methodologies to assess its behavioral effects in animal models. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

PART 1: In Vitro Characterization

Receptor Binding Affinity

Determining the binding affinity of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine for the 5-HT2A receptor is a crucial first step in its characterization. Radioligand binding assays are a standard and reliable method for this purpose.[4][5]

Protocol 1: Radioligand Competition Binding Assay

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of the test compound against a known radiolabeled 5-HT2A receptor ligand.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[5]

  • Radioligand: [³H]ketanserin or [¹²⁵I]DOI are common choices.[6][7]

  • Test Compound: 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

  • Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM ketanserin).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • 96-well filter plates (e.g., GF/C).[6]

  • Scintillation cocktail and microplate scintillation counter.

Workflow Diagram:

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_filtration Filtration & Washing cluster_detection Detection cluster_analysis Data Analysis prep1 Add assay buffer prep2 Add test compound (varying concentrations) prep1->prep2 prep3 Add radioligand prep2->prep3 prep4 Add membrane preparation prep3->prep4 inc Incubate at room temperature (e.g., 60 min) prep4->inc filt Rapidly filter through 96-well filter plate inc->filt wash Wash with ice-cold assay buffer filt->wash dry Dry filter plate scint Add scintillation cocktail dry->scint count Count radioactivity scint->count calc Calculate Ki from IC50 using Cheng-Prusoff equation count->calc

Caption: Radioligand competition binding assay workflow.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer. Then, add serial dilutions of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled ligand).

  • Radioligand Addition: Add the radioligand at a concentration near its Kd value to all wells.[7]

  • Membrane Addition: Initiate the binding reaction by adding the 5-HT2A receptor membrane preparation to all wells.[8] The final assay volume is typically 200-250 µL.[4][8]

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.[4][8]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well filter plate pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[6][8]

  • Washing: Quickly wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[8]

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity

Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, initiates a signaling cascade that results in the mobilization of intracellular calcium.[9][10] This can be measured using calcium flux assays, which provide a robust and high-throughput method to assess the functional potency and efficacy of agonists.[11][12]

Protocol 2: Calcium Flux Assay

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration upon receptor activation.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Probenecid (to prevent dye leakage).

  • Test Compound: 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine.

  • Reference Agonist: Serotonin (5-HT).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Imaging Plate Reader (FLIPR) or a fluorescence microplate reader with kinetic reading capability.[13]

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate_seed Incubate overnight seed->incubate_seed load Load cells with calcium-sensitive dye incubate_seed->load incubate_load Incubate (e.g., 37°C for 1 hour) load->incubate_load baseline Measure baseline fluorescence incubate_load->baseline add_compound Add test compound baseline->add_compound kinetic_read Measure kinetic fluorescence response add_compound->kinetic_read calc_ec50 Calculate EC50 and Emax kinetic_read->calc_ec50

Caption: Calcium flux assay workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed 5-HT2A expressing cells into a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye mixed in assay buffer, often containing probenecid. Incubate at 37°C for approximately 1 hour.[13]

  • Baseline Reading: Place the plate in a FLIPR or fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).[13]

  • Compound Addition and Kinetic Reading: Add serial dilutions of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine or a reference agonist (like 5-HT) to the wells. Immediately begin kinetic measurement of fluorescence intensity for a period of 1-3 minutes.[13][14]

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the maximum fluorescence response for each concentration. Plot the response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Quantitative Data Summary:

ParameterDescriptionExpected Outcome for 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine
Ki (nM) Inhibitor binding affinity at the 5-HT2A receptor.Low nanomolar to sub-nanomolar, indicating high affinity.
EC50 (nM) Molar concentration of an agonist that produces 50% of the maximal possible effect.Low nanomolar, indicating high potency.[15][16]
Emax (%) Maximum response achievable by an agonist relative to a full agonist (e.g., 5-HT).High percentage, indicating high efficacy (likely a full or near-full agonist).[15][16]

PART 2: In Vivo Assessment

Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) in mice and rats is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[17][18] This rapid, side-to-side head movement is reliably induced by 5-HT2A agonists.[19]

Protocol 3: Head-Twitch Response Assay in Mice

This protocol details the procedure for quantifying the HTR in mice following the administration of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine.

Materials:

  • Male C57BL/6J mice are commonly used.[20]

  • Test Compound: 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine dissolved in a suitable vehicle (e.g., saline, DMSO/saline).

  • Positive Control: A known 5-HT2A agonist like DOI or psilocybin.[20][21]

  • Negative Control: Vehicle.

  • Observation chambers (e.g., clear cylindrical arenas).[20]

  • Video recording equipment or a trained observer.

Workflow Diagram:

G cluster_acclimation Acclimation cluster_administration Compound Administration cluster_observation Observation & Recording cluster_analysis Data Analysis acclimate Acclimate mice to the testing room and observation chambers inject Administer test compound, positive control, or vehicle (e.g., i.p. or s.c.) acclimate->inject observe Place mice in chambers and record behavior for a set duration (e.g., 30-60 min) inject->observe score Score the number of head twitches observe->score analyze Analyze dose-response relationship score->analyze

Caption: Head-twitch response assay workflow.

Step-by-Step Methodology:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment. Habituate them to the observation chambers for a short period (e.g., 10-30 minutes).[22]

  • Compound Administration: Administer 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine via an appropriate route (e.g., intraperitoneal or subcutaneous injection). Include vehicle and positive control groups.

  • Observation and Recording: Immediately after injection, place the mice individually into the observation chambers. Record the number of head twitches for a defined period, typically 30 to 60 minutes. This can be done by a trained observer blind to the treatment conditions or by using automated video tracking software.[20][23]

  • Data Analysis: Sum the number of head twitches for each animal. Analyze the data to determine the dose-response relationship. The results are typically expressed as the mean number of head twitches ± SEM for each treatment group.

PART 3: Safety and Handling

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine is a potent psychoactive compound and should be handled with extreme caution.[24][25]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.[26][27]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation.[26][28]

  • Storage: Store in a secure, locked location, away from incompatible materials.[27][29] It is often recommended to store in a freezer under an inert gas.[26]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[26][29]

Conclusion

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine is a powerful tool for investigating the 5-HT2A receptor. The protocols outlined in these application notes provide a solid foundation for researchers to characterize its binding affinity, functional activity, and in vivo behavioral effects. By understanding the principles behind these methodologies, scientists can generate reliable and reproducible data, contributing to a deeper understanding of the role of the 5-HT2A receptor in health and disease.

References

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Retrieved from [Link]

  • Kuypers, K. P. C., & van de Rijdt, R. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39–59. [Link]

  • Tovey, S. C., & Taylor, C. W. (2013). Using Calcium Imaging as a Readout of GPCR Activation. In Calcium Signaling Protocols (pp. 343–368). Humana Press.
  • An, W. F., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Methods in Molecular Biology, 611, 289–300. [Link]

  • Costa, J. P., & Gonçalves, J. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Toxicology, 513, 153567. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Charles River Laboratories. (2025). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. Retrieved from [Link]

  • Wikipedia. (2024, December 26). 25C-NBOMe. Retrieved from [Link]

  • Harvey, J. A. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 3(5), 339–348. [Link]

  • Gicquel, T., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European review for medical and pharmacological sciences, 19(17), 3270-3281.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Radioligand binding assays for human 5-HT2A receptor. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 20(4), 295-312.
  • Halberstadt, J., & Klein, L. M. (2020). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 11(1), 14–26. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]

  • Raote, I., et al. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. International Journal of Molecular Sciences, 23(18), 10996. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Graeff, F. G., et al. (1996). Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. Neuroscience & Biobehavioral Reviews, 20(4), 475-486.
  • WikEM. (2024, April 24). 25C-NBOMe. Retrieved from [Link]

  • Che, T., et al. (2025). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry.
  • Wikipedia. (2024, December 19). Head-twitch response. Retrieved from [Link]

  • Idova, G. V., et al. (2016). Role of 5-HT2A Receptors in Immunomodulation in Animal Models of Aggressive Behavior. Neuroscience and Behavioral Physiology, 46(3), 314-319.
  • Varvel, S. A., et al. (2021). Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. Journal of Pharmacology and Experimental Therapeutics, 377(2), 169-176.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Brandrup, K. S., et al. (2024). The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. bioRxiv.
  • Taylor & Francis. (n.d.). Head-twitch response – Knowledge and References. Retrieved from [Link]

  • Glatfelter, G. C., et al. (2025). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis.
  • Wikipedia. (2024, December 26). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

  • Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical Pharmacology, 158, 314-324.
  • PubMed. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. Retrieved from [Link]

  • Angene Chemical. (2024, September 13). Safety Data Sheet. Retrieved from [Link]

Sources

Troubleshooting & Optimization

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine stability issues in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine stability issues in DMSO Content Type: Technical Support Center Guide

Subject: Troubleshooting Stability & Degradation Profiles of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine in Dimethyl Sulfoxide (DMSO).

Executive Summary: The "Formaldehyde Vector"

As a Senior Application Scientist, I frequently encounter reports of "purity loss" for secondary amines like 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine when stored in DMSO. In 90% of these cases, the compound has not chemically degraded in the traditional sense. Instead, you are likely observing a DMSO-mediated condensation artifact .

DMSO is not an inert solvent. Under storage conditions—particularly in the presence of acidic salts (HCl/HBr) or atmospheric moisture—DMSO slowly decomposes to generate trace formaldehyde (HCHO) . Secondary amines are potent nucleophiles that scavenge this formaldehyde, forming hemiaminals , iminium ions , and aminals .

This guide provides the diagnostic framework to distinguish between true degradation and solvent-interaction artifacts, ensuring you do not discard valuable compounds unnecessarily.

Mechanism of Instability (Scientific Grounding)

To troubleshoot effectively, we must understand the causality. The instability of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine in DMSO is driven by the Mannich-type reactivity of the secondary amine nitrogen and the electron-rich 4-methoxybenzyl (PMB) group.

The Degradation Pathway
  • DMSO Decomposition : DMSO undergoes disproportionation (Pummerer-like rearrangement) to form formaldehyde and dimethyl sulfide/disulfides. This is accelerated by light, heat, and acid.

  • Nucleophilic Attack : The secondary nitrogen of your compound attacks the electrophilic carbonyl of the generated formaldehyde.

  • Product Formation :

    • Hemiaminal (Unstable): Detected as +30 Da (M + CH₂O).

    • Iminium Ion (Transient): Detected as +12 Da (M + C).

    • Aminal (Stable Dimer): Two amine molecules bridge across one methylene unit (M-CH₂-M).

Pathway Visualization

DMSO_Degradation DMSO DMSO (Solvent) HCHO Formaldehyde (Trace Impurity) DMSO->HCHO Decomposition (Acid/Heat) Hemiaminal N-Hydroxymethyl Adduct (+30 Da) HCHO->Hemiaminal + Amine Amine Secondary Amine (Your Compound) Amine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (+12 Da) Hemiaminal->Iminium - H2O Aminal N,N'-Methylene Bis-Amine Dimer Iminium->Aminal + 2nd Amine

Figure 1: The "Formaldehyde Cascade." Trace formaldehyde generated from DMSO reacts with the secondary amine to form adducts often mistaken for synthetic impurities.

Troubleshooting Guide & FAQs

Category A: Mass Spectrometry & Purity Anomalies

Q1: I see a new peak in my LCMS with a mass shift of +12 Da or +14 Da. Is this methylation?

  • Diagnosis: This is likely not methylation (unless you used methyl iodide). A +12 Da shift typically corresponds to the formation of a methylene bridge (–CH₂–) or an iminium species formed by reaction with formaldehyde. A +14 Da shift can also indicate methylation, but in pure DMSO, it is often a misinterpretation of the methylene bridge formation or formic acid adducts.

  • Validation: Check if the peak intensity increases with injector residence time. If the peak grows when the sample sits in the autosampler, it is an on-column artifact .

Q2: My sample shows a +30 Da peak (M+30). What is this?

  • Diagnosis: This is the N-hydroxymethyl hemiaminal (R₂N–CH₂OH). It is the direct adduct of your amine and formaldehyde.

  • Action: This species is often reversible. Diluting the sample in a protic solvent (like Methanol/Water) and analyzing immediately may reduce this peak as the equilibrium shifts back to the free amine.

Q3: The PMB (4-methoxybenzyl) group seems to be cleaving. I see a peak for 2-(4-chlorophenyl)ethylamine.

  • Diagnosis: Oxidative debenzylation. DMSO is a mild oxidant. If your DMSO is old or stored in light, it may contain peroxides or superoxide radicals that can oxidize the benzylic position of the electron-rich PMB group, leading to cleavage.

  • Prevention: Store DMSO under argon and use "anhydrous" grade bottles with septa, not screw caps that are frequently opened.

Category B: Storage & Handling[1]

Q4: Can I store 10 mM stocks of this compound in DMSO at -20°C?

  • Recommendation: Yes, but with caveats. At -20°C, DMSO freezes. Repeated freeze-thaw cycles promote the absorption of atmospheric moisture. Water lowers the freezing point and catalyzes the hydrolysis of DMSO impurities.

  • Best Practice: Aliquot the stock solution into single-use vials before freezing. Never freeze-thaw the master stock more than 3 times.

Q5: My DMSO solution turned yellow over time. Is it safe to use?

  • Diagnosis: Color change often indicates N-oxide formation or trace oxidation of the PMB ring (quinone methide formation).

  • Action: Run a quick LC-UV. If purity is >95% at 254 nm, the color is likely due to trace highly colored impurities (ppm level) and the compound may still be usable for biological assays. If purity has dropped, discard.

Diagnostic Protocols

Use these self-validating protocols to confirm if the issue is the solvent or the compound.

Protocol 1: The "Deuterated DMSO" Forensic Test

Purpose: To definitively prove that the "impurity" originates from the DMSO solvent carbon.

  • Preparation : Dissolve 1 mg of fresh compound in DMSO-d6 (deuterated DMSO) and another 1 mg in non-deuterated DMSO (control).

  • Incubation : Incubate both samples at room temperature for 24 hours.

  • Analysis : Analyze via LC-MS.

  • Interpretation :

    • If the impurity peak in the DMSO-d6 sample shows a mass shift of +2 Da (relative to the impurity in the normal DMSO), the carbon atom in the adduct came from the DMSO-d6 (forming –CD₂– instead of –CH₂–).

    • Result : This confirms the impurity is a solvent artifact, not intrinsic compound degradation.

Protocol 2: The "Dilution Rescue"

Purpose: To determine if the adduct is reversible (Hemiaminal).

StepActionObservation Target
1Take the DMSO stock showing the +30 Da impurity.Initial LCMS trace.
2Dilute 1:100 into 50:50 Acetonitrile:Water (0.1% Formic Acid) .Acidic hydrolysis environment.[1][2]
3Inject immediately vs. Inject after 4 hours.Kinetics of reversion.
4Result : If the +30 Da peak disappears or shrinks significantly over time, it is the reversible hemiaminal.Conclusion : The stock is likely still viable if the adduct reverts under assay conditions.

Decision Tree for Researchers

Troubleshooting_Tree Start Issue: Impurity in DMSO Stock CheckMass Check Mass Shift (Delta) Start->CheckMass M_12 +12/14 Da (Methylene/Iminium) CheckMass->M_12 M_30 +30 Da (Hemiaminal) CheckMass->M_30 M_Minus Mass Loss (PMB Cleavage) CheckMass->M_Minus Test_D6 Run DMSO-d6 Protocol M_12->Test_D6 Test_Dilute Run Dilution Rescue M_30->Test_Dilute Discard Discard Stock (Irreversible Oxidation) M_Minus->Discard Artifact Artifact Confirmed Use Fresh DMSO Test_D6->Artifact Isotope Shift Seen RealDeg Real Degradation Change Solvent Test_D6->RealDeg No Shift Test_Dilute->Artifact Peak Disappears

Figure 2: Step-by-step decision matrix for evaluating DMSO stock integrity.

References

  • Lin, J., et al. (2020). "Formation of formaldehyde as an artifact peak in head space GC analysis resulting from decomposition of sample diluent DMSO."[3][4] Journal of Pharmaceutical and Biomedical Analysis.

    • Significance: Definitive proof of DMSO decomposition to formaldehyde and its reaction with amines.
  • Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions."[5] Journal of Biomolecular Screening.

    • Significance: Establishes baseline stability metrics for compound libraries in DMSO, highlighting the role of w
  • Balogh, M. P. (2010). "Debunking the Myths of DMSO." LCGC North America.

    • Significance: A practical guide to analytical artifacts caused by DMSO in LCMS workflows.

Sources

Technical Support Center: Optimizing Dosage of Novel Psychoactive Substances in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Foundational Principles: Navigating Preclinical Dose-Finding

The journey of a novel psychoactive substance (NPS) from discovery to potential therapeutic application is fraught with complexity. A critical, and often challenging, phase of this journey is the optimization of dosage in preclinical animal models. This process is not merely about identifying a dose that elicits a response; it is a systematic investigation to define the relationship between dose, efficacy, and toxicity, thereby establishing a preliminary therapeutic window.

The primary goals of these studies are to:

  • Establish a Safe Starting Dose: Determine a maximum recommended starting dose (MRSD) that is unlikely to produce significant adverse effects.[1]

  • Characterize the Dose-Response Relationship: Understand how the intensity of physiological and behavioral effects changes with increasing doses.

  • Identify a Potential Therapeutic Range: Pinpoint doses that produce the desired pharmacological effect without unacceptable toxicity.

  • Inform Human Dose Extrapolation: Provide the foundational data needed to make informed decisions about first-in-human clinical trials.[1][2][3]

All research must be conducted under the strictest ethical guidelines, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) and with prior approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[4][5] A well-designed study not only ensures animal welfare but also generates robust, reproducible data, preventing the need for repeat experiments.[5][6]

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during dosage optimization studies for novel psychoactive substances.

Part 1: Initial Dose Selection & Administration

Q1: How do I determine a safe starting dose for a completely novel compound?

Answer: Selecting a starting dose in the absence of prior data is a process of careful estimation based on toxicological principles. The most common approach is to use the "No Observed Adverse Effect Level" (NOAEL) from preliminary toxicology studies in the most sensitive animal species.[1][2]

There are several methods to derive a starting dose:

  • Dose-by-Factor Method: This involves taking the NOAEL (expressed in mg/kg) from the most sensitive species and applying a safety factor. For initial animal studies, a conservative starting point might be 1/10th of the lowest dose that produced any observable effect.

  • Body Surface Area (BSA) Scaling: This is the most widely accepted method for extrapolating doses between species, including from animal to human.[7][8] It is more accurate than simple mg/kg conversions because it accounts for differences in metabolism and physiological time.[7] The Human Equivalent Dose (HED) is calculated from the animal NOAEL, and this principle can be adapted to calculate an Animal Equivalent Dose (AED) from one species to another.

  • Pharmacokinetically Guided Approach: If you have early pharmacokinetic (PK) data, you can use the Area Under the Curve (AUC) at the highest non-pharmacodynamically active dose to guide your starting dose selection.[2]

Troubleshooting Tip: If all three methods are used, the most conservative (i.e., the lowest) calculated dose should be chosen for the first cohort of animals.[2] It is always better to start low and escalate than to risk severe adverse events.

Q2: My compound has poor solubility. How does this affect my dosing strategy and what can I do?

Answer: Poor solubility is a common challenge. The formulation and vehicle can significantly impact drug absorption and bioavailability.[9]

  • Vehicle Selection: The vehicle should be non-toxic and inert, meaning it does not produce its own biological effects.[10] Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like Tween 80 or DMSO.

  • Concentration & Volume: Ensure the final concentration of any solubilizing agent is low enough to not be toxic. The administration volume must be appropriate for the species and route of administration (e.g., for mice, oral gavage volumes should typically not exceed 10 ml/kg).[10]

  • Impact on PK: A poorly soluble compound may have slow or erratic absorption, leading to high variability in your data. It is crucial to characterize the PK of your final formulation.

Troubleshooting Tip: Always include a "vehicle-only" control group to ensure that the vehicle itself is not causing any of the observed effects.[5] If you observe high variability between animals in the same dose group, consider if it's due to inconsistent absorption from your formulation.

Part 2: Dose-Response Curve Analysis

Q3: My dose-response data does not form a classic sigmoidal curve. What could be wrong?

Answer: Atypical dose-response curves are common in psycho-pharmacology and can provide important insights. Non-linear regression is the standard method for analyzing these results.[11]

  • U-Shaped or Inverted U-Shaped Curve: This can indicate that the drug has different mechanisms of action at low versus high doses, or that at high doses, it engages secondary targets that produce opposing effects or toxicity that masks the primary effect.

  • No Top Plateau: You may not have tested high enough doses to reach the maximum effect (Emax).[11] Before escalating to higher doses, carefully consider the risk of toxicity.

  • Shallow or Steep Slope: The Hill slope of the curve indicates the sensitivity of the response to changes in dose. A very steep slope can suggest a low therapeutic index.[2]

  • High Data Scatter: This can be caused by numerous factors including species-specific metabolism, inconsistent drug administration, or environmental stressors affecting the animals' behavior.[12]

Troubleshooting Tip: Do not force your data to fit a standard four-parameter logistic (4PL) model if it's a poor fit.[11] Explore alternative models. Also, ensure you are plotting the response against the log of the concentration or dose, which is standard practice for generating a sigmoidal curve.[11]

Q4: I'm not seeing any effect, even at what I predicted would be high doses. What should I do?

Answer: This can be a frustrating but informative result.

  • Check Compound Integrity & Formulation: First, verify the identity, purity, and stability of your compound. Was the dose formulation prepared correctly on the day of the experiment?

  • Re-evaluate Bioavailability: Is the drug being absorbed and reaching the central nervous system? Brain microdialysis or plasma/brain tissue concentration analysis can confirm CNS exposure. A lack of effect could be a pharmacokinetic, not a pharmacodynamic, problem.

  • Consider the Behavioral Assay: Is the chosen assay sensitive enough to detect the expected effect? The behavioral effects of some psychoactive drugs can be subtle or may only manifest under specific environmental conditions ("set and setting").[13]

  • Species Differences: The target receptor in your chosen animal model may have different affinity or downstream signaling compared to humans.[12]

Troubleshooting Tip: Before concluding the compound is inactive, consider running a positive control—a known drug with a similar mechanism of action—to validate that your experimental setup and behavioral assay are working as expected.[5]

Part 3: Interpreting Unexpected Behavioral Effects

Q5: My compound is causing paradoxical reactions (e.g., agitation instead of sedation). How do I interpret this?

Answer: Paradoxical reactions are not uncommon with CNS-active drugs.[12]

  • Dose-Dependency: These effects may only occur within a narrow dose range. A full dose-response curve is essential.

  • Receptor Subtype Specificity: The drug may be acting on different receptor subtypes at different concentrations, some of which mediate opposing effects.

  • Metabolites: The parent drug could be rapidly converted to an active metabolite with a different pharmacological profile.

  • Individual Differences: Just as in humans, there can be significant inter-individual differences in drug response among animals, potentially due to genetic factors.[13]

Troubleshooting Tip: Detailed behavioral observation is key. Do not rely on a single automated endpoint (like locomotor activity). Use a behavioral ethogram to score specific behaviors (e.g., stereotypy, grooming, resting). This can provide a richer picture of the drug's effects. A dissociation between a physiological response (like heart rate) and a behavioral one can indicate complex mechanisms at play.[14]

Protocols & Methodologies

Protocol 1: Dose Range-Finding (DRF) Study

This protocol outlines a typical dose-escalation design to establish the Maximum Tolerated Dose (MTD) and guide dose selection for definitive studies.

Objective: To identify the MTD and observe the general toxicological and behavioral profile of a novel compound.

Methodology:

  • Animal Selection: Use a small number of animals per group (e.g., n=2-3) of a single sex to begin.

  • Dose Level Selection:

    • Calculate the starting dose based on the methods described in FAQ Q1.

    • Select 3-4 subsequent dose levels using a dose progression factor (e.g., 2x or 3x). For example: 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg.

  • Dosing Procedure (Staggered Approach):

    • Dose the first animal in the lowest dose group.

    • Observe for a predefined period (e.g., 2-4 hours) for any signs of acute, severe toxicity.

    • If no severe toxicity is observed, proceed with the rest of the animals in that group.

    • Wait at least 24 hours to observe for delayed toxicity before escalating to the next dose level.[6]

  • Observations:

    • Record clinical signs of toxicity (e.g., changes in posture, breathing, convulsions, sedation, stereotypy) at regular intervals.

    • Measure body weight before dosing and 24 hours after.

    • Note any overt behavioral changes.

  • Defining the MTD: The MTD is typically defined as the highest dose that does not produce life-threatening toxicity or more than a 10% reduction in body weight.[6][9]

  • Analysis: The results are primarily observational. The goal is to select a high dose for future studies that will induce clear pharmacological effects without causing severe distress or mortality.[6]

Data Interpretation & Visualization

Data Summary Tables

Summarizing key parameters in a table allows for clear comparison and decision-making.

Table 1: Allometric Scaling Factors for Dose Conversion

From SpeciesTo SpeciesBody Weight (kg)Km Factor*To Convert (mg/kg to mg/kg), Multiply Dose by:
MouseRat0.0230.5
RatMouse0.1562.0
RatHuman0.1560.162
RabbitHuman1.8120.324
DogHuman10200.541
HumanRat60376.2

*Km is a factor used to convert between mg/kg and mg/m². Data adapted from FDA guidelines.[7]

Workflow & Logic Diagrams

Diagrams can help visualize complex experimental workflows and decision-making processes.

DoseFindingWorkflow cluster_0 Phase 1: Dose Estimation & Range-Finding cluster_1 Phase 2: Definitive Dose-Response Study cluster_2 Phase 3: Interpretation & Next Steps Start Define Novel Compound CalcDose Calculate Starting Dose (NOAEL, BSA, PK-guided) Start->CalcDose DRF Conduct Dose Range-Finding (DRF) Study (Staggered Dosing) CalcDose->DRF Observe Observe for Toxicity & Define MTD DRF->Observe SelectDoses Select 3-5 Dose Levels Below MTD Observe->SelectDoses Inform Dose Selection DoseResponse Conduct Full Dose-Response Behavioral Assay (n=8-12/group) SelectDoses->DoseResponse Analyze Analyze Data (Non-linear Regression) DoseResponse->Analyze Interpret Interpret Curve Parameters (ED50, Emax, Slope) Analyze->Interpret Decision Decision Point: Select Doses for Efficacy Models Interpret->Decision

Caption: Workflow for a preclinical dose-finding study.

TroubleshootingTree cluster_Pharm Pharmaceutical Checks cluster_Bio Biological Checks Start Unexpected Result (e.g., No Effect, High Variability) CheckCompound Verify Compound Identity & Purity Start->CheckCompound CheckFormulation Check Formulation Prep & Stability Start->CheckFormulation CheckPK Confirm CNS Exposure (PK Analysis) Start->CheckPK CheckAssay Validate Behavioral Assay (Positive Control) Start->CheckAssay CheckSpecies Consider Species-Specific Metabolism/Receptors Start->CheckSpecies

Caption: Decision tree for troubleshooting unexpected experimental results.

References

  • Reigner, B. G., & Blesch, K. S. (2002). Estimating the starting dose for entry into humans: principles and practice. European Journal of Pharmaceutical Sciences, 15(3), 235-247.
  • Saadh, M. J., & Al-Adhadi, A. H. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans.
  • FDA. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S.
  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? GraphPad FAQ 2188.
  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs.
  • Altasciences. (n.d.). Planning Your Preclinical Assessment for a Successful Regulatory Submission. The Altascientist, (11).
  • Prisys Biotech. (2025). Designing Animal Studies: Key Considerations For Preclinical Research Success. Prisys Biotech.
  • Osuntokun, O. T. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
  • Veterian Key. (2018). Drugs Affecting Animal Behavior. Veterian Key.
  • Müller, C. P. (2018). Animal models of psychoactive drug use and addiction - Present problems and future needs for translational approaches. Behavioural Brain Research, 352, 56-68.
  • Baron, J., et al. (2026).
  • Barret, D. (2015). Animal behavior and applied pharmacology. SlideShare.
  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting.
  • Dilba, G., et al. (2016). update on modeling dose–response relationships: Accounting for correlated data structure and heterogeneous error variance in linear and nonlinear mixed models. Journal of Animal Science, 94(5), 1930-1941.
  • Park, K. (2019). How to Interpret the Effects Shown in Animal Study. International Neurourology Journal, 23(1), 1-2.

Sources

troubleshooting low yield in 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PMB-0042 Subject: Troubleshooting Low Yield in Reductive Amination Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are experiencing low yields in the synthesis of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine . This transformation typically involves the reductive amination of 2-(4-chlorophenyl)ethylamine (Fragment A) with 4-methoxybenzaldehyde (Fragment B).

Low yields in this specific reaction are rarely due to "random" failure.[1] They usually stem from three distinct failure modes:

  • Imine Instability/Equilibrium: The electron-rich nature of the 4-methoxy group stabilizes the aldehyde, potentially slowing imine formation.[1]

  • Chemoselectivity: Competitive reduction of the aldehyde to 4-methoxybenzyl alcohol (if using non-selective reducing agents).[1]

  • Isolation Losses: The secondary amine product sticking to silica gel or being lost to the aqueous phase during acid-base extraction due to improper pH control.[1]

Module 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific bottleneck.

TroubleshootingTree Start Start: Low Yield Analysis TLC_Check TLC Analysis of Crude Start->TLC_Check Result_SM Aldehyde Remaining TLC_Check->Result_SM Incomplete Rxn Result_Alc Alcohol Side Product (4-methoxybenzyl alcohol) TLC_Check->Result_Alc Competitive Red. Result_Spot Product Spot Visible but Low Mass Recovery TLC_Check->Result_Spot Loss during ISO Sol_Imine Solution: Pre-form Imine Use Ti(OiPr)4 or MgSO4 Result_SM->Sol_Imine Sol_Reductant Solution: Switch Reagent Use STAB (NaBH(OAc)3) Result_Alc->Sol_Reductant Sol_Workup Solution: pH & Silica Modify Extraction/Eluent Result_Spot->Sol_Workup

Figure 1: Diagnostic decision tree for isolating the cause of yield loss.

Module 2: Reaction Protocol Optimization

The "Why": Mechanism & Reagent Choice

The standard error is using Sodium Borohydride (NaBH₄) in methanol.[2] NaBH₄ is strong enough to reduce the aldehyde before it reacts with the amine.[3] This consumes your starting material and produces the alcohol impurity (4-methoxybenzyl alcohol).

The Solution: Use Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) .[4] STAB is strictly chemoselective.[1] It reduces the protonated imine (iminium ion) much faster than the aldehyde.

Optimized Protocol (The Abdel-Magid Method)

Recommended for high yield and selectivity.

ParameterSpecificationRationale
Stoichiometry 1.0 equiv Amine : 1.1 equiv AldehydeSlight excess of aldehyde ensures full consumption of the expensive amine.
Solvent DCE (1,2-Dichloroethane) or THFSTAB decomposes in Methanol.[1] DCE promotes imine formation.[1]
Reducing Agent 1.4 – 1.5 equiv NaBH(OAc)₃ Mild hydride source; does not reduce aldehydes rapidly.[1]
Catalyst 1.0 equiv Acetic Acid (AcOH) Protonates the imine to form the reactive iminium species.
Step-by-Step Procedure:
  • Dissolve: In a dry flask, dissolve 1.0 equiv of 2-(4-chlorophenyl)ethylamine and 1.1 equiv of 4-methoxybenzaldehyde in DCE (concentration ~0.2 M).

  • Activate: Add 1.0 equiv of Glacial Acetic Acid. Stir for 30 minutes at Room Temp (RT) to establish imine equilibrium.

  • Reduce: Add 1.5 equiv of STAB in one portion.

  • Monitor: Stir at RT under Nitrogen. Monitor by TLC.[1][5][6] The reaction is typically complete in 2–4 hours.[1]

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

Critical Note: If the reaction is sluggish (due to the electron-rich PMB group), add Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 equiv) to the amine/aldehyde mixture before adding the reducing agent. This Lewis acid forces imine formation.[1]

Module 3: Purification & Isolation (The "Hidden" Loss)

Researchers often synthesize the product successfully but lose it during workup.[1] Secondary amines are tricky.

Issue A: Acid-Base Extraction

The PMB (4-methoxybenzyl) group is acid-sensitive . While stable to weak acids, strong acidic washes can cause cleavage.[1]

  • Risk: Using strong HCl to pull the amine into the aqueous phase might degrade the product or fail to extract it if the lipophilicity is too high.

  • Fix:

    • After quenching with NaHCO₃, extract with DCM (x3).[1]

    • Do not perform an acid wash to "purify" the amine unless strictly necessary.[1] If you must, use 10% Citric Acid (gentler than HCl), then immediately basify and re-extract.[1]

Issue B: Silica Gel Streaking

Secondary amines interact strongly with the acidic silanols on silica gel, leading to broad streaks and retained product (yield loss).

  • Symptom: Product elutes over 20+ fractions or never comes off.

  • Fix: Pre-treat your mobile phase with 1% Triethylamine (Et₃N) or 1% NH₄OH .[1] This neutralizes the silica sites.[1][5][7]

Recommended Eluent System:
  • Hexanes : Ethyl Acetate (3:1) + 1% Et₃N

  • Alternative: DCM : MeOH (95:5) + 1% NH₄OH (7N in MeOH).[1]

Module 4: Mechanistic Visualization

Understanding the pathway helps you control the variables.[1]

ReactionPathway Amine Amine (R-NH2) Imine Imine (Equilibrium) Amine->Imine -H2O Aldehyde Aldehyde (PMB-CHO) Aldehyde->Imine -H2O Alcohol Alcohol (Impurity) Aldehyde->Alcohol Direct Red. (Avoid NaBH4) Iminium Iminium Ion (Activated) Imine->Iminium +H+ Product Sec. Amine (Target) Iminium->Product Reduction Acid AcOH / Ti(OiPr)4 STAB STAB (H-)

Figure 2: Mechanistic pathway highlighting the critical activation step (Iminium formation) and the competitive reduction path to avoid.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH₄ if I don't have STAB? A: Yes, but you must change the protocol to a Two-Step procedure.[1]

  • Reflux Amine + Aldehyde in MeOH (or Toluene with Dean-Stark) for 2–4 hours to ensure 100% imine formation.

  • Cool to 0°C.

  • Add NaBH₄ carefully.[1] If you add NaBH₄ while free aldehyde is present, you will generate the alcohol impurity.

Q: My product is an oil that refuses to crystallize. How do I get a solid? A: Secondary amines are often oils.[1] To isolate a solid for storage or analysis, convert it to the Hydrochloride salt .[1]

  • Dissolve the oil in dry Diethyl Ether.[1]

  • Add 2M HCl in Ether dropwise.[1]

  • The white precipitate is your salt.[1] Filter and dry.[1]

Q: I suspect over-alkylation (Tertiary Amine formation). How do I stop it? A: This occurs if the product reacts with excess aldehyde.[1]

  • Ensure you are not using a large excess of aldehyde (keep to 1.1 equiv).[1]

  • Use the STAB protocol (Module 2).[1] Because STAB reduces the imine faster than the aldehyde reacts with the product, it kinetically favors the mono-alkylated product.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][8][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][8][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][10] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][3] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [Link]

  • Biotage . (2023).[1] Is there an easy way to purify organic amines? Biotage Blog. [Link]

Sources

Technical Support Center: Off-Target Profiling of Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational Ticket Type: Assay Troubleshooting & Safety Pharmacology Assigned Specialist: Senior Application Scientist Reference ID: TSC-PHEN-2024

Introduction: The "Dirty" Drug Challenge

Welcome to the Technical Support Center. You are likely here because your substituted phenethylamine candidate—potentially a 2C-X derivative, an NBOMe analog, or a novel psychoplastogen—is showing inconsistent data or unexpected toxicity.

Substituted phenethylamines are notoriously "promiscuous." While designed for 5-HT2A or monoamine transporters (DAT/NET/SERT), their lipophilic pharmacophores frequently trigger off-target events at 5-HT2B (cardiac valvulopathy) and hERG (QT prolongation) . Furthermore, their high lipophilicity causes havoc in standard aqueous assays.

This guide provides the protocols to validate your data and ensure your safety profile is real, not an artifact.

Module 1: Physicochemical Troubleshooting (The "Sticky" Ligand)

Symptom: Your


 values are non-reproducible, or you see high background counts in radioligand binding assays.

Root Cause: Substituted phenethylamines (especially N-benzyl derivatives like 25I-NBOMe) are highly lipophilic (


). They adhere to plastic well plates, pipette tips, and glass fiber filters, appearing as "binding" when they are actually just sticking to surfaces.
Troubleshooting Protocol: Reducing Non-Specific Binding (NSB)
VariableStandard ProtocolPhenethylamine Optimized Protocol Why?
Filter Pre-treatment 0.1% PEI (Polyethyleneimine) soak for 1 hr0.3% - 0.5% PEI soak for >2 hrs Phenethylamines are cationic amines. PEI coats the glass fiber filters with a positive charge, repelling the drug and reducing filter binding [1].
Labware Standard PolystyreneLow-Retention / Silanized Glass Prevents the compound from plating out on the dilution reservoir walls before it even reaches the assay plate.
Wash Buffer 50 mM Tris-HClAdd 0.1% BSA or 0.01% Triton X-100 Maintains solubility during the rapid wash phase to prevent precipitation on the filter.
Serial Dilution Aqueous BufferDMSO (up to 1%) Ensure the compound remains in solution during the dilution series.

Senior Scientist Note: Never trust a phenethylamine


 curve with a Hill slope significantly less than 1.0 (e.g., 0.5). This usually indicates negative cooperativity or, more likely, solubility issues where the drug precipitates at high concentrations.

Module 2: The Cardiac Valve Safety Screen (5-HT2B)

The Risk: Chronic activation of 5-HT2B receptors on cardiac valvular interstitial cells leads to mitogenesis and fibrosis (valvular heart disease). This killed the drug Fen-Phen. Many phenethylamines (e.g., 6-APB, MDMA) have high affinity for 5-HT2B [2].

The Trap: A binding assay (


) only tells you the drug sits there. It does not tell you if it activates the receptor. You must distinguish Agonists (Dangerous) from Antagonists (Safe).
Workflow: The 5-HT2B Decision Tree

G Start Compound Library Binding Primary Screen: Radioligand Binding (Ki) Start->Binding Hit Hit? (Ki < 1 µM) Binding->Hit Discard Low Risk (No Binding) Hit->Discard No Func Secondary Screen: Functional Assay (Ca2+ Flux) Hit->Func Yes Mode Determine Mode Func->Mode Agonist AGONIST (High Risk of Fibrosis) Mode->Agonist Stimulates Ca2+ Antagonist ANTAGONIST (Likely Safe) Mode->Antagonist Blocks 5-HT

Caption: Figure 1. Screening workflow to distinguish benign binders from cardiotoxic agonists at the 5-HT2B receptor.

FAQ: Functional Assay Selection

Q: Can I use a cAMP assay for 5-HT2B? A: No. 5-HT2B is primarily


 coupled. It signals through Phospholipase C (PLC) 

IP3

Calcium release.[1]
  • Recommended: FLIPR Calcium Flux assay or IP-One (Inositol Phosphate) accumulation assay.

  • Success Criteria: If your compound shows

    
     efficacy relative to 5-HT (Serotonin), it is a high-risk candidate [3].
    

Module 3: Biased Signaling (Therapeutic vs. Hallucinogenic)

The Issue: You want a therapeutic effect (e.g., antidepressant) without the hallucinogenic "trip." The Mechanism: Classical psychedelics (DOI, 2C-B) recruit


-arrestin2  strongly. Some non-hallucinogenic analogs are 

biased or avoid

-arrestin recruitment [4].
Protocol: Measuring Bias

To claim "non-hallucinogenic potential," you must run two parallel assays and calculate the Transduction Coefficient (


) .
  • Pathway A (

    
    ):  IP-One HTRF Assay (measures accumulation of inositol monophosphate).
    
  • Pathway B (

    
    -arrestin):  TANGO Assay or PathHunter (measures recruitment of 
    
    
    
    -arrestin to the receptor).

Interpretation:

  • Balanced Agonist: Activates both equally (Likely Hallucinogenic).

  • 
     Biased:  Activates signaling but minimizes internalization (Potential Therapeutic).
    

Module 4: hERG Liability & QT Prolongation

The Issue: Many phenethylamines (especially those with N-benzyl groups like NBOMes) are potent hERG channel blockers. This causes fatal arrhythmias (Torsades de Pointes).[2]

Structural Alert: The "Pharmacophore" for hERG block is a basic amine flanked by two lipophilic groups [5]. This describes almost every N-benzyl phenethylamine perfectly.

Troubleshooting: False Positives in Fluorescence Assays

Fluorescence-based hERG assays (using thallium flux) are high-throughput but prone to artifacts with lipophilic amines.

Corrective Action: If you see inhibition in a fluorescence screen, you MUST validate with Automated Patch Clamp (QPatch or SyncroPatch) .

Mechanistic Diagram: hERG Trapping

HERG Channel hERG Channel (Open State) Block Pore Blockade (Trapped) Channel->Block Drug enters intracellularly Drug Lipophilic Phenethylamine (Basic Amine) Drug->Block Pi-stacking with Y652/F656 Result Delayed Repolarization (QT Prolongation) Block->Result

Caption: Figure 2. Mechanism of hERG inhibition. Phenethylamines enter the pore and Pi-stack with aromatic residues Y652 and F656.

Summary of Critical Thresholds

TargetSafety ThresholdAction if Failed
5-HT2B

Stop development or redesign to remove 5-HT2B agonism.
hERG

(Free fraction)
Run GLP telemetry in animals; consider structural modification (reduce lipophilicity).
Selectivity

-fold vs. 5-HT2A
If low selectivity, adverse effects (vasoconstriction) are likely.

References

  • PDSP Protocol Book. NIMH Psychoactive Drug Screening Program Assay Protocols. University of North Carolina at Chapel Hill.[3][4][5] Link

  • Roth, B. L. (2007). Drugs and Valvular Heart Disease.[2][6] New England Journal of Medicine, 356, 6-9. Link

  • Huang, X. P., et al. (2009). Parallel Functional Activity Profiling Reveals Valvulopathogens Are Potent 5-Hydroxytryptamine 2B Receptor Agonists. Molecular Pharmacology, 76(4), 710–722. Link

  • Schmid, C. L., et al. (2008). Bias Factor and Therapeutic Window in the Design of New Serotonin 2A Receptor Agonists. Journal of Neuroscience, 28(12), 3114-3125. Link

  • Vandenberg, J. I., et al. (2012). hERG K(+) Channels: Structure, Function, and Clinical Significance. Physiological Reviews, 92(3), 1393–1478. Link

Sources

Technical Support Center: Phenethylamine Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Interpreting Unexpected Results in Phenethylamine Scaffolds

Introduction: The Phenethylamine Scaffold Challenge

Phenethylamines (PEAs) represent a deceptively simple chemical scaffold that exhibits profound pharmacological complexity. From trace amines to potent 5-HT2A agonists, the substitution pattern on the phenyl ring and the


-carbon dictates not only receptor affinity but also metabolic fate and physical properties.

This guide addresses the three most common "failure modes" reported by researchers:

  • Synthetic Intractability: The "oily amine" phenomenon and hygroscopic salts.

  • Pharmacological Noise: High non-specific binding (NSB) and functional bias discrepancies.

  • Metabolic Surprises: Isoform-specific degradation (MAO-A vs. MAO-B).[1]

Module 1: Synthetic Chemistry Troubleshooting

Issue 1.1: "My final product is an oil that refuses to crystallize."

Diagnosis: Phenethylamine freebases are often oils. However, if the hydrochloride salt also oils out, it indicates either trace solvent impurities (acting as plasticizers) or hygroscopicity (absorption of atmospheric water).

Causal Mechanism: Many substituted PEAs (especially 2C-x and amphetamine derivatives) form salts with high lattice energy barriers. Presence of residual alcohols or water disrupts crystal lattice formation, resulting in a supercooled liquid (oil) rather than a solid.

Troubleshooting Protocol: Anhydrous Salt Formation Do not use aqueous acid. Follow this anhydrous "crash-out" method.

  • Dissolution: Dissolve the crude freebase oil in a minimum amount of anhydrous diethyl ether or MTBE (Methyl tert-butyl ether).

    • Note: If the freebase is not soluble in ether, use a small amount of anhydrous isopropanol (IPA), then dilute with ether.

  • Acidification: Dropwise add 2M HCl in diethyl ether (commercial or prepared in-house) or 1.25M HCl in methanol .

    • Critical: Maintain strong stirring.

  • Observation:

    • Result A (Precipitate): White solid forms immediately. Filter under nitrogen.

    • Result B (Oil): A second liquid phase separates at the bottom. STOP.

  • Remedying the Oil (Result B):

    • Decant the supernatant ether.

    • Add fresh anhydrous ether to the oily salt.

    • Trituration: Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath. The mechanical energy initiates nucleation.

    • Seed Crystal: If available, add a single crystal of a similar phenethylamine salt.

Issue 1.2: "Low yields during nitrostyrene reduction (Henry Reaction)."

Diagnosis: Polymerization of the intermediate. Insight: The reduction of nitrostyrenes (a common precursor) using Lithium Aluminum Hydride (LAH) can lead to heterogeneous mixtures if the temperature is not controlled. Side reactions include the formation of dimers or polymerization of the reactive nitroalkene if the hydride addition is too slow. Correction: Ensure the LAH solution is at reflux before adding the nitrostyrene solution to ensure immediate reduction, or switch to the milder Zn(BH4)2 method for sensitive substrates [1].

Visual Guide: Synthesis Troubleshooting Logic

SynthesisTroubleshooting Fig 1. Decision tree for isolating crystalline phenethylamines. Start Problem: Product is an Oil CheckForm Is it Freebase or Salt? Start->CheckForm Freebase Freebase CheckForm->Freebase Salt Salt Form CheckForm->Salt VacDist High Vac Distillation (Kugelrohr) Freebase->VacDist Purify SolventCheck Check Residual Solvent (H-NMR) Salt->SolventCheck Triturate Triturate w/ Anhydrous Ether SolventCheck->Triturate Solvent detected Hygroscopic Hygroscopic? Switch Counter-ion SolventCheck->Hygroscopic Pure but oily Fumarate Make Fumarate/Tartrate Salt Hygroscopic->Fumarate HCl failed

Module 2: Pharmacological Anomalies (Binding & Function)

Issue 2.1: "High Non-Specific Binding (NSB) in Radioligand Assays."

Diagnosis: The "Sticky Ligand" Effect. Context: Many phenethylamines (e.g., NBOMe derivatives, halogenated 2C compounds) are highly lipophilic (LogP > 3.5). They adhere to plastic well plates, pipette tips, and glass fiber filters, artificially inflating "total binding" counts.

Troubleshooting Steps:

  • Filter Pre-treatment: Pre-soak GF/B or GF/C filters in 0.3% Polyethylenimine (PEI) for at least 1 hour. PEI neutralizes the negative charge of the glass fiber, repelling the cationic amine of the drug [2].

  • Detergent Addition: Add 0.1% BSA (Bovine Serum Albumin) or 0.01% Triton X-100 to the assay buffer. This acts as a carrier for the lipophilic drug, keeping it in solution rather than on the plastic.

  • Silanization: Use silanized glassware for all serial dilutions to prevent loss of ligand before it even reaches the assay plate.

Issue 2.2: "My Ki value doesn't match the functional potency (EC50)."

Diagnosis: Functional Selectivity (Biased Agonism). Scientific Grounding: Phenethylamines, particularly 5-HT2A agonists, often exhibit "bias."[2] A compound may bind with high affinity (low Ki) but recruit


-arrestin poorly compared to Gq protein (or vice versa).
  • Example: A discrepancy where Ki is 10 nM (strong binding) but Calcium Flux EC50 is 1000 nM (weak response) suggests the ligand may be an antagonist or a functionally biased agonist that does not trigger the specific pathway being measured [3].

Data Comparison Table: Interpreting Discrepancies

ObservationPotential CauseVerification Experiment
Ki (Binding) << EC50 (Function) Low Efficacy (Partial Agonist) or AntagonistRun assay with a reference full agonist (e.g., 5-HT) to check for inhibition.
Ki >> EC50 High Receptor Reserve ("Spare Receptors")Irreversible antagonism assay (Furchgott method).
Hill Slope ≠ 1.0 Negative Cooperativity or Allosteric BindingDissociation kinetics experiments.
Inconsistent EC50s across pathways Functional Selectivity (Bias) Compare Gq (Ca2+) vs.

-Arrestin recruitment assays.
Visual Guide: Receptor Binding Logic

BindingLogic Fig 2. Workflow for interpreting affinity-efficacy mismatches. Input Result: High Affinity (Low Ki) Low Potency (High EC50) CheckType Is it an Agonist? Input->CheckType Antagonist It is an Antagonist CheckType->Antagonist No activation BiasCheck Check Signaling Bias CheckType->BiasCheck Weak activation Gq Gq Pathway (Ca2+ Flux) BiasCheck->Gq Arrestin Beta-Arrestin Recruitment BiasCheck->Arrestin Conclusion Functional Selectivity Confirmed Gq->Conclusion Differential Activity Arrestin->Conclusion

Module 3: ADME & Metabolic Stability

Issue 3.1: "Compound degrades instantly in liver microsomes (t1/2 < 5 min)."

Diagnosis: MAO-B Vulnerability. Mechanism: Primary phenethylamines (unsubstituted on the


-carbon) are prime substrates for Monoamine Oxidase B (MAO-B). Unlike tryptamines (MAO-A preferred), PEAs are rapidly oxidized to phenylacetic acids [4].

The "Alpha-Methyl" Rule:

  • Structure: If your compound is a simple PEA (e.g., 2C-B), it is metabolically unstable orally due to MAO.

  • Solution: Introduction of an

    
    -methyl group (converting the PEA to an Amphetamine scaffold) sterically hinders the MAO enzyme, significantly extending half-life.
    
  • Alternative: If modifying the core structure is impossible, co-incubation with a selective MAO-B inhibitor (e.g., Selegiline) in your assay can confirm if MAO is the culprit versus CYP450 degradation.

References

  • Synthetic Reduction Methods

    • Source: Patent CN103641724A. "Synthetic method of phenylethylamine using Zinc Borohydride."
    • URL:

  • Non-Specific Binding Solutions

    • Source: Hulme, E.C. & Trevethick, M.A. (2010).
    • URL:

  • Functional Selectivity (Bias)

    • Source: Rankovic, Z., et al. (2016). "Biased Agonism: An Emerging Paradigm in GPCR Drug Discovery." Bioorganic & Medicinal Chemistry Letters.
    • URL:

  • MAO Substrate Specificity

    • Source: Edmondson, D.E., et al. (2009). "Structure and Mechanism of Monoamine Oxidase." Current Medicinal Chemistry.
    • URL:

  • Recrystallization Techniques

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • URL:

Sources

minimizing cytotoxicity of research chemicals in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Topic: Research Chemical Optimization

Welcome to the Triage Desk

You are likely here because your dose-response curves look erratic, your vehicle controls are dying, or your "non-toxic" compound is killing cells at baseline. In high-content screening and drug development, cytotoxicity is often an artifact of experimental design, not a property of the molecule.

This guide bypasses standard textbook advice to address the specific failure modes we see in 90% of support tickets: Solvent Shock, Edge Effects, and Assay Interference.

Module 1: Solvent & Solubility (The "Vehicle" Problem)

Q: "My cells are dying in the vehicle control. What is the actual safe limit for DMSO?"

A: The "0.5% rule" is a dangerous generalization. While robust immortalized lines (e.g., HeLa, HEK293) may tolerate 0.5% DMSO, sensitive primary cells, stem cells, and neurons often exhibit stress responses (altered morphology, cytokine release) at concentrations as low as 0.1% .

The Mechanism: DMSO is amphipathic; it penetrates cell membranes and displaces water. At high concentrations, it causes pore formation and membrane thinning. Furthermore, DMSO can differentiate certain cell lines (e.g., HL-60), completely altering your phenotype before toxicity is even observed.

The Fix:

  • Standardize to 0.1%: Aim for a final DMSO concentration of 0.1% (v/v) for all wells, including controls.

  • The "Intermediate Step" Protocol: Never pipette 100% DMSO stock directly into a cell culture well. The local concentration at the tip interface can reach 10-20% before mixing, causing immediate "solvent shock" and cell death in that specific radius.

Protocol: The "Crystal Check" (Solubility Validation)

Before treating cells, you must validate that your compound is actually in solution.

  • Prepare 100x Stock: If your final assay concentration is 10 µM, prepare a 1 mM stock in 100% DMSO.

  • The Mock Dilution: In a clear microcentrifuge tube, add 10 µL of stock to 990 µL of warm culture media (37°C).

  • Visual Inspection: Hold the tube against a dark background with a strong light source from the side (Tyndall effect).

    • Clear? Proceed.

    • Cloudy/Precipitate? Your compound has crashed out. Toxicity data from this will be invalid (physical stress from crystals).

Visualization: Solvent Selection & Dilution Logic

SolventLogic Start Start: Compound Powder SolubilityCheck Check Solubility in DMSO Start->SolubilityCheck HighSol Soluble > 10mM? SolubilityCheck->HighSol MakeStock Prepare 1000x Stock (in 100% DMSO) HighSol->MakeStock Yes Precipitate Precipitation Risk: Use Co-solvent (PEG400) HighSol->Precipitate No SerialDil Serial Dilution in DMSO (Keep 1000x conc) MakeStock->SerialDil IntermedStep Intermediate Dilution (1:100 into Media) SerialDil->IntermedStep Prevents Solvent Shock FinalAdd Add to Cells (1:10) Final DMSO: 0.1% IntermedStep->FinalAdd Precipitate->MakeStock Optimized

Caption: Workflow to prevent "Solvent Shock." By keeping serial dilutions in DMSO and using an intermediate step, you avoid crashing hydrophobic compounds out of solution.

Module 2: Experimental Design (The "Plate" Problem)

Q: "Why is cytotoxicity consistently higher in the outer wells of my 96-well plate?"

A: You are experiencing the Edge Effect .[1][2][3] This is caused by two physical phenomena:[1][4][5][6]

  • Evaporation: The outer wells evaporate faster, concentrating the media salts and the drug. A 10% volume loss results in a hypertonic, hyper-dosed environment.

  • Thermal Gradients: When a cold plate is placed in a hot incubator, the outer wells warm up faster than the center. This creates convection currents that cause cells to settle unevenly (often clumping at the edges), leading to contact inhibition or detachment.

Protocol: The "Moat" Strategy & Thermal Equilibration

This is the industry standard for high-reproducibility assays (e.g., NIH Assay Guidance Manual).

StepActionRationale
1. The Moat Fill all perimeter wells (Rows A/H, Cols 1/12) with 200 µL sterile PBS or water.Acts as a humidity buffer and thermal insulator.
2. Seeding Seed cells only in the inner 60 wells (B2–G11).Ensures uniform data; excludes the variable edge zone.
3. The Pause After seeding, leave the plate at Room Temperature (in the hood) for 30–60 minutes.Allows cells to settle evenly before thermal convection currents begin in the incubator.
4. Incubation Move to 37°C incubator.Cells adhere uniformly; edge effect is minimized.
Module 3: Assay Interference (The "False" Signal)

Q: "My compound is an antioxidant. Can I use MTT or MTS assays?"

A: Proceed with extreme caution. Tetrazolium assays (MTT, MTS, WST-1) rely on the reduction of the salt to a colored formazan product by mitochondrial dehydrogenase. However, many research chemicals (antioxidants, flavonoids, thiols) are strong reducing agents that can chemically reduce MTT without any cells present.

Result: You see a dark purple color and interpret it as "high viability," masking the fact that your compound actually killed the cells. This is a classic False Negative for cytotoxicity.

Troubleshooting Table: Assay Compatibility
Compound PropertyIncompatible AssayMechanism of InterferenceRecommended Alternative
Strong Reducer (e.g., Vitamin C, NAC)MTT, MTS, XTTNon-enzymatic reduction of tetrazolium to formazan.ATP Luminescence (CellTiter-Glo) or LDH Release
Colored/Absorbing (e.g., Doxorubicin)MTT (Abs 570nm)Compound absorbs light at the same wavelength as the readout.Live/Dead Fluorescence (Calcein AM)
Protease Inhibitor GF-AFC (Protease)Inhibits the marker enzyme used to measure viability.ATP Luminescence
DNA Intercalator DNA binding dyesCompetes with the assay dye for DNA binding sites.MTS or ATP
Protocol: The "Cell-Free" Control

Mandatory for any new chemical class.

  • Prepare a 96-well plate with media + compound (dose curve). Do not add cells.

  • Add your assay reagent (e.g., MTT).[7]

  • Incubate for the standard time.

  • Measure Absorbance.[7]

    • Result: If Absorbance > Media Blank, your compound is reacting with the assay. You must switch to an ATP-based or LDH assay.

Visualization: Interference Troubleshooting Loop

InterferenceLoop Observation Data Readout: High Viability Signal Question Is the compound colored or reducing? Observation->Question CellFree Run Cell-Free Control Well Question->CellFree ResultPos Signal Detected (No Cells) CellFree->ResultPos High Absorbance ResultNeg No Signal (Clean Background) CellFree->ResultNeg Low Absorbance Action1 FALSE NEGATIVE Switch to ATP Assay ResultPos->Action1 Action2 TRUE DATA Result is Valid ResultNeg->Action2

Caption: Diagnostic loop to identify chemical interference. If a compound generates signal in a cell-free well, the viability data is an artifact.

References
  • National Institutes of Health (NIH). (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Riss, T. L., et al. (2016). Assay Guidance Manual: Cell Viability Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[8][9] [Link]

  • Stockert, J. C., et al. (2012).[3] Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica. [Link]

Sources

addressing experimental variability with 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Experimental Consistency with 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

Executive Summary

Compound Identity: 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine Chemical Class: N-benzylphenethylamine (NBPEA) Primary Application: High-affinity ligand for 5-HT2A/2C receptors; Structure-Activity Relationship (SAR) probe for GPCR signaling.[1]

The Challenge: Researchers frequently report "experimental noise" with this class of compounds—specifically, inconsistent


 values, non-sigmoidal dose-response curves, and "disappearing" compound phenomena. This guide addresses the root causes: extreme lipophilicity , surface adsorption , and slow receptor dissociation kinetics .

Part 1: The "Disappearing Compound" Phenomenon (Adsorption)[1]

User Query: "My serial dilutions show a loss of potency, and my replicates are highly variable. Is the compound degrading?"

Technical Diagnosis: It is likely not chemical degradation, but physical adsorption . This molecule combines a lipophilic 4-chlorophenyl ring with a hydrophobic N-methoxybenzyl group.[1] In aqueous buffers, it acts as a "grease ball," aggressively binding to polypropylene (PP) pipette tips, reservoirs, and well plates rather than your target receptor.

The Mechanism of Failure: Lipophilic amines (


) adhere to plastic surfaces via van der Waals forces. In a standard serial dilution using plastic tips, you may lose up to 40-60% of the free concentration before it even reaches the assay plate [1].
Protocol A: The "Low-Bind" Dilution Workflow
StepActionRationale
1 Solvent Choice Dissolve stock in 100% DMSO. Never store aqueous stocks.
2 Vessel Material Perform all intermediate dilutions in Glass or Silanized Glass vials. Avoid standard PP tubes.
3 Buffer Additive Add 0.05% Pluronic F-127 or 0.1% BSA to the assay buffer.
4 Pipetting Use Low-Retention Tips and pre-wet the tip 3 times before aspirating.[1]

Visualizing the Adsorption Trap:

AdsorptionPathways Stock Stock Solution (10mM DMSO) Dilution Aqueous Dilution (No Additive) Stock->Dilution Dilute Plastic Adsorbed to Plastic Walls Dilution->Plastic Hydrophobic Interaction Receptor Target Receptor (5-HT2A) Dilution->Receptor Remaining Free Drug Data Inconsistent IC50 Data Plastic->Data Causes Receptor->Data Low Signal

Figure 1: The Adsorption Pathway.[1] Without blocking agents (BSA/Pluronic), the equilibrium shifts toward plastic adsorption, reducing the effective concentration available for the receptor.

Part 2: Solubility & Precipitation ("The Crash Out")

User Query: "I see fine particulates in my highest concentration wells (10 µM). How do I fix this?"

Technical Diagnosis: N-benzyl phenethylamines often exist as HCl salts which are water-soluble, but the free base (formed if your buffer pH > 7.4 or if the salt dissociates) is highly insoluble.[1] Furthermore, direct dilution from 100% DMSO to aqueous buffer can cause "shock precipitation" where the compound crashes out faster than it can dissolve [3].

Protocol B: The Step-Down Dilution Method

Do not pipette 1 µL of Stock directly into 999 µL of PBS. Instead, use an intermediate solvent bridge.

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into 50% DMSO / 50% Water (Result: 1 mM).

  • Working: Dilute 1:100 into Assay Buffer (Result: 10 µM, 0.5% DMSO final).

Solubility Troubleshooting Table:

ObservationProbable CauseCorrective Action
Cloudiness immediately upon dilution Shock precipitation (Kinetic insolubility).[1]Use the "Intermediate Step" protocol (above).[1] Sonicate for 5 mins.
Precipitate after 2 hours Thermodynamic insolubility (Crystal formation).[1]Limit max concentration to 10 µM. Check buffer pH (maintain pH < 7.4 if possible).
Oil droplets on surface "Oiling out" of the free base.Your compound has de-protonated. Ensure the salt form (HCl) is maintained or lower pH slightly.

Part 3: Receptor Binding Kinetics (The "Hill Slope" Issue)

User Query: "My Hill slope is shallow (< 0.8), and the IC50 shifts if I incubate longer. Which data point is real?"

Technical Diagnosis: N-benzyl phenethylamines are known for slow dissociation rates (long residence time) at 5-HT2 receptors [4].[1] If you terminate the assay too early (e.g., 30-60 mins), you are measuring a pre-equilibrium state, not the true thermodynamic affinity (


).

The Fix:

  • Time Course: Run a kinetic association experiment. You likely need 90–120 minutes incubation at varying temperatures (25°C vs 37°C) to reach true equilibrium.[1]

  • Temperature: These lipophilic interactions are entropy-driven.[1] Binding affinity often increases at lower temperatures, but equilibrium takes longer. Standardize your assay temperature (usually 25°C to prevent receptor internalization in live cells).[1]

Equilibrium Workflow Diagram:

BindingKinetics Start Add Ligand (T=0) Early 30 Minutes (Pre-Equilibrium) Start->Early Fast On-Rate Late 120 Minutes (True Equilibrium) Start->Late Slow Off-Rate Result_Bad Variable IC50 Shallow Slope Early->Result_Bad Premature Read Result_Good Stable Ki Sigmoidal Curve Late->Result_Good Correct Read

Figure 2: Impact of Incubation Time. Due to slow off-rates of N-benzyl derivatives, short incubation times result in non-equilibrium data (yellow path), while extended incubation yields accurate constants (green path).[1]

Part 4: Chemical Stability (PMB Group Sensitivity)

User Query: "Can I store the diluted compound in the fridge for next week?"

Technical Diagnosis: No. The p-methoxybenzyl (PMB) group is an electron-rich protecting group that is susceptible to oxidative cleavage and acid hydrolysis [5].[1]

  • Oxidation: Secondary amines are prone to N-oxidation or oxidative de-benzylation upon exposure to light and air.[1]

  • Acid Sensitivity: While stable in physiological buffer, the PMB group can cleave in strong acidic environments (often used to stop enzymatic reactions).

Storage Rules:

  • Solid State: -20°C, desiccated, protected from light (amber vial).

  • DMSO Stock: -20°C. Stable for 3 months.[1] Avoid repeated freeze-thaw (aliquot into single-use vials).

  • Aqueous Dilution: Fresh preparation only. Discard after 4 hours.

References

  • Experimental errors resulting from uptake of lipophilic drugs by soft plastic materials. Biochem Pharmacol.[2] 1970.[1][2]

  • Adsorption of Amine Compounds on the Glass Surface and Their Impact on Analytical Methods. ResearchGate / J. Pharm. Biomed. Anal.

  • DMSO Solubility Assessment for Fragment-Based Screening. Molecules (MDPI). 2021.[1][3][4]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Molecular Pharmacology. 2006.[1][5][6] (Establishes the high affinity and kinetic properties of this specific scaffold).

  • Synthesis and Application of 4-methoxybenzylamine (PMB protection stability). ChemicalBook Technical Review.

Sources

Technical Support Center: Protocol Refinement for Consistent Results with Research Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in achieving consistent and reproducible results with research compounds. In the pursuit of scientific advancement, the reliability of our experimental data is paramount. This guide is structured to provide not only procedural instructions but also the underlying scientific principles to foster a deeper understanding of experimental variables.

Over 50% of preclinical research is estimated to be irreproducible, leading to significant financial losses and delays in the development of life-saving therapies.[1][2] This guide aims to address this critical issue by providing practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of research compounds to ensure experimental consistency.

Q1: How critical is the proper storage of research compounds for experimental reproducibility?

A1: Proper storage is absolutely critical. The stability and integrity of research compounds are directly influenced by storage conditions.[3] Factors such as temperature, light, and humidity can significantly degrade compounds over time.[3][4] For instance, many peptides and small molecules are sensitive to temperature and light, and improper storage can lead to degradation, rendering them inactive or altering their properties.[5]

Best Practices for Compound Storage:

Compound TypeRecommended Storage TemperatureAdditional Considerations
Lyophilized Powders-20°C or -80°C[5][6]Store in a cool, dry, and dark place.[5]
Reconstituted Solutions4°C for short-term, -20°C or -80°C for long-term[5]Aliquot to avoid repeated freeze-thaw cycles.[5][6]
Volatile Compounds4°C in well-sealed containers[4]Use explosion-proof refrigerators for flammable compounds.[4]
Light-Sensitive CompoundsStore in amber vials or dark containersProtect from all light sources.

Q2: What are the best practices for preparing stock solutions to ensure consistency?

A2: The accurate preparation of stock solutions is a foundational step for reproducible experiments. Inconsistencies at this stage will propagate throughout your entire workflow.

  • Solvent Selection: Always use high-purity, anhydrous solvents appropriate for your compound. The Safety Data Sheet (SDS) often provides guidance on suitable solvents.[7]

  • Accurate Measurement: Utilize calibrated pipettes and balances. For small quantities, consider serial dilutions to minimize weighing errors.

  • Complete Dissolution: Ensure the compound is fully dissolved. Gentle warming or vortexing can aid dissolution, but be mindful of compound stability at higher temperatures.[8]

  • Clear Labeling: Label vials with the compound name, concentration, solvent, preparation date, and your initials.[5][7]

  • Storage of Stock Solutions: Store stock solutions as recommended for the reconstituted compound, typically in aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[5][6]

Q3: How can I minimize variability in my cell-based assays?

A3: Cell-based assays are susceptible to variability from numerous sources.[9][10] Controlling these factors is key to achieving consistent results.

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.[11] High passage numbers can lead to phenotypic and genotypic drift.

  • Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well.[8] Inconsistent cell density can significantly impact the results of viability and proliferation assays.

  • Reagent and Media Consistency: Use the same lot of reagents and media for the duration of an experiment. If a new lot must be introduced, perform a bridging experiment to ensure consistency.

  • Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.

  • Edge Effects: Be aware of the "edge effect" in multi-well plates, where wells on the perimeter may behave differently. Consider leaving the outer wells empty or filling them with a buffer.[12]

Q4: What are common sources of variability in in vivo studies?

A4: In vivo studies introduce a higher level of complexity and potential for variability.[13][14]

  • Animal Characteristics: Factors such as age, sex, weight, and genetic background of the animals can all contribute to variability.[14]

  • Environmental Factors: Housing conditions, diet, and light-dark cycles should be strictly controlled.

  • Experimenter-Induced Variability: The skill and consistency of the researcher in handling, dosing, and performing measurements are significant sources of variation.[14] Blinding the experimenter to the treatment groups can help mitigate bias.[15][16]

  • Compound Formulation and Administration: The vehicle used to dissolve the compound and the route and technique of administration must be consistent across all animals.[17]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that lead to inconsistent experimental results.

Guide 1: Inconsistent IC50/EC50 Values in Plate-Based Assays

Inconsistent potency values are a frequent challenge in drug discovery and can stem from multiple factors.[8]

Troubleshooting Workflow:

A Inconsistent IC50/EC50 Values B Check Compound Handling and Storage A->B C Review Assay Protocol A->C D Evaluate Cell Culture Conditions A->D E Analyze Data Processing A->E F Compound Degradation or Precipitation? B->F Issue? G Inaccurate Pipetting or Dilutions? C->G Issue? H Inconsistent Cell Seeding or Health? D->H Issue? I Incorrect Curve Fitting or Normalization? E->I Issue? J Solution: Re-prepare stock solutions, aliquot, and store properly. F->J K Solution: Calibrate pipettes, use fresh dilution series. G->K L Solution: Standardize cell passage, seeding density, and health checks. H->L M Solution: Review normalization controls and curve fitting parameters. I->M

Caption: Troubleshooting workflow for inconsistent IC50/EC50 values.

Step-by-Step Troubleshooting:

  • Verify Compound Integrity:

    • Action: Check the storage conditions and preparation date of your compound stock.

    • Rationale: Compounds can degrade over time, especially if not stored correctly or subjected to multiple freeze-thaw cycles.[5]

    • Solution: If in doubt, prepare a fresh stock solution from the original solid compound.[18]

  • Examine Assay Protocol Execution:

    • Action: Review your pipetting technique and the calibration of your pipettes. Ensure consistent incubation times.

    • Rationale: Small errors in pipetting, especially during serial dilutions, can lead to significant inaccuracies in the final compound concentration.[11] Inconsistent incubation times can also affect the assay readout.[8]

    • Solution: Practice proper pipetting techniques and regularly calibrate your equipment. Use a timer for all critical incubation steps.[8]

  • Assess Cell Culture Health and Consistency:

    • Action: Check the passage number of your cells and ensure consistent seeding density. Visually inspect cells for normal morphology before starting the assay.

    • Rationale: Cellular responses can change with increasing passage number.[11] The number of cells per well directly influences the assay signal.[8]

    • Solution: Maintain a cell bank of low-passage cells and use a consistent passage number for your experiments. Perform a cell count before seeding.

  • Review Data Analysis:

    • Action: Examine your data normalization and curve-fitting methods.

    • Rationale: Incorrect normalization to controls or inappropriate curve-fitting models can lead to inaccurate IC50/EC50 values.

    • Solution: Ensure you are using appropriate positive and negative controls for normalization. Use a standard curve-fitting model and check the goodness-of-fit (e.g., R-squared value).

Guide 2: Compound Precipitation in Aqueous Solutions

Compound precipitation can lead to inaccurate dosing and a loss of biological activity.[17]

Troubleshooting Workflow:

A Compound Precipitation Observed B Check Solubility Information A->B C Review Dilution Method A->C D Consider Vehicle/Solvent A->D E Is the concentration too high? B->E Issue? F Was the dilution too rapid? C->F Issue? G Is the vehicle appropriate? D->G Issue? H Solution: Lower the final concentration. E->H I Solution: Use a stepwise dilution method. F->I J Solution: Test alternative co-solvents (e.g., PEG, Tween). G->J

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Troubleshooting:

  • Consult Compound Documentation:

    • Action: Review the compound's datasheet or relevant literature for solubility information.

    • Rationale: Many organic compounds have limited aqueous solubility. Understanding the solubility limits is the first step in preventing precipitation.

    • Solution: If the desired concentration exceeds the known solubility, a different formulation strategy is needed.

  • Optimize the Dilution Process:

    • Action: Instead of adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer, perform an intermediate dilution step.

    • Rationale: Rapidly changing the solvent environment from 100% DMSO to a highly aqueous solution can cause the compound to crash out.[8]

    • Solution: Create an intermediate dilution of the compound in a smaller volume of media or buffer before adding it to the final well.[8]

  • Modify the Vehicle/Solvent System:

    • Action: If precipitation persists, consider using a different vehicle or adding co-solvents.

    • Rationale: For in vivo studies, multi-component solvent systems are often necessary for poorly soluble compounds.[17]

    • Solution: Test different vehicles, such as those containing PEG300, Tween-80, or other excipients, to improve solubility.[17] Always include a vehicle-only control group in your experiments.

Conclusion

Achieving consistent and reproducible results with research compounds is a cornerstone of scientific integrity. By understanding the factors that contribute to variability and implementing rigorous experimental protocols, researchers can enhance the reliability of their data. This guide provides a framework for troubleshooting common issues, but it is essential to maintain a meticulous and critical approach to all aspects of experimental design and execution. The principles of transparency, rigor, and thorough documentation are paramount in overcoming the challenges of irreproducibility in scientific research.[19]

References

  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds.
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012, May 1). NCBI.
  • Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. PMC.
  • Irreproducibility in Preclinical Research: Impact, Causes, and Solutions. (2025, April 2).
  • For New Drug Discovery, What is Industry Best Practice? (2020, September 18).
  • Control of Variability. (2002, October 1). ILAR Journal - Oxford Academic.
  • Troubleshooting: I Cant Reproduce an Earlier Experiment! Chemistry - University of Rochester.
  • Sources of variability in biomarker concentr
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • A Guide to Reproducibility in Preclinical Research. (PMC - NIH).
  • troubleshooting Compound XAC experiments. Benchchem.
  • Top 5 Factors Affecting Reproducibility in Research. (2022, March 31). Enago Academy.
  • Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? (2022, October 5). LucidQuest.
  • The reproducibility crisis in preclinical research - lessons to learn from clinical research. Trilogy Writing & Consulting.
  • 5 Strategies to Improve Workflow Efficiency in Drug Discovery. (2024, December 26). Genemod.
  • Points of significance: Sources of variation.
  • Refinement of UCSF924 protocols for reproducibility. Benchchem.
  • Enhancing Reproducibility in Drug Development Research. (2024, January 11). Center for Open Science.
  • How to troubleshoot experiments. (2024, April 10). Chemistry World.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube.
  • How to Troubleshoot Experiments that Just Aren't Working. (2021, August 20). ZAGENO.
  • Basic Considerations for the Consistency Evaluation Based on ICH E17 Guideline. (2025, January 6). PMC.
  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems.
  • Complexity's counterpoint: Understanding protocol optimiz
  • Identifying Potential Reasons for Inconsistent Experiment Results - Lesson. (2015, March 15). Study.com.
  • Video: Identifying Potential Reasons for Inconsistent Experiment Results. Study.com.
  • The Complete Guide to Cell-Based Assays. SPT Labtech.
  • Methods for evaluating variability in human health dose-response characteriz
  • A refinement protocol to determine structure, topology, and depth of insertion of membrane proteins using hybrid solution and solid-st
  • Fig. 3 Our physics-based refinement and rescoring protocol (Reproduced...).
  • Iterative Refinement Protocol was used to systematically develop and improve a subject and the outcomes of in silico bioequivalence studies.

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Validation & Comparative

Benchmarking Selectivity: 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine vs. Standard 5-HT2A Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

This guide outlines the protocol for assessing the cross-reactivity and pharmacological profile of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (hereafter referred to as Compound X ).

Critical Structural Distinction: Researchers must distinguish Compound X from the well-known potent agonist 25C-NBOMe (Cimbi-82). While both share the N-benzyl phenethylamine scaffold, Compound X lacks the 2,5-dimethoxy substitution on the phenethylamine ring and positions the benzyl methoxy group at the para (4) rather than the ortho (2) position.

  • 25C-NBOMe: High 5-HT2A affinity (

    
     nM), driven by the "magic methyl" interactions and ortho-benzyl hydrogen bonding.
    
  • Compound X: Predicted lower 5-HT2A affinity due to the loss of polar anchors. This structural simplification often increases lipophilicity, raising the risk of "promiscuous" binding to off-target GPCRs (Dopamine D2,

    
    -Adrenergic) and hERG channels.
    

This guide details the experimental workflow to quantify these shifts in selectivity and potency.

Comparative Matrix: Compound X vs. Industry Standards

The following table establishes the benchmarks against which Compound X must be evaluated.

FeatureCompound X (Target)25C-NBOMe (Reference)DOI (Classic Tool)Ketanserin (Antagonist)
Core Scaffold N-benzyl phenethylamineN-benzyl phenethylaminePhenylisopropylamineQuinazolinedione
Key Substitutions 4-Cl (phenyl), 4-OMe (benzyl)2,5-diOMe-4-Cl (phenyl), 2-OMe (benzyl)2,5-diOMe-4-I (phenyl)4-F-benzoyl
Primary Target Unknown (Putative 5-HT2A)5-HT2A (Agonist)5-HT2A/2C (Agonist)5-HT2A (Antagonist)
Selectivity Risk High (Likely "dirty" binding)Moderate (High affinity, but hits 2C/2B)Low (Non-selective 2A/2C)Moderate (Hits

, H1)
hERG Liability Critical Concern (Lipophilic amine)ModerateLowModerate

Experimental Workflow: Assessing Cross-Reactivity

To validate Compound X, you must move beyond simple affinity (


) and assess functional bias and safety.
Phase 1: The "Safety & Selectivity" Screen (Binding)

Objective: Determine if the removal of the 2,5-dimethoxy groups shifts binding from 5-HT2A to monoaminergic off-targets.

Protocol:

  • Primary Screen: Radioligand competition binding at 10

    
    M.
    
    • Targets: 5-HT2A, 5-HT2B, 5-HT2C, D2,

      
      .
      
    • Radioligand: [

      
      H]-Ketanserin (for 2A) or [
      
      
      
      I]-DOI (for agonist-preferring state).
  • Secondary Screen: Determine

    
     for any target with >50% inhibition in primary screen.
    
  • Causality Check: If Compound X shows high affinity for D2 or

    
     but low 5-HT2A affinity compared to 25C-NBOMe, the hypothesis that "2,5-dimethoxy substitution is essential for serotonergic specificity" is confirmed.
    
Phase 2: Functional Divergence (BRET/Ca2+)

Objective: NBOMe analogs often exhibit functional selectivity (bias). You must determine if Compound X recruits


-arrestin (associated with tolerance/internalization) or Gq (associated with calcium release/psychedelic effects).

Protocol:

  • Calcium Flux Assay (Gq pathway):

    • Use HEK293 cells expressing human 5-HT2A.

    • Dye: Fluo-4 AM.

    • Measure

      
       relative to 5-HT (Serotonin).[1]
      
  • 
    -Arrestin Recruitment (BRET): 
    
    • Transfect cells with 5-HT2A-Rluc and

      
      -arrestin-YFP.
      
    • Measure Bioluminescence Resonance Energy Transfer ratio upon ligand addition.

Interpretation:

  • 25C-NBOMe is a super-agonist for

    
    -arrestin recruitment.
    
  • If Compound X acts as a partial agonist or antagonist (no flux), the structural change has decoupled binding from activation.

Visualization of Screening Logic

The following diagram illustrates the decision tree for characterizing Compound X, emphasizing the safety stops (hERG/5-HT2B) required for N-benzyl analogs.

ScreeningCascade cluster_offtargets Critical Cross-Reactivity Panel Start Compound X (Target Ligand) PrimaryBind Primary Binding Screen (10 µM Single Point) Start->PrimaryBind AffinityCheck >50% Displacement? PrimaryBind->AffinityCheck AffinityCheck->Start No (Inactive) KiDetermination Secondary Screen (Ki Determination) AffinityCheck->KiDetermination Yes SelectivityCalc Calculate Selectivity Ratio (Ki Off-Target / Ki 5-HT2A) KiDetermination->SelectivityCalc Functional Functional Assays (Ca2+ Flux vs B-Arrestin) SelectivityCalc->Functional If Ki < 100nM D2 Dopamine D2 (Psychosis Risk) SelectivityCalc->D2 Alpha1 Adrenergic α1 (Cardiovascular) SelectivityCalc->Alpha1 Safety Safety Profiling (hERG & 5-HT2B) Functional->Safety If Agonist HERG hERG Channel (QT Prolongation) Safety->HERG

Caption: Decision cascade for characterizing novel N-benzyl phenethylamines. Note the critical branching for hERG and off-target GPCRs due to the lipophilic nature of the scaffold.

5-HT2A Signaling Pathway & Bias

Understanding where Compound X fits in the signaling cascade is vital. Standard NBOMes strongly drive the


-arrestin pathway.

SignalingPathway Ligand Ligand (Compound X vs 25C) Receptor 5-HT2A Receptor Ligand->Receptor Binding Arrestin β-Arrestin 2 Ligand->Arrestin NBOMe Bias? Gq Gq Protein Receptor->Gq Canonical GRK GRK Receptor->GRK Phosphorylation PLC PLC-β Gq->PLC IP3 IP3 / DAG PLC->IP3 CaRelease Ca2+ Release (Psychedelic Effect) IP3->CaRelease GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization Biased Path

Caption: Divergent signaling at 5-HT2A. NBOMe analogs often bias towards the Arrestin pathway (red dashed line) compared to classical hallucinogens.

References

  • Braden, M. R., et al. (2006). "Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists." Molecular Pharmacology. Link

  • Hansen, M., et al. (2014). "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience.[2] Link

  • Rickli, A., et al. (2015). "Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs)." Neuropharmacology. Link

  • Ettrup, A., et al. (2011). "Radiosynthesis and in vivo evaluation of [11C]CIMBI-36, a 5-HT2A receptor agonist radioligand." Journal of Nuclear Medicine. Link

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Confirming the Binding Site of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the molecular binding site of the novel compound, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine. We will move beyond a simple listing of techniques to build a logical, self-validating experimental cascade. Our approach begins with forming a robust hypothesis based on chemical similarity, followed by a multi-pronged strategy employing biochemical, biophysical, and cellular assays to build an unassailable case for the compound's mechanism of action.

Part 1: Hypothesis Generation - The Weight of Evidence

The precise molecular target of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine is not explicitly documented in publicly available literature. However, its core phenethylamine structure is a well-established scaffold for ligands targeting biogenic amine receptors. Structurally related compounds, such as the potent and selective 5-HT2A receptor agonist 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine, and the hallucinogenic DEA Schedule I substance 2-(4-chloro-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine (25C-NBOMe), strongly suggest an interaction with serotonin receptors.[1][2] The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key modulator of perception, cognition, and mood, and its agonism is linked to hallucinogenic effects.[3][4]

Therefore, for the purposes of this guide, we will proceed with the primary working hypothesis that the human serotonin 5-HT2A receptor is the molecular target of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine. The following experimental guide is designed to systematically test this hypothesis, confirm direct binding, and precisely map the interaction site.

Part 2: The Initial Litmus Test: Does it Bind?

Before committing to resource-intensive biophysical or structural studies, we must first obtain direct evidence of binding to our hypothesized target. The foundational method for this in GPCR pharmacology is the competitive radioligand binding assay.

Gold Standard Confirmation: Radioligand Displacement Assay

This biochemical assay provides a quantitative measure of a compound's ability to displace a known, high-affinity radiolabeled ligand from the receptor. It is a robust, high-throughput method to confirm direct interaction and determine binding affinity (Ki).[4][5]

Causality: A dose-dependent displacement of the radioligand by our test compound is direct evidence that both molecules are competing for a binding site on the 5-HT2A receptor.

Experimental Protocol: 5-HT2A Competitive Radioligand Binding

  • Receptor Source: Utilize commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[6]

  • Radioligand Selection: Choose a well-characterized 5-HT2A radioligand. Common choices include the antagonist [3H]ketanserin or the agonist [125I]DOI.[7][8] The choice can be critical, as agonist radioligands may preferentially label high-affinity receptor states.[8]

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 5 mM MgCl2).[7]

  • Incubation: In a 96-well filter plate, combine the receptor membranes, the radioligand at a concentration near its Kd (e.g., 0.5 nM [125I]DOI), and a range of concentrations of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (e.g., 0.01 nM to 10 µM).

  • Nonspecific Binding: To determine binding that is not to the receptor, include control wells containing a high concentration of a known non-radioactive 5-HT2A ligand (e.g., 10 µM unlabeled DOI) to saturate the receptors.[7]

  • Equilibration: Incubate the plates for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.[7]

  • Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer.

  • Detection: Allow the filters to dry, then add scintillation cocktail. Measure the radioactivity in a microplate scintillation counter.[5]

  • Data Analysis: Subtract the nonspecific binding from all measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinities

CompoundRadioligandReceptor SourceIC50 (nM)Ki (nM)
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine[3H]ketanserinh-5-HT2A MembranesExperimentalCalculated
Ketanserin (Control Antagonist)[3H]ketanserinh-5-HT2A Membranes1.10.75[3]
Serotonin (Control Agonist)[3H]ketanserinh-5-HT2A Membranes15.010.0[3]

Part 3: Characterizing the Interaction - A Biophysical Deep Dive

Confirmation of binding is the first step. To truly understand the interaction, we must characterize its kinetics (how fast it binds and unbinds) and its thermodynamics (the forces driving the binding). This requires orthogonal, label-free biophysical methods.

Real-Time Kinetics: Surface Plasmon Resonance (SPR)

SPR measures molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[9] This allows for the direct measurement of association (k-on) and dissociation (k-off) rates, providing a kinetic profile of the binding event that is impossible to obtain from endpoint assays like radioligand binding.[10]

Causality: Directly observing the binding and unbinding of the compound to a purified, immobilized receptor provides unambiguous, label-free confirmation of the interaction and reveals its kinetic fingerprint.

dot

Caption: Figure 2: CETSA Workflow for Target Engagement

Experimental Protocol: CETSA for 5-HT2A

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor.

  • Compound Treatment: Treat cell suspensions with either vehicle (e.g., DMSO) or a saturating concentration of the test compound for 1 hour at 37°C.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. [11]4. Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble 5-HT2A receptor using a standard method like Western Blotting or ELISA. [12][13]7. Data Analysis: For both vehicle and compound-treated samples, plot the percentage of soluble 5-HT2A receptor remaining (relative to the unheated control) against the temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Linking Binding to Biology: Functional Assays

The final step in cellular validation is to demonstrate that binding to the target produces a measurable biological response. The 5-HT2A receptor couples to the Gq/11 pathway, and its activation leads to the release of intracellular calcium (Ca2+). [14] Causality: If the compound elicits a dose-dependent change in intracellular calcium in 5-HT2A-expressing cells, but not in control cells, we can confidently link target binding to a functional cellular outcome.

Experimental Protocol: Calcium Flux Assay

  • Cell Preparation: Plate 5-HT2A-expressing CHO-K1 or HEK293 cells in a 96-well plate. [15]2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells. A known 5-HT2A agonist (e.g., serotonin) should be used as a positive control.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader equipped with an injector (e.g., a FLIPR instrument). An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

Part 5: Pinpointing the Site - The Power of Mutagenesis

The preceding experiments build a powerful case that the compound binds to the 5-HT2A receptor. To identify the specific amino acid residues that form the binding pocket, we can combine computational modeling with site-directed mutagenesis. [16] Causality: If mutating a specific amino acid in the receptor (e.g., changing a serine to an alanine) dramatically reduces the binding affinity of our compound, it provides strong evidence that this residue is a critical interaction point. [2]

dot

Caption: Figure 3: Logic of Site-Directed Mutagenesis

Experimental Protocol: Site-Directed Mutagenesis Validation

  • In Silico Analysis: Perform molecular docking of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine into a high-resolution crystal structure of the 5-HT2A receptor (available in the Protein Data Bank) to generate a hypothetical binding pose. Identify key amino acid residues predicted to form hydrogen bonds or significant hydrophobic interactions with the compound.

  • Mutagenesis: Use a commercial site-directed mutagenesis kit to create plasmids encoding 5-HT2A receptors where the identified residues are mutated to alanine (which removes the side chain's functionality without major structural disruption). [17][18]3. Transfection and Expression: Transfect HEK293 cells with either the wild-type (WT) or mutant receptor plasmids.

  • Binding Assay: Prepare membrane fractions from both WT and mutant-expressing cells. Perform the competitive radioligand binding assay as described in Part 2 to determine the Ki of the test compound for each receptor variant.

  • Data Analysis: Compare the Ki values. A significant (>10-fold) increase in the Ki for a mutant receptor compared to the WT indicates that the mutated residue is crucial for high-affinity binding.

Data Presentation: Mutational Analysis Results

Receptor ConstructKi of Test Compound (nM)Fold-Change vs. WTConclusion
5-HT2A Wild-TypeFrom Part 21.0-
5-HT2A (S242A)ExperimentalCalculatedCritical / Not Critical
5-HT2A (D155A)ExperimentalCalculatedCritical / Not Critical
5-HT2A (F340A)ExperimentalCalculatedCritical / Not Critical

Part 6: The Ultimate Proof: X-Ray Crystallography

While the combination of the above methods provides an exceptionally strong case, the unequivocal, highest-resolution proof of a binding site comes from obtaining a co-crystal structure of the ligand bound to its target protein. [19]For GPCRs, this is a highly challenging but achievable endeavor. [20][21] Causality: A high-resolution crystal structure provides direct, atomic-level visualization of the compound within the receptor's binding pocket. It unambiguously reveals the binding pose, orientation, and every molecular interaction with surrounding amino acid residues, definitively validating the binding site identified through mutagenesis and providing an invaluable template for future structure-based drug design. [1] The process involves extensive protein engineering for stability, crystallization trials in lipidic cubic phase (LCP), and data collection at a synchrotron or X-ray free-electron laser (XFEL). [22]While a detailed protocol is beyond the scope of this guide, achieving a co-crystal structure is the final and most definitive step in confirming a binding site.

Conclusion: A Triangulation of Evidence

Confirming the binding site of a novel compound is not achieved through a single experiment, but by building a robust, self-reinforcing case through orthogonal methods. This guide outlines a logical progression from a well-reasoned hypothesis to definitive, high-resolution structural evidence. By combining biochemical binding data, biophysical characterization, validation of target engagement in a cellular context, and precise mapping through mutagenesis, researchers can confidently and accurately define the molecular mechanism of action for 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine or any other novel therapeutic candidate.

References

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Source: Eurofins DiscoverX.

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Source: Drug Hunter.

  • Rat Dopamine Receptor D4 (DRD4) ELISA. Source: Kamiya Biomedical Company.

  • Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Source: Nature Methods.

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: Current Protocols in Chemical Biology.

  • Erb, M. A., et al. (2017). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Source: Organic & Biomolecular Chemistry.

  • 5-HT2A Biochemical Binding Assay Service. Source: Reaction Biology.

  • Stroth, N., & Svenningsson, P. (2016). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Source: Journal of Biological Methods.

  • Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Source: PubMed.

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Source: Journal of Visualized Experiments.

  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living cells. Source: Berthold Technologies.

  • Weierstall, U., et al. (2019). Toward G protein-coupled receptor structure-based drug design using X-ray lasers. Source: IUCrJ.

  • Stroth, N., & Svenningsson, P. (2016). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Source: Semantic Scholar.

  • Qin, K., et al. (2019). Recent progress in assays for GPCR drug discovery. Source: Acta Pharmacologica Sinica.

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. Source: ACS Publications.

  • Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. Source: Promega Corporation.

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Source: ResearchGate.

  • Grotewiel, M. S., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Source: Journal of Biomolecular Screening.

  • Navratilova, I., & Sodroski, J. (2010). Surface plasmon resonance applied to G protein-coupled receptors. Source: Analytical Biochemistry.

  • Mi, Y., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Source: Analytical Chemistry.

  • Kaczor, A. A., et al. (2023). Glycoprotein-glycoprotein receptor binding detection using bioluminescence resonance energy transfer (BRET). Source: bioRxiv.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: ACS Chemical Biology.

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Source: Eurofins DiscoverX.

  • Roth, B. L. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Source: The Serotonin Receptors.

  • NANODISCS FOR SPR ANALYSIS OF GPCR-‐‑G PROTEIN INTERACTIONS. Source: University of Glasgow.

  • 5-HT2A Serotonin Receptor Assay. Source: Innoprot.

  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Source: National Center for Biotechnology Information.

  • 2-(4-chloro-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine. Source: PubChem.

  • Site Directed Mutagenesis Protocol. Source: Assay Genie.

  • Isothermal Titration Calorimetry (ITC). Source: Harvard Medical School.

  • Radioligand binding assays for human 5-HT2A receptor. Source: ChEMBL.

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Source: Malvern Panalytical.

  • Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Source: Nuvisan.

  • Site Directed Mutagenesis Protocol. Source: University of Michigan.

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Source: University of Regensburg.

  • Wang, S., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. Source: eLife.

  • Egan, C., et al. (1998). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. Source: Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Cooke, R. M., et al. (2021). Structure determination of GPCRs: cryo-EM compared with X-ray crystallography. Source: Biochemical Society Transactions.

  • Wang, S., et al. (2018). D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. Source: Science.

  • Site-Directed Mutagenesis. Source: Springer Nature Experiments.

  • Dopamine Receptor Phosphorylation Assays. Source: 7TM Antibodies.

  • GPCR-ligand complex structure within 4 months. Source: leadXpro.

  • Ishchenko, A., et al. (2018). Serial Femtosecond Crystallography of G Protein-Coupled Receptors. Source: Annual Review of Biochemistry.

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ensuring reproducibility of data from 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical advisory for researchers investigating 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (hereafter referred to as CP-MBEA ).

This molecule represents a simplified scaffold of the potent 25C-NBOMe class. Unlike its 2,5-dimethoxy substituted cousins (which are nanomolar 5-HT2A super-agonists), CP-MBEA lacks the ring-activating methoxy groups, often resulting in lower affinity and "washy" pharmacological data. This guide addresses the specific chemical and physical variables that cause poor reproducibility in this specific subclass of lipophilic amines.

Executive Summary & Comparative Context

In Structure-Activity Relationship (SAR) studies of phenethylamines, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (CP-MBEA) serves as a critical "scaffold control." It allows researchers to isolate the contribution of the N-benzyl moiety versus the phenethylamine core substitution pattern.

However, data for CP-MBEA is notoriously difficult to reproduce between labs. This is rarely due to biological variance, but rather physicochemical artifacts .

Comparative Performance Matrix

The table below objectively compares CP-MBEA against its high-potency analog (25C-NBOMe) and its precursor (4-Cl-PEA) to highlight why CP-MBEA requires unique handling.

FeatureCP-MBEA (Subject)25C-NBOMe (Alternative)4-Cl-PEA (Precursor)
Structure Simplified Secondary Amine2,5-Dimethoxy Secondary AminePrimary Amine
1° Failure Mode Micellar Aggregation Receptor Saturation / ToxicityMetabolic Instability (MAO)
LogP (Calc) ~4.2 (High Lipophilicity)~3.8 (Moderate-High)~2.1 (Moderate)
Solubility (pH 7.4) Poor (<10 µM) ModerateGood
Plastic Adsorption Critical (>40% loss) HighLow
Oxidation Risk Moderate (Benzylic position)HighLow

Key Insight: CP-MBEA is significantly more lipophilic than its primary amine precursor but lacks the specific polar binding interactions of 25C-NBOMe. This places it in a "dead zone" where non-specific binding (noise) often drowns out specific receptor interaction (signal).

Critical Reproducibility Factors (The "Why" and "How")

To ensure your


 or 

values are reproducible, you must control three specific variables that are often ignored in standard high-throughput screening (HTS) protocols.
A. The "Sticky Plastic" Phenomenon

Lipophilic secondary amines like CP-MBEA adhere rapidly to polypropylene and polystyrene.

  • The Artifact: Serial dilutions performed in standard plastic 96-well plates can result in actual concentrations being 30-50% lower than calculated, leading to artificially high

    
     values.
    
  • The Fix: Use silanized glass vials or low-binding polypropylene (LBP) plates for all dilution steps.

B. Salt Form Ambiguity

Commercial vendors may supply CP-MBEA as a Freebase (oil) or Hydrochloride salt (solid), often without explicit labeling on the vial cap.

  • The Artifact: The freebase is virtually insoluble in aqueous assay buffer. If you weigh the freebase assuming it dissolves like the HCl salt, you will create a micro-emulsion, not a solution. This causes "scattering" in optical assays and erratic binding data.

  • The Fix: Always verify the salt form via melting point or elemental analysis. If using the Freebase, you must dissolve in 100% DMSO first, then dilute.

C. Benzylic Oxidation (Stability)

The secondary amine position, flanked by a benzyl group, is susceptible to oxidative deamination or N-oxide formation upon prolonged storage in solution.

  • The Artifact: Old DMSO stocks develop a yellow tint (imine formation), reducing the effective concentration of the active pharmacophore.

  • The Fix: Store stock solutions at -20°C under argon. Discard stocks older than 3 months.[1]

Validated Experimental Protocols

Protocol A: Preparation of "True-Concentration" Stocks

This protocol minimizes adsorption losses and ensures homogeneity.

  • Weighing: Weigh 5.0 mg of CP-MBEA (HCl salt preferred) into a glass scintillation vial. Do not use plastic weigh boats.

  • Solvation: Add anhydrous DMSO to achieve a 10 mM stock concentration. Vortex for 60 seconds.

    • QC Step: Inspect for "schlieren" lines (swirls) which indicate incomplete mixing.

  • Storage: Aliquot into amber glass vials (20 µL per vial) and freeze at -80°C. Single use only —never refreeze.

Protocol B: The "Glass-Transfer" Dilution Method

Use this for binding assays (Ki determination) to prevent non-specific loss.

  • Step 1: Thaw 10 mM DMSO stock.

  • Step 2: Perform intermediate dilutions (e.g., 1 mM, 100 µM) in glass tubes using assay buffer + 0.1% BSA (Bovine Serum Albumin).

    • Why BSA? The albumin acts as a "carrier," coating the glass/plastic surfaces and preventing the lipophilic drug from sticking to the container walls.

  • Step 3: Transfer to the assay plate only at the final step.

  • Step 4 (Validation): Run a "Mock Injection" LC-MS check. Inject a sample from the lowest concentration well to verify the drug is actually present.

Visualizing the Reproducibility Workflow

The following diagram illustrates the critical decision points where data integrity is usually lost during CP-MBEA studies.

CPMBEA_Workflow Start Raw Material (CP-MBEA) CheckSalt Check Salt Form (HCl vs Freebase) Start->CheckSalt Solubilization Solubilization (100% DMSO, Glass Vial) CheckSalt->Solubilization Validated Dilution_Plastic Dilution in Standard Plastic Solubilization->Dilution_Plastic Incorrect Path Dilution_Glass Dilution in Silanized Glass + BSA Solubilization->Dilution_Glass Correct Path Assay Receptor Binding / Functional Assay Dilution_Plastic->Assay <60% Recovery Dilution_Glass->Assay >95% Recovery Result_Fail Data Drift: High EC50 / High Noise Assay->Result_Fail From Plastic Path Result_Pass Reproducible Data: Sigmoidal Curves Assay->Result_Pass From Glass Path

Figure 1: Decision logic for handling CP-MBEA. The "Red Path" (Standard Plastic) is the primary cause of irreproducibility in literature data for this compound.

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[2][3]

    • [Link]

    • Context: Establishes the SAR baseline for N-benzyl phenethylamines, highlighting the affinity drop when methoxy groups are removed
  • Nichols, D. E., et al. (2015).[2] N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues.[2][4] ACS Chemical Neuroscience.[2][3]

    • [Link]

    • Context: Discusses the solubility and lipophilicity challenges inherent to the N-benzyl class.
  • Juncosa, J. I., et al. (2013). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands.[3] ACS Chemical Neuroscience.[2][3]

    • [Link]

    • Context: Provides structural insights into why specific N-benzyl orientations (like that in CP-MBEA) may result in unstable binding modes compared to rigid analogs.
  • PubChem Compound Summary. (2025). 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25C-NBOMe).[5] National Library of Medicine.[6]

    • [Link]

    • Context: Used for physicochemical property comparison (LogP, Topological Polar Surface Area) against the simplified CP-MBEA analog.

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A Comparative Benchmarking Guide: Evaluating 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine Against Established Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

In the landscape of neuropharmacology, the rational design of novel psychoactive compounds requires rigorous characterization against established ligands. This guide outlines a comprehensive benchmarking strategy for a novel compound, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (hereafter referred to as Compound X). The chemical architecture of Compound X, featuring a phenethylamine core, is a well-established scaffold for ligands targeting monoamine transporters. The presence of a 4-chlorophenyl group, common in selective serotonin reuptake inhibitors (SSRIs), and an N-(4-methoxybenzyl) group suggests a potential interaction with the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters.

This document serves as a detailed experimental blueprint for researchers, scientists, and drug development professionals. It provides the scientific rationale and step-by-step protocols for a head-to-head comparison of Compound X with a curated panel of established transporter ligands. The objective is to elucidate the binding affinity, functional potency, and selectivity profile of Compound X, thereby positioning it within the existing pharmacological spectrum.

Selection of Comparator Ligands: Establishing a Pharmacological Baseline

The choice of comparator ligands is critical for a meaningful benchmark. The selected compounds provide a spectrum of activities, from highly selective to broad-spectrum inhibitors, allowing for a nuanced characterization of Compound X.

Compound Class Primary Target(s) Rationale for Inclusion
Escitalopram SSRISERTGold-standard for high SERT selectivity and potency.[1]
Paroxetine SSRISERT > NETHigh SERT affinity with moderate NET activity.[1][2]
Sertraline SSRISERT > DATUnique among SSRIs for its significant DAT affinity.[2][3]
Atomoxetine SNRINETHighly selective NET inhibitor, used for comparison of noradrenergic activity.[4]
Reboxetine SNRINETAnother selective NET inhibitor to confirm noradrenergic effects.[4][5]
Venlafaxine SNRISERT > NETA dual-action inhibitor with a 30-fold preference for SERT over NET.[6][7][8]
Duloxetine SNRISERT ≈ NETA more balanced dual inhibitor with a ~10-fold preference for SERT.[6][7]
Bupropion NDRIDAT > NETPrimarily a dopamine reuptake inhibitor, serving as a benchmark for DAT activity.[9][10]
Cocaine Triple Reuptake InhibitorDAT ≈ SERT > NETA non-selective inhibitor providing a broad comparison across all three transporters.
Imipramine TCASERT ≈ NETA classic tricyclic antidepressant with potent, non-selective effects on SERT and NET.[9][11][12]

Experimental Design for Comparative Analysis

To comprehensively profile Compound X, two primary in vitro assays will be employed: radioligand binding assays to determine affinity (Kᵢ) and synaptosomal uptake assays to measure functional potency (IC₅₀).

Radioligand Binding Assays: Quantifying Target Affinity

This assay quantifies the affinity of a compound for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand. The resulting inhibition constant (Kᵢ) is an intrinsic measure of binding affinity.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Source: HEK293 cells expressing human SERT, DAT, or NET or rat brain tissue prep2 Homogenize in cold lysis buffer (e.g., 50mM Tris-HCl) prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and wash pellet prep3->prep4 prep5 Final resuspension in assay buffer Determine protein concentration (BCA assay) prep4->prep5 assay1 Incubate membranes with varying concentrations of Compound X and comparator ligands prep5->assay1 assay2 Add specific radioligand: [3H]Citalopram (SERT) [3H]Nisoxetine (NET) [125I]RTI-55 (DAT) assay1->assay2 assay3 Incubate to equilibrium (e.g., 60 min at 30°C) assay2->assay3 assay4 Rapidly filter through GF/C filters to separate bound/free radioligand assay3->assay4 assay5 Wash filters with ice-cold buffer assay4->assay5 assay6 Measure radioactivity via scintillation counting assay5->assay6 analysis1 Generate competition curves assay6->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis2->analysis3 G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Dissect relevant brain regions (e.g., striatum for DA, cortex for 5-HT/NE) prep2 Homogenize tissue in 0.32 M sucrose buffer prep1->prep2 prep3 Centrifuge at low speed to remove debris prep2->prep3 prep4 Centrifuge supernatant at high speed to pellet crude synaptosomes prep3->prep4 prep5 Resuspend pellet in assay buffer (e.g., Krebs-HEPES) prep4->prep5 assay1 Pre-incubate synaptosomes with varying concentrations of Compound X or comparator ligands prep5->assay1 assay2 Initiate uptake by adding radiolabeled neurotransmitter: [3H]Dopamine, [3H]Serotonin, or [3H]Norepinephrine assay1->assay2 assay3 Incubate for a short period (e.g., 1-3 min at 37°C) assay2->assay3 assay4 Terminate uptake by rapid filtration and washing with ice-cold buffer assay3->assay4 assay5 Lyse synaptosomes and measure internalized radioactivity via scintillation counting assay4->assay5 analysis1 Plot % inhibition of uptake vs. log concentration of inhibitor assay5->analysis1 analysis2 Calculate IC50 values using non-linear regression analysis1->analysis2

Caption: Workflow for Synaptosomal Monoamine Uptake Assays.

  • Synaptosome Preparation:

    • Rapidly dissect brain tissue from rodents (e.g., mouse or rat) on ice. Use striatum for dopamine uptake, and cortex or hippocampus for serotonin and norepinephrine uptake. [13][14] * Homogenize the tissue in an ice-cold buffer containing 0.32 M sucrose. [13] * Perform differential centrifugation: a low-speed spin (e.g., 1,000 x g) to remove large debris, followed by a high-speed spin (e.g., 15,000 x g) of the supernatant to pellet the crude synaptosomes. [14] * Gently resuspend the synaptosomal pellet in a physiological assay buffer (e.g., Krebs-HEPES buffer) saturated with 95% O₂/5% CO₂. [15][16]

  • Uptake Inhibition Assay:

    • In a 96-well plate format, pre-incubate the synaptosomes with various concentrations of Compound X or comparator ligands for a set period (e.g., 10-30 minutes) at 37°C. [15][16] * Initiate the uptake reaction by adding a fixed, low concentration of the respective radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA). [17] * Allow the uptake to proceed for a short, linear time frame (typically 1-3 minutes). [17] * Define non-specific uptake by including a sample with a high concentration of a known potent inhibitor (e.g., cocaine or a selective inhibitor).

  • Termination and Detection:

    • Terminate the uptake process by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove external radioactivity. [15] * Lyse the synaptosomes retained on the filters and measure the internalized radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of specific uptake for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Interpretation and Comparative Framework

The collected data will be summarized in the tables below. The Kᵢ values from the binding assays will reveal the affinity of Compound X for each transporter, while the IC₅₀ values from the uptake assays will indicate its functional potency. The ratio of these values across the different transporters will define its selectivity profile.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Monoamine Transporters
Compound hSERT Kᵢ (nM) hNET Kᵢ (nM) hDAT Kᵢ (nM) Selectivity Ratio (NET/SERT) Selectivity Ratio (DAT/SERT)
Compound X Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Escitalopram~1.1 [1]>3000>3000>2700>2700
Paroxetine~0.1~10~100~100~1000
Sertraline~0.4~40~25 [1]~100~63
Atomoxetine~77~3.5~8900.04511.5
Venlafaxine~25~750>4000~30 [6][7]>160
Duloxetine~0.8~7.5~240~9.4 [7]~300
Bupropion~5800~1900~4000.330.07
Imipramine~1.4~37~8700~26~6200
Table 2: Comparative Functional Potencies (IC₅₀, nM) for Monoamine Uptake Inhibition
Compound [³H]5-HT Uptake IC₅₀ (nM) [³H]NE Uptake IC₅₀ (nM) [³H]DA Uptake IC₅₀ (nM)
Compound X Experimental ValueExperimental ValueExperimental Value
EscitalopramLiterature ValueLiterature ValueLiterature Value
ParoxetineLiterature ValueLiterature ValueLiterature Value
SertralineLiterature ValueLiterature ValueLiterature Value
AtomoxetineLiterature ValueLiterature ValueLiterature Value
VenlafaxineLiterature ValueLiterature ValueLiterature Value
DuloxetineLiterature ValueLiterature ValueLiterature Value
BupropionLiterature ValueLiterature ValueLiterature Value
ImipramineLiterature ValueLiterature ValueLiterature Value

Hypothetical Signaling Consequences of Transporter Inhibition

Inhibition of monoamine transporters by a ligand like Compound X prevents the reuptake of neurotransmitters from the synaptic cleft, leading to increased neurotransmitter concentration and enhanced signaling at postsynaptic receptors. This fundamental mechanism underlies the therapeutic effects of many antidepressants and psychostimulants.

G presynaptic Presynaptic Neuron neurotransmitter Neurotransmitter (5-HT, NE, or DA) presynaptic->neurotransmitter Release postsynaptic Postsynaptic Neuron receptor Postsynaptic Receptor transporter Monoamine Transporter (SERT, NET, or DAT) compound_x Compound X compound_x->transporter Inhibition neurotransmitter->transporter Reuptake neurotransmitter->receptor Binding signaling Downstream Signaling (e.g., cAMP, IP3/DAG) receptor->signaling Activation

Caption: Mechanism of Action for a Monoamine Transporter Inhibitor.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine. By systematically benchmarking Compound X against a panel of well-defined ligands, researchers can accurately determine its affinity, potency, and selectivity at the serotonin, norepinephrine, and dopamine transporters.

The resulting data will be crucial for classifying Compound X (e.g., as a potential SSRI, SNRI, or triple reuptake inhibitor) and will guide subsequent research. Positive in vitro results should be followed by further studies, including:

  • In vitro functional assays at key serotonin and dopamine receptors to check for off-target agonist or antagonist activity.

  • In vivo microdialysis in animal models to confirm that Compound X increases extracellular monoamine levels in the brain.

  • Behavioral pharmacology studies to assess its potential therapeutic effects (e.g., in models of depression or anxiety) and side-effect profile.

This structured, data-driven approach ensures scientific rigor and provides the foundational knowledge necessary for the further development of this novel chemical entity.

References

  • Owens, M. J., et al. (2001). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. Biological Psychiatry, 50(5), 345-350. [Link]

  • Pharmacology Education Partnership. (n.d.). Transporter Inhibition: Selective Serotonin Reuptake Inhibitors. University of Washington. [Link]

  • Stahl, S. M., et al. (2005). Serotonin norepinephrine reuptake inhibitors: their pharmacology, tolerability, and other properties related to clinical practice. CNS Spectrums, 10(9), 732-747. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

  • Owens, M. J., et al. (2001). A comparative analysis of the human monoamine transporter binding profile of the new SSRI, escitalopram. Biological Psychiatry, 49(8S), 1-282. [Link]

  • Koe, B. K. (1990). Preclinical pharmacology of sertraline: a potent and specific serotonin reuptake inhibitor. Journal of Clinical Psychiatry, 51(Suppl B), 13-17. [Link]

  • Wikipedia. (2024). Serotonin–dopamine reuptake inhibitor. [Link]

  • Bymaster, F. P., et al. (2002). Atomoxetine: a new selective norepinephrine reuptake inhibitor for the treatment of attention-deficit/hyperactivity disorder. Expert Opinion on Investigational Drugs, 11(4), 541-545. [Link]

  • Wikipedia. (2024). Selective norepinephrine reuptake inhibitor. [Link]

  • Sansone, R. A., & Sansone, L. A. (2014). Serotonin norepinephrine reuptake inhibitors: a pharmacological comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42. [Link]

  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press. [Link]

  • Richelson, E. (2001). Pharmacology of antidepressants. Mayo Clinic Proceedings, 76(5), 511-527. [Link]

  • Wikipedia. (2024). Dopamine reuptake inhibitor. [Link]

  • Andersen, P. H. (1989). The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

  • Singh, S. K., et al. (2007). The antidepressant-binding site in a bacterial homolog of the human serotonin transporter. Nature Neuroscience, 10(3), 333-338. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. [Link]

  • Shank, R. P., et al. (2004). The role of serotonin and norepinephrine in the mechanism of action of milnacipran. Neurochemical Research, 29(12), 2265-2272. [Link]

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Independent Verification of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-benzylphenethylamine scaffold is a cornerstone in modern medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. This guide provides a framework for the independent verification of the bioactivity of a specific derivative, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine. Due to the absence of publicly available bioactivity data for this exact molecule, this guide will establish a comparative analysis with structurally similar compounds, outlining the experimental protocols necessary to elucidate its potential pharmacological profile.

The structural motifs present in 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine—a chlorinated phenyl ring and a methoxy-substituted benzyl group—suggest a propensity for interaction with monoamine systems. N-benzyl substitution on phenethylamines is known to significantly enhance affinity and functional activity at serotonin receptors, particularly the 5-HT₂A subtype.[1][2] Furthermore, this structural class has been investigated for its effects on dopamine receptors and its potential to inhibit monoamine oxidase (MAO) enzymes.[3][4][5]

This guide will therefore focus on three primary areas of investigation:

  • Serotonin (5-HT) Receptor Interactions: Assessing the binding affinity and functional activity at key 5-HT receptor subtypes.

  • Dopamine (D) Receptor Interactions: Evaluating the binding affinity at D₂ and D₄ receptor subtypes.

  • Monoamine Oxidase (MAO) Inhibition: Determining the inhibitory potential against MAO-A and MAO-B isoforms.

By following the detailed protocols and comparative data presented, researchers can independently verify the bioactivity of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine and position its activity within the broader context of related N-benzylphenethylamine analogs.

Comparative Bioactivity of Structural Analogs

To provide a predictive framework for the potential bioactivity of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine, the following table summarizes the known biological activities of structurally related compounds. This data will serve as a benchmark for the experimental verification of the target compound.

CompoundTarget(s)Bioactivity (Ki/IC₅₀/EC₅₀)Reference
N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe) 5-HT₂A ReceptorSubnanomolar affinity[6]
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide Dopamine D₄ ReceptorIC₅₀ = 0.057 nM[7]
(-)-N-methyl-γ-(2-methylphenoxy) phenylpropylamine (LY139603) Norepinephrine TransporterKi = 1.9 nM[8]
4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][1][2]thiazine-3-carbohydrazide 1,1-dioxide MAO-AIC₅₀ = 0.11 µM[9]
Methyl 4-hydroxy-2H-benzo[e][1][2]thiazine-3-carboxylate 1,1-dioxide MAO-BIC₅₀ = 0.21 µM[9]

Experimental Protocols for Bioactivity Verification

The following section details the step-by-step methodologies for the independent verification of the bioactivity of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine.

I. In Vitro Radioligand Binding Assays for Serotonin and Dopamine Receptors

This protocol is designed to determine the binding affinity (Ki) of the test compound for specific G-protein coupled receptors (GPCRs).

Workflow for Radioligand Binding Assay

Caption: Workflow for in vitro radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptors (5-HT₂A, 5-HT₂C) or dopamine receptors (D₂, D₄).

    • Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂), and a range of concentrations of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine.

    • For non-specific binding determination, include a parallel set of wells with an excess of a known non-labeled antagonist.

    • Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

II. In Vitro Functional Assays for Serotonin Receptors

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For 5-HT₂ receptors, a common method is to measure the mobilization of intracellular calcium.

Workflow for Calcium Mobilization Assay

Caption: Workflow for in vitro MAO inhibition assay.

Step-by-Step Protocol:

  • Assay Preparation:

    • In a 96-well plate, add a buffer solution, recombinant human MAO-A or MAO-B enzyme, and varying concentrations of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine.

    • Include control wells with no inhibitor and wells with a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Enzymatic Reaction and Detection:

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., kynuramine or a commercially available proprietary substrate).

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Plot the percentage of inhibition of the enzyme activity against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The provided experimental framework enables a comprehensive and independent verification of the bioactivity of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine. By systematically evaluating its interactions with key serotonin and dopamine receptors, as well as its potential to inhibit monoamine oxidase enzymes, researchers can accurately characterize its pharmacological profile. The comparative data from structurally related compounds offers a valuable context for interpreting the experimental findings. This guide, with its emphasis on detailed methodologies and logical experimental progression, is intended to support the rigorous scientific investigation of this and other novel N-benzylphenethylamine derivatives.

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]

  • Arimostas, A., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS ONE, 14(1), e0210113. [Link]

  • Sam-Soonie, A. A., et al. (2009). Naphthylisopropylamine and N-benzylamphetamine derivatives as monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 17(5), 1995-2003. [Link]

  • Braden, M. R., et al. (2006). Molecular Interaction of Serotonin 5-HT 2A Receptor Residues Phe339 (6.51) and Phe340 (6.52) with Superpotent N -Benzyl Phenethylamine Agonists. ResearchGate. [Link]

  • Martins, J., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12891. [Link]

  • Brandt, S. D., et al. (2018). Analytical characterization of a new series of N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 32(1), 30-42. [Link]

  • Rossi, M., et al. (1993). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry, 36(10), 1447-1452. [Link]

  • Kim, H. L., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 456-465. [Link]

  • Martins, J., et al. (2023). Effect of monoamine oxidase (MAO) inhibition on the drugs-induced cytotoxicity in differentiated SH-SY5Y cells. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)-N-methylethan-1-amine. PubChem. Retrieved from [Link]

  • Taha, M., et al. (2018). Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. Bioorganic Chemistry, 76, 129-140. [Link]

  • Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Geroprotectors.org. Retrieved from [Link]

  • re3data.org. (n.d.). PubChem. re3data.org. Retrieved from [Link]

  • Fusi, F., et al. (2024). New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. University of Florence. [Link]

  • PubChem. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. PubChem. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE. precisionFDA. Retrieved from [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. [Link]

  • Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903-4909. [Link]

  • EMBL-EBI. (n.d.). ChEMBL. EMBL-EBI. Retrieved from [Link]

  • Wong, D. T., et al. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. The Journal of Pharmacology and Experimental Therapeutics, 222(1), 61-65. [Link]

  • Kumar, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3181. [Link]

  • ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists. ResearchGate. Retrieved from [Link]

  • Patel, K., & Rajani, D. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • EMBL-EBI. (n.d.). Compound: CHEMBL423504. ChEMBL. Retrieved from [Link]

  • DSigDB. (n.d.). Gene Set: D4 : Boss - rcra waste number u035. DSigDB. Retrieved from [Link]

  • Virginia Open Data Portal. (2012, March 1). PubChem Substance(SID) 24976451. Virginia Open Data Portal. [Link]

  • Kim, H. L., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 30(5), 456-465. [Link]

  • Google Patents. (n.d.). US7205302B2 - Heterocyclic compound derivatives and medicines. Google Patents.
  • PubChem. (n.d.). 2-(4-chloro-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine. PubChem. Retrieved from [Link]

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designing appropriate control experiments for 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine research

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical standard for designing control experiments involving 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine . This compound, a simplified analogue of the potent 25X-NB (N-benzyl phenethylamine) class, serves as a critical Structure-Activity Relationship (SAR) probe.

Unlike the "canonical" super-agonists (e.g., 25C-NBOMe), this molecule lacks the 2,5-dimethoxy substitution on the phenethylamine ring and features a para-methoxy (4-OMe) rather than an ortho-methoxy (2-OMe) on the benzyl ring. Consequently, it is frequently used to define the minimal pharmacophore required for 5-HT2A receptor activation and to test the "N-benzyl effect" on receptor subtype selectivity (5-HT2A vs. 5-HT2C).

Executive Summary
  • Compound Class: N-Benzyl Phenethylamine (NBPEA).

  • Primary Target: 5-HT2A / 5-HT2C Receptors.[1][2]

  • Research Utility: Defining the "Activity Cliff." This compound acts as a bridge between the inactive parent amine and the super-potent 25C-NBOMe, allowing researchers to isolate the specific contribution of the N-benzyl moiety to binding affinity without the confounding influence of the 2,5-dimethoxy core.

Part 1: Chemical Identity & Purity Controls

Before biological testing, the chemical entity must be validated. N-benzyl phenethylamines are prone to oxidative degradation and hydrochloride salt hygroscopicity.

Structural Validation Controls
Control ParameterMethodAcceptance CriteriaPurpose
Salt Form Stoichiometry Elemental Analysis (CHN)Within ±0.4% of theoreticalCritical: Differentiate between Free Base (oily, unstable) and HCl/HBr Salt (crystalline, stable). Biological assays must use the salt form for solubility.
Regioisomer Purity 1H-NMR (DMSO-d6)Clear distinction of para-substitution patternsCritical: Confirm the 4-methoxy (benzyl) and 4-chloro (phenethyl) positions. Ensure no contamination with ortho (2-OMe) isomers, which have drastically different potencies (100x higher).
Residual Precursor LC-MS< 0.1% Parent AmineUnreacted 4-chlorophenethylamine is a false positive generator (it is a weak releaser/agonist).
Stability Control
  • Protocol: Store 10 mM stock in DMSO at -20°C.

  • Check: Re-run LC-MS if stock is >3 months old. N-benzyl derivatives can undergo slow oxidation to the corresponding benzamide or cleavage back to the amine under improper storage.

Part 2: Pharmacological Control Design

This section details the "Triad of Controls" required to publish data on this compound. You must compare it against a Super-Agonist , a Parent Amine , and a Vehicle .

The Comparative Matrix
RoleCompound NameStructureJustification (The "Why")
Test Subject Compound X (4-Cl-N-4-OMe)4-Cl-PEA backbone + 4-OMe-BenzylTests the affinity gain from N-benzylation without the 2,5-dimethoxy "boost."
Positive Control (Benchmark) 25C-NBOMe 2,5-dimethoxy-4-Cl-PEA + 2-OMe-BenzylThe Gold Standard. Validates that the assay system can detect nanomolar/picomolar super-agonism. If 25C-NBOMe fails, the assay is invalid.
Parent Control (Baseline) 4-Chlorophenethylamine (4-Cl-PEA)4-Cl-PEA (No Benzyl)The "N-Benzyl Effect" Control. Proves that the activity is due to the N-benzyl group. 4-Cl-PEA is typically micromolar; Compound X should be nanomolar/sub-micromolar.
Selectivity Control Ketanserin AntagonistBlockade Control. Co-incubation should abolish the signal, proving the effect is 5-HT2A mediated and not an off-target artifact.
Diagram: The Logic of Control Selection

ControlLogic Target 5-HT2A Receptor Activity TestComp Test Compound (4-Cl-N-4-OMe) TestComp->Target Measures Experimental Affinity PosCtrl Pos. Control (25C-NBOMe) PosCtrl->Target Validates Sensitivity (nM) NegCtrl Parent Control (4-Cl-PEA) NegCtrl->Target Establishes Baseline (µM) BlockCtrl Antagonist (Ketanserin) BlockCtrl->Target Validates Specificity (Inhibition)

Figure 1: The "Triad of Controls" strategy ensures that observed activity is accurately attributed to structural features.

Part 3: Experimental Protocols

Radioligand Binding Assay (Affinity)

Objective: Determine


 values to assess binding strength.
  • Ligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -Cimbi-36 (Agonist). Note: Agonist radioligands are preferred for N-benzyls to detect high-affinity states.
  • Protocol:

    • Membrane Prep: HEK293 cells stably expressing human 5-HT2A.

    • Incubation: 60 min at 37°C (Equilibrium is slower for lipophilic N-benzyls).

    • Non-Specific Binding (NSB): Define using 10 µM Methysergide.

    • Analysis: Non-linear regression (One-site vs. Two-site fit).

  • Expected Result:

    • 25C-NBOMe:

      
       nM.
      
    • Test Compound (4-Cl-N-4-OMe):

      
       likely in the 10 - 100 nM  range. The loss of the 2-methoxy H-bond and 2,5-dimethoxy core reduces affinity compared to the gold standard.
      
    • 4-Cl-PEA:

      
       nM.
      
Functional Assay: Calcium Flux (Efficacy)

Objective: Determine if the compound is a full agonist, partial agonist, or antagonist.

  • System: FLIPR Calcium 6 Assay in CHO-K1 cells (G

    
    -coupled).
    
  • Protocol:

    • Dye Loading: Load cells with Calcium 6 dye for 60 min.

    • Addition: Add compound (10-point dilution series).

    • Measurement: Monitor fluorescence (

      
      ) for 180s.
      
    • Bias Control: Run a parallel

      
      -Arrestin Recruitment  assay (PathHunter). N-benzyls are often functionally selective (biased).
      
Diagram: Functional Signaling Workflow

SignalingWorkflow cluster_0 Cell Membrane Rec 5-HT2A Receptor Gq Gq Protein Rec->Gq Pathway A BArr Beta-Arrestin Recruitment Rec->BArr Pathway B (Bias Check) Ligand Ligand (4-Cl-N-4-OMe) Ligand->Rec Binding PLC PLC Activation Gq->PLC Ca Ca2+ Release (FLIPR Signal) PLC->Ca

Figure 2: Dual-pathway validation is required. N-benzyl phenethylamines often show bias toward Beta-Arrestin recruitment compared to standard serotonin signaling.

Part 4: Data Interpretation & Troubleshooting

Interpreting the "Activity Cliff"

If your Test Compound shows high affinity (


 nM) but low efficacy (

of 5-HT), this indicates Functional Selectivity .
  • Explanation: The 4-methoxybenzyl group is bulkier and lacks the intramolecular hydrogen bond found in the 2-methoxybenzyl (NBOMe) series. This may prevent the receptor from adopting the fully active conformation required for Gq coupling, resulting in partial agonism or antagonism.

Common Pitfalls
  • The "Stickiness" Factor: This compound is highly lipophilic (

    
    ).
    
    • Symptom:[1][3][4][5] Inconsistent IC50 curves or "flat" lower asymptotes.

    • Fix: Use BSA (0.1%) in the assay buffer to prevent plastic adsorption. Use glass-coated plates if possible.

  • Solubility Crash:

    • Symptom:[1][3][4][5] Precipitate at high concentrations (>10 µM).

    • Fix: Limit DMSO concentration to < 1% final.

References
  • Hansen, M., et al. (2014).[3][5] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[3]

  • Braden, M. R., et al. (2006).[5] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology.

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists.[1][3][6][7] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

[1]

Executive Summary & Risk Assessment

You are handling 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine .[1] Structurally, this compound is an N-benzylated phenethylamine .[1][2] It shares a structural scaffold with high-potency CNS-active compounds (such as the NBOMe series), though it lacks the specific 2,5-dimethoxy substitution pattern of the most potent hallucinogens.[2]

Operational Directive: Regardless of its specific pharmacological potency, you must treat this compound as a High-Hazard Halogenated Amine .[1]

  • Primary Disposal Hazard: The chlorine atom necessitates segregation into the Halogenated Waste Stream .[1] Failure to do so can result in regulatory fines (EPA RCRA violations) and damage to incinerators designed for non-halogenated waste.[1]

  • Chemical Incompatibility: As a secondary amine, it reacts exothermically with acids and can form explosive/toxic N-chloroamines if mixed with hypochlorite (bleach) based oxidizers.[1]

Physico-Chemical Profile for Disposal
PropertyValue / CharacteristicOperational Implication
Chemical Structure Secondary Amine w/ Chlorinated RingBasic nitrogen; potential for salt formation.[1]
Waste Class Halogenated Organic MUST go to high-temp halogen-specific incineration.[1]
Solubility Low in water; High in DCM, MeOH, DMSODo not attempt water-based drain disposal.[1][2]
Reactivity Incompatible with Strong Oxidizers & AcidsDO NOT mix with Nitric Acid or Bleach.[1]
EPA Waste Code Not P-listed by name; Treat as D001 (Ignitable) or Characteristic Toxic Lab Pack or merge with Halogenated Solvents.[1]

Waste Stream Segregation Logic

The following decision matrix illustrates the required workflow for segregating this specific compound. We utilize a "Cradle-to-Grave" tracking approach to ensure the chlorine content does not contaminate non-halogenated streams.[1]

WasteSegregationStartWaste Source: 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamineStateCheckAssess Physical StateStart->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidReaction Mixture / Mother LiquorStateCheck->LiquidTraceTrace Residue (Glassware/Sharps)StateCheck->TraceSolidDecisionQuantity > 500mg?Solid->SolidDecisionHaloStreamHalogenated Solvent Stream(High Temp Incineration)Liquid->HaloStreamContains HalogensSharpsBinChemo/Sharps Container(Incineration Only)Trace->SharpsBinLabPackMethod A: Lab Pack(Solid Waste Drum)SolidDecision->LabPackYes (Bulk)DissolveMethod B: Dissolve in DCM(Create Liquid Waste)SolidDecision->DissolveNo (Trace/Small)Dissolve->HaloStream

Figure 1: Waste segregation logic ensuring chlorinated compounds are routed to the correct incineration path.

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Substance)

Use Case: Expired stocks, failed syntheses, or surplus dry powder (>500 mg).[1][2]

  • Containment: Transfer the solid material into a wide-mouth, screw-top jar (polyethylene or glass).

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: Write the full chemical name. Do not use abbreviations like "CP-MB-Amine."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Lab Packing: Place the jar into the designated "Solid Waste" drum (Lab Pack).

    • Why? Dissolving large quantities of solids into liquid waste carboys can create supersaturated solutions that precipitate later, clogging the waste disposal contractor's pumping equipment.

Protocol B: Liquid Waste (Reaction Mixtures)

Use Case: Mother liquors, HPLC fractions, or dissolved small quantities.[1][2]

  • Solvent Compatibility Check: Ensure the solvent base is compatible with the Halogenated Waste stream (e.g., Dichloromethane, Chloroform, Ethyl Acetate).[2]

  • pH Check:

    • If the solution is acidic (pH < 4), neutralize slowly with Sodium Bicarbonate (NaHCO₃) before adding to the waste container.

    • Why? Adding an acidic amine solution to a basic waste container can cause rapid heat generation and container pressurization.[1]

  • Transfer: Pour into the Green-Tag (Halogenated) waste carboy.

  • Log It: Record the volume and the estimated mass of the amine on the carboy's log sheet.

Protocol C: Glassware & Trace Residue
  • Triple Rinse: Rinse glassware 3x with a minimal amount of Acetone or Dichloromethane.[1]

  • Disposal of Rinsate: Pour the rinsate into the Halogenated liquid waste container.

  • Glassware: After rinsing, glassware can be washed normally.[1] If residue persists, treat the glass itself as solid hazardous waste.

Critical Incompatibilities & Safety Warnings

⛔ The "Bleach" Warning (Hypochlorite Incompatibility)

NEVER attempt to deactivate this amine using Bleach (Sodium Hypochlorite).[1]

  • Mechanism: Secondary amines react with hypochlorite to form N-chloroamines (R₂N-Cl).[1]

  • Hazard: N-chloroamines are often unstable, highly toxic, and can be explosive in concentrated forms.[1][2]

  • Correct Action: If oxidative destruction is required for a spill, use a mild peroxide solution only if you have a validated SOP, otherwise rely on absorption and incineration.[1][2]

⛔ Nitric Acid Incompatibility

Do not store or dispose of this amine in containers with high concentrations of Nitric Acid (

  • Hazard: Potential for nitration of the electron-rich methoxybenzyl ring or violent oxidation of the amine, leading to fire or evolution of nitrogen oxide gases.

Emergency Spill Response Workflow

In the event of a spill outside the fume hood, follow this immediate containment logic.

SpillResponseEventSpill DetectedAssessAssess Volume & LocationEvent->AssessMinorMinor (<100mL/g)Inside HoodAssess->MinorMajorMajor (>100mL/g)Or Outside HoodAssess->MajorPPEDon PPE:Nitrile Gloves (Double)Lab Coat, GogglesMinor->PPEEvacEvacuate AreaCall EHSMajor->EvacAbsorbAbsorb withVermiculite/PadsPPE->AbsorbBagDouble BagLabel 'Halogenated Debris'Absorb->Bag

Figure 2: Immediate response flowchart for spills involving halogenated amines.

References

  • National Research Council. (2011).[1][3][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Chlorinated Phenethylamines. [Link][1]

Personal protective equipment for handling 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine .[1]

Notice of Precautionary Principle: As a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in public indices, this guide applies the High-Hazard Precautionary Principle . This compound is a secondary amine structurally analogous to the NBOMe class of potent 5-HT2A agonists.[1] While the 4-methoxybenzyl substitution typically exhibits lower potency than the 2-methoxybenzyl (NBOMe) isomers, you must treat this compound as a Potential High-Potency CNS Active Agent and a Chemical Corrosive until specific toxicological data proves otherwise.[1]

Part 1: Hazard Assessment & Risk Profiling

Before selecting PPE, we must define the chemical and biological vectors of risk.[1]

Hazard DomainClassification (Derived from Analogs)Operational Implication
Chemical Structure Secondary Amine / N-Benzyl PhenethylamineCorrosive/Irritant: High pH in solution.[1] Capable of causing severe skin burns and eye damage (Category 1B).
Biological Activity Structural analog to 25C-NBOMePotential CNS Toxicity: Risk of serotonin syndrome, agitation, or vasoconstriction if absorbed.[1] High Skin Permeability due to lipophilic chlorophenyl/benzyl moieties.[1]
Physical State Likely Viscous Liquid (Free Base) or White Powder (HCl Salt)Inhalation Risk: Dust generation (salt) or aerosolization (liquid) requires strict respiratory isolation.
Reactivity Air/CO2 Sensitive (Free Base)Forms carbamates with air; incompatible with strong acids and oxidizers.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses."[1] The lipophilicity of this molecule requires barrier protection against dermal absorption.[1]

PPE Selection Table
Protection ZoneLow Risk (Closed System / Storage)High Risk (Open Handling / Synthesis / Weighing)
Respiratory N95/P100 Mask (Backup only)PAPR (Powered Air Purifying Respirator) or Full-Face Respirator with Multi-Gas/Vapor (OV/AG/P100) cartridges.[1]
Dermal (Hands) Double Nitrile Gloves (min 5 mil). Change every 30 mins.Laminate Film (Silver Shield/4H) under Nitrile.[1] Rationale: Aromatics permeate nitrile; laminate provides >4hr breakthrough time.[1]
Ocular Safety Glasses with Side Shields.[1]Chemical Splash Goggles (Unvented) or Full-Face Respirator.[1]
Body Standard Cotton Lab Coat (Buttoned).[1]Tyvek® or Chem-Tape Apron over Lab Coat.[1] Sleeve covers recommended to bridge glove gap.[1]

Part 3: Engineering Controls & Visualization

Handling this compound requires a "Zone of Control" approach.

Operational Workflow Diagram

HandlingProtocol cluster_hood Engineering Control: Fume Hood / Glove Box (ISO 5) Start Start: Material Receipt Storage Storage: 2-8°C, Desiccated (Prevent Carbonation) Start->Storage Inspect Seals Weighing Weighing Station (Static Control Required) Storage->Weighing Transfer to Fume Hood Solubilization Solubilization (Add Acid/Solvent slowly) Weighing->Solubilization Dissolve immediately to reduce dust Reaction Reaction / Usage (Closed Vessel) Solubilization->Reaction Inert Atmosphere (N2/Ar) Waste Waste Segregation (Alkaline/Organic) Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing containment within engineering controls to prevent aerosolization.

Part 4: Detailed Operational Protocols

Weighing & Transfer (Critical Step)
  • The Risk: Static electricity can disperse micronized amine salts, leading to inhalation.[1]

  • The Protocol:

    • Place an ionizing fan or anti-static gun inside the fume hood.[1]

    • Line the work surface with an absorbent, plastic-backed bench pad (e.g., Pig Mat) to capture invisible micro-spills.[1]

    • Tare the receiving vessel before opening the source container.

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Triple-Rinse: After transfer, rinse the spatula and the neck of the source container with the reaction solvent into the reaction vessel before removing them from the hood.[1]

Solubilization
  • The Risk: Secondary amines are basic.[1] Adding them to acidic media (or adding acid to them) is exothermic.[1]

  • The Protocol:

    • If neutralizing the free base to a salt, cool the solution to 0°C.[1]

    • Add acid dropwise.[1]

    • Solvent Choice: DMSO or Methanol are preferred for stock solutions.[1] Avoid chlorinated solvents (DCM/Chloroform) if possible, as they enhance skin permeability of the amine.

Emergency Spill Response
  • Minor Spill (<100 mg):

    • Cover with wet paper towels (to prevent dust).[1]

    • Wipe up with 10% Acetic Acid or Citric Acid solution (neutralizes the amine).[1]

    • Double bag in hazardous waste bags.

  • Major Spill (>1 g):

    • Evacuate the immediate area.[1][2][3][4][5][6][7]

    • Don Full-Face Respirator.[1]

    • Use a dedicated chemical spill kit (Amine/Base neutralizer).[1]

Part 5: Waste Disposal & Deactivation

Do not pour down the drain. This compound is potentially ecotoxic and bioactive.[1]

  • Liquid Waste: Collect in a dedicated "Basic Organic Waste" carboy. Label clearly as "Contains Potentially Bioactive Amines."[1]

  • Solid Waste: All gloves, weigh boats, and pipette tips must be incinerated.[1]

  • Deactivation: For glassware cleaning, rinse with a dilute acidic solution (1M HCl or Citric Acid) to convert the lipophilic free base into the water-soluble (and easier to clean) salt form, then wash with soap and water.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10143896, 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine (Analog).[1] Retrieved from [Link]1]

  • Thermo Fisher Scientific (2021). Safety Data Sheet: N-(4-Methoxybenzyl)amine.[1] (Demonstrates corrosivity of benzyl-amine substructures). Retrieved from ]">https://www.fishersci.com[1]

  • European Monitoring Centre for Drugs and Drug Addiction (2014). Report on the risk assessment of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe).[1][8] (Establishes handling protocols for N-benzyl phenethylamines). Retrieved from [Link]1]

  • Sigma-Aldrich (2024). Safety Data Sheet: 4-Chlorophenethylamine.[1] (Base structural hazard data).[1] Retrieved from ]">https://www.sigmaaldrich.com[1]

Sources

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